Product packaging for Ecteinascidin 770(Cat. No.:)

Ecteinascidin 770

Cat. No.: B1662780
M. Wt: 770.8 g/mol
InChI Key: BGFXHQYUWCGGLL-QWIBJBKUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ecteinascidin 770 has been reported in Ecteinascidia thurstoni and Ecteinascidia turbinata with data available.
fom the Thai tunicate Ecteinascidia thurstoni;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H42N4O10S B1662780 Ecteinascidin 770

Properties

IUPAC Name

[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N4O10S/c1-17-9-21-10-23-24(13-41)44-25-14-51-39(48)40(22-12-27(49-5)26(46)11-20(22)7-8-42-40)15-55-38(32(44)31(43(23)4)28(21)33(47)34(17)50-6)30-29(25)37-36(52-16-53-37)18(2)35(30)54-19(3)45/h9,11-12,23-25,31-32,38,42,46-47H,7-8,10,14-16H2,1-6H3/t23-,24-,25-,31+,32+,38+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFXHQYUWCGGLL-QWIBJBKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ecteinascidin 770: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecteinascidin 770 (ET-770) is a potent tetrahydroisoquinoline alkaloid with significant antitumor properties. Originally identified in trace amounts from the Caribbean tunicate Ecteinascidia turbinata, a more abundant source was later discovered in the Thai tunicate, Ecteinascidia thurstoni. This discovery, coupled with an innovative isolation protocol involving potassium cyanide pretreatment, has enabled more extensive investigation into its biological activity. This guide provides a comprehensive overview of the discovery of ET-770, a detailed experimental protocol for its isolation and purification from E. thurstoni, and an examination of its mechanism of action, specifically its role in activating the p53 signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

The marine environment is a rich repository of unique and biologically active natural products. Among these, the ecteinascidins, a family of complex alkaloids isolated from marine tunicates, have garnered significant attention for their potent cytotoxic and antitumor activities. Ecteinascidin 743 (Trabectedin), the most well-known member of this family, is an approved anticancer drug.[1][2] this compound (ET-770), a structurally related analogue, has also demonstrated remarkable anti-cancer properties.[3]

Initially, ET-770 was discovered in very small quantities from the Caribbean tunicate Ecteinascidia turbinata.[4] A significant breakthrough in the supply of this compound came with the investigation of the Thai tunicate, Ecteinascidia thurstoni, which was found to be a more plentiful source.[4] A key innovation in the isolation process was the pretreatment of the tunicate with potassium cyanide, which significantly increased the yield of the more stable ET-770.[5] This enhanced availability has facilitated further research into its mechanism of action, revealing its ability to sensitize cancer cells to apoptosis through the activation of the p53 tumor suppressor pathway.[3][6]

This technical guide serves as a resource for researchers in natural product chemistry, oncology, and drug development. It provides a detailed methodology for the isolation of ET-770 from E. thurstoni and summarizes its key biological activities and signaling pathways.

Discovery and Sourcing

The ecteinascidin family of compounds was first isolated from the marine tunicate Ecteinascidia turbinata found in the Caribbean Sea.[7] While ET-743 was the most abundant of these compounds in E. turbinata, ET-770 was also identified as a minor component. The search for alternative and more abundant sources led to the investigation of other tunicate species.

In 2002, a significant discovery was made by Suwanborirux and colleagues, who identified the Thai tunicate, Ecteinascidia thurstoni, as a rich source of ET-770.[4] This finding was pivotal for the continued investigation of this potent molecule.

Isolation and Purification of this compound

The isolation of ET-770 from Ecteinascidia thurstoni is a multi-step process that begins with a crucial pretreatment step to enhance the yield of the target compound. The following protocol is a detailed synthesis of the methodology described in the literature.[4][5]

Experimental Workflow

experimental_workflow collection Collection of Ecteinascidia thurstoni homogenization Homogenization in Phosphate Buffer (pH 7) collection->homogenization pretreatment Pretreatment with Potassium Cyanide (KCN) homogenization->pretreatment extraction Maceration and Extraction with Methanol (MeOH) pretreatment->extraction concentration Concentration of Crude Extract extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel hplc Reversed-Phase HPLC silica_gel->hplc et770 Pure this compound hplc->et770

Figure 1: Experimental workflow for the isolation of this compound.
Detailed Experimental Protocol

3.2.1. Collection and Pretreatment of Tunicate Material

  • Collection: Specimens of Ecteinascidia thurstoni are collected by scuba diving from their natural habitat.

  • Homogenization: 65 kg (wet weight) of the collected tunicate is homogenized in 20 L of a phosphate buffer solution (pH 7).

  • Potassium Cyanide Pretreatment: A 10% aqueous solution of potassium cyanide (KCN) is added to the homogenate to a final concentration of 10 mM. The mixture is then stirred at room temperature for 5 hours. This step is critical for converting less stable ecteinascidin analogues into the more stable ET-770, thereby increasing the overall yield.

3.2.2. Extraction and Initial Purification

  • Methanol Extraction: The KCN-treated homogenate is macerated with methanol (5 x 20 L).

  • Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water), followed by extraction of the aqueous phase with a moderately polar solvent (e.g., dichloromethane or ethyl acetate).

3.2.3. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel 60 (70-230 mesh).

    • Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent.

    • Fractionation: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing ET-770.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: A C18 stationary phase column is typically used.

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. A typical gradient might run from 30% to 70% acetonitrile in water over 30 minutes.

    • Detection: UV detection at a wavelength where ET-770 has a strong absorbance (e.g., around 280 nm).

    • Collection: The peak corresponding to ET-770 is collected.

Yield and Characterization

The final yield of pure this compound from 65 kg of wet Ecteinascidia thurstoni is approximately 7.7 mg. The structure and purity of the isolated compound are confirmed by extensive spectroscopic analysis.

ParameterValue
Starting Material Ecteinascidia thurstoni (wet weight)
Quantity 65 kg
Final Yield of ET-770 7.7 mg
Calculated Yield ~0.000012%
Table 1: Quantitative data for the isolation of this compound.
Spectroscopic DataKey Characteristics
Mass Spectrometry (MS) Provides the molecular weight and elemental composition.
¹H NMR Reveals the proton environment of the molecule.
¹³C NMR Shows the carbon skeleton of the molecule.
2D NMR (COSY, HMBC, HSQC) Used to elucidate the complete chemical structure and stereochemistry.[4]
UV-Vis Spectroscopy Shows characteristic absorption maxima.
Infrared (IR) Spectroscopy Indicates the presence of functional groups, such as the cyano group.[4]
Table 2: Spectroscopic data for the characterization of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines.[3] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death.

Activation of the p53 Signaling Pathway

A key aspect of ET-770's anticancer activity is its ability to activate the p53 tumor suppressor pathway.[3][6] p53 is a critical transcription factor that, in response to cellular stress such as DNA damage, can halt the cell cycle and initiate apoptosis.

p53_pathway ET770 This compound DNA_Damage DNA Damage ET770->DNA_Damage ATM_Chk2 ATM/Chk2 Kinases DNA_Damage->ATM_Chk2 p53 p53 Activation ATM_Chk2->p53 MCL1 MCL1 (Anti-apoptotic) Transcription Downregulation p53->MCL1 BAX BAX (Pro-apoptotic) Transcription Upregulation p53->BAX Apoptosis Apoptosis MCL1->Apoptosis BAX->Apoptosis

Figure 2: p53 signaling pathway activated by this compound.

Upon treatment with ET-770, cancer cells exhibit an increase in the levels of activated p53.[3][6] This activation leads to the downstream regulation of several key proteins involved in apoptosis:

  • Downregulation of MCL1: Myeloid cell leukemia 1 (MCL1) is an anti-apoptotic protein. ET-770, through p53 activation, leads to a decrease in the expression of MCL1, thereby removing a block on the apoptotic pathway.[3][6]

  • Upregulation of BAX: BCL2-associated X protein (BAX) is a pro-apoptotic protein. ET-770 treatment results in an increase in BAX expression, which promotes the mitochondrial pathway of apoptosis.[3][6]

The net effect of these changes is a sensitization of cancer cells to anoikis, a type of apoptosis that occurs when cells detach from the extracellular matrix, which is a critical process in preventing metastasis.[6]

In Vitro Cytotoxicity

ET-770 has demonstrated potent cytotoxicity against a variety of human cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)
U373MG Glioblastoma4.83
HCT116 Colorectal Carcinoma0.6
QG56 Lung Carcinoma2.4
DU145 Prostate Carcinoma0.81
Table 3: In vitro cytotoxicity of this compound against various human cancer cell lines.[3]

Conclusion

This compound is a promising marine natural product with significant potential as an anticancer agent. The discovery of a viable source in the Thai tunicate Ecteinascidia thurstoni and the development of an effective isolation protocol have been crucial for its continued investigation. The detailed experimental methodology provided in this guide offers a foundation for researchers to isolate and study this compound. Furthermore, the elucidation of its mechanism of action, particularly its ability to activate the p53 signaling pathway, provides a clear rationale for its further development as a therapeutic agent. The potent in vitro cytotoxicity of ET-770 across a range of cancer cell lines underscores its potential and warrants further preclinical and clinical evaluation.

References

Unraveling the Intricate Architecture of Ecteinascidin 770: A Technical Guide to Structural Elucidation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Structural Determination of a Potent Marine-Derived Anticancer Agent

This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectroscopic methodologies employed in the structural elucidation of Ecteinascidin 770 (ET-770), a complex tetrahydroisoquinoline alkaloid isolated from the marine tunicate Ecteinascidia thurstoni. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, oncology, and medicinal chemistry.

This compound, a member of the ecteinascidin family of compounds, has demonstrated significant cytotoxic activity against various cancer cell lines. Its intricate polycyclic structure, featuring multiple stereocenters, necessitates a sophisticated analytical approach for complete characterization. High-resolution NMR spectroscopy stands as the cornerstone technique for unambiguously defining the connectivity and stereochemistry of this potent natural product.

Experimental Protocols for NMR Analysis

The structural elucidation of this compound relies on a suite of one- and two-dimensional NMR experiments. The following protocols are a composite of methodologies reported in the literature for ET-770 and related compounds.

1.1. Sample Preparation

A sample of this compound is dissolved in a suitable deuterated solvent, most commonly chloroform-d (CDCl₃) or a mixture of deuterated methanol and chloroform (CD₃OD-CDCl₃), to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1.2. NMR Instrumentation

Data acquisition is performed on high-field NMR spectrometers, such as Varian Mercury plus (400 MHz), JEOL JNM-AL 300, or JEOL-JNM-ECA 500 FT NMR instruments.

1.3. One-Dimensional (1D) NMR Spectroscopy

  • ¹H NMR (Proton NMR): Provides information on the chemical environment and multiplicity of protons in the molecule.

  • ¹³C NMR (Carbon-13 NMR): Determines the number of unique carbon atoms and their chemical environments.

1.4. Two-Dimensional (2D) NMR Spectroscopy

A series of 2D NMR experiments are crucial for establishing the complete molecular framework of this compound.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing essential information for determining the relative stereochemistry of the molecule.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from published literature.[1]

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)Multiplicity (J, Hz)
14.78br s
33.72d
42.91br d (4.5)
143.30
3'3.13dt (4.0, 11.0)

Note: This table represents a partial dataset. A complete assignment requires access to the full supplementary data of the original research publications.

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
156.3
358.8
424.5
1423.2
3'40.3

Note: This table represents a partial dataset. A complete assignment requires access to the full supplementary data of the original research publications.

Visualizing the Elucidation Process and Biological Activity

3.1. Experimental Workflow for Structural Elucidation

The logical progression of NMR experiments is critical for efficiently assembling the complex structure of this compound. The following diagram illustrates this workflow.

experimental_workflow cluster_isolation Isolation & Preparation cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_elucidation Structure Determination Isolation Isolation from Ecteinascidia thurstoni Preparation Sample Preparation (CDCl3/CD3OD) Isolation->Preparation H1_NMR 1H NMR (Proton Environments) Preparation->H1_NMR C13_NMR 13C NMR (Carbon Skeleton) Preparation->C13_NMR COSY COSY (1H-1H Connectivity) H1_NMR->COSY HSQC HSQC (1H-13C Direct Correlation) C13_NMR->HSQC Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC HMBC (Long-Range 1H-13C Connectivity) HMBC->Fragment_Assembly NOESY NOESY (Through-Space Correlations, Stereochemistry) Stereochemistry Stereochemical Assignment NOESY->Stereochemistry Fragment_Assembly->HMBC Fragment_Assembly->NOESY Final_Structure Complete Structure of This compound Stereochemistry->Final_Structure

NMR Experimental Workflow for ET-770

3.2. Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its potent anticancer effects by inducing programmed cell death, or apoptosis. This process is mediated through the activation of the p53 tumor suppressor pathway.

signaling_pathway ET770 This compound p53 p53 Activation ET770->p53 induces BAX BAX Upregulation (Pro-apoptotic) p53->BAX activates MCL1 MCL1 Downregulation (Anti-apoptotic) p53->MCL1 inhibits Apoptosis Apoptosis (Programmed Cell Death) BAX->Apoptosis promotes MCL1->Apoptosis inhibits

Apoptotic Signaling Pathway of ET-770

Conclusion

The structural elucidation of this compound is a testament to the power of modern NMR spectroscopy. Through a combination of 1D and 2D NMR techniques, the complex molecular architecture of this potent anticancer agent has been successfully determined. This detailed structural information is invaluable for understanding its mechanism of action, guiding synthetic efforts, and developing new, more effective anticancer therapies. The elucidation of its p53-dependent apoptotic pathway further underscores its potential as a targeted therapeutic agent.

References

The Unveiling of a Potent Anti-Cancer Agent: A Technical Guide to the Biosynthesis of Ecteinascidin 770

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ecteinascidin 770 (ET-770), a complex tetrahydroisoquinoline alkaloid, stands as a promising marine-derived compound with significant anti-tumor properties. Isolated from the marine tunicate Ecteinascidia turbinata, the true architect of this potent molecule is its bacterial symbiont, Candidatus Endoecteinascidia frumentensis. This in-depth technical guide elucidates the biosynthetic pathway of ET-770, drawing from the comprehensive genomic and meta-omic studies of its closely related and clinically approved analogue, Ecteinascidin 743 (ET-743). The biosynthesis is orchestrated by a sophisticated interplay of non-ribosomal peptide synthetase (NRPS) modules and a suite of tailoring enzymes, offering a fascinating glimpse into nature's molecular craftsmanship.

Core Biosynthetic Machinery: The Ecteinascidin Gene Cluster

The blueprint for ecteinascidin biosynthesis is encoded within a large and dispersed gene cluster in the reduced genome of Ca. E. frumentensis. This cluster, spanning over 173 kb, is a mosaic of genes responsible for the synthesis of precursors, the assembly of the core scaffold, and the intricate tailoring reactions that yield the final bioactive compounds. The central assembly line is a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, designated with the "Etu" prefix.

The Biosynthetic Pathway: A Stepwise Elucidation

The proposed biosynthetic pathway for the ecteinascidin core, primarily based on the well-studied ET-743, provides a robust framework for understanding the formation of ET-770. The pathway initiates with the formation of the specialized amino acid precursors and proceeds through a modular, assembly-line-like synthesis.

Precursor Synthesis

The journey begins with the modification of the primary metabolite, L-tyrosine, to create the unique building blocks for the tetrahydroisoquinoline units. A series of enzymes, including hydroxylases and methyltransferases, are predicted to catalyze these initial steps, yielding 3-hydroxy-4,5-dimethoxy-L-phenylalanine and 3,4-dihydroxy-5-methoxy-L-phenylalanine.

Core Assembly via NRPS Machinery

The heart of the biosynthesis is a multi-modular NRPS system. This enzymatic complex activates and links the amino acid precursors in a specific sequence. The core NRPS machinery is composed of several key domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing polypeptide chain and the newly recruited amino acid.

The assembly of the ecteinascidin backbone involves at least three NRPS modules (EtuA1, EtuA2, and EtuA3) that work in concert. A key and unusual feature of this system is the proposed role of a C-domain acting as a Pictet-Spenglerase, which catalyzes the cyclization to form the characteristic tetrahydroisoquinoline rings.

Tailoring and Cyclization Reactions

Following the assembly of the linear peptide, a cascade of tailoring enzymes modifies the intermediate to create the final complex architecture. These modifications include:

  • Oxidations: Cytochrome P450 monooxygenases are predicted to perform key hydroxylations.

  • Methylations: S-adenosyl-L-methionine (SAM)-dependent methyltransferases add methyl groups at specific positions.

  • Cyclizations: The formation of the intricate polycyclic core, including the 10-membered lactone bridge, is catalyzed by a series of enzymatic reactions, likely involving oxidative cross-linking.

The Divergence to this compound

This compound and 743 are structurally very similar, differing in the functional group at the C-1 position of the third tetrahydroisoquinoline unit. While the biosynthetic pathway for ET-743 culminates in a carbinolamine that can exist in equilibrium with a cyanohydrin adduct (ET-743), the pathway to ET-770 is proposed to diverge at a late-stage intermediate. It is hypothesized that a precursor to ET-743, likely an iminium species, can be reduced to yield the secondary amine found in ET-770. The specific reductase responsible for this transformation has not yet been biochemically characterized.

Quantitative Data

To date, detailed quantitative data on the enzyme kinetics, precursor incorporation rates, and yields of biosynthetic intermediates for the ecteinascidin pathway have not been published. The challenges associated with the unculturable nature of the symbiotic producer, Candidatus Endoecteinascidia frumentensis, have precluded classical biochemical studies. The data presented in the literature primarily focus on the yields from chemical semi-synthesis and total synthesis efforts.

ParameterValueSource
Natural Abundance of ET-743 in E. turbinata10⁻⁴ - 10⁻⁵ % w/w[ACS Chemical Biology, 2011]
Enzyme Kinetics Not Available-
Precursor Incorporation Rates Not Available-
Yields of Biosynthetic Intermediates Not Available-

Table 1: Available Quantitative Data Related to Ecteinascidin Production. The lack of cultured source material has limited the acquisition of detailed biochemical data for the biosynthetic pathway.

Experimental Protocols

The elucidation of the ecteinascidin biosynthetic pathway has been a landmark achievement in the field of natural product biosynthesis, relying heavily on cutting-edge meta-omic techniques. The following provides an overview of the key experimental methodologies employed.

Metagenomic DNA Isolation and Sequencing
  • Objective: To obtain the complete genetic information of the microbial consortium within the tunicate host.

  • Protocol Outline:

    • Tunicate specimens (Ecteinascidia turbinata) are collected and immediately frozen.

    • Total DNA is extracted from the tunicate tissue, which includes the host and all associated microorganisms.

    • High-throughput sequencing of the metagenomic DNA is performed using platforms such as Illumina and 454 sequencing.

Biosynthetic Gene Cluster Assembly and Annotation
  • Objective: To identify and assemble the contiguous DNA sequence encoding the ecteinascidin biosynthetic enzymes.

  • Protocol Outline:

    • The massive dataset of short sequence reads is computationally assembled into larger contigs.

    • Bioinformatic tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are used to mine the assembled contigs for sequences homologous to known natural product biosynthetic genes (e.g., NRPS and PKS genes).

    • Homology analysis with known tetrahydroisoquinoline biosynthetic gene clusters (e.g., for saframycin) is used to identify the putative ecteinascidin gene cluster.

    • Gene functions are predicted based on sequence similarity to characterized enzymes in public databases.

Metaproteomic Analysis
  • Objective: To confirm the expression of the predicted biosynthetic genes in the natural host.

  • Protocol Outline:

    • Total protein is extracted from the tunicate tissue.

    • Proteins are digested into peptides, typically using trypsin.

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The obtained peptide fragmentation patterns are searched against a protein database derived from the assembled metagenome to identify the expressed proteins from the ecteinascidin gene cluster.

In Vitro Enzymatic Assays (Proposed)

While not extensively reported for the ecteinascidin pathway, the characterization of individual enzymes would involve the following general steps:

  • Objective: To determine the specific function and catalytic properties of a biosynthetic enzyme.

  • Protocol Outline:

    • Gene Cloning and Heterologous Expression: The gene encoding the enzyme of interest is amplified from the metagenomic DNA and cloned into an expression vector. The protein is then produced in a suitable host, such as E. coli.

    • Protein Purification: The heterologously expressed enzyme is purified to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

    • Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s), and the reaction is monitored over time. Product formation can be detected and quantified using methods like HPLC, LC-MS, or spectrophotometry.

    • Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) can be determined.

Visualizing the Pathway and Workflows

To provide a clearer understanding of the complex processes involved in the biosynthesis of this compound, the following diagrams have been generated using the Graphviz DOT language.

Ecteinascidin_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly Line cluster_tailoring Tailoring and Cyclization L-Tyrosine L-Tyrosine Modified Tyrosines Modified Tyrosines L-Tyrosine->Modified Tyrosines EtuH (Hydroxylase) EtuM1, EtuM2 (Methyltransferases) NRPS Module 1 (EtuA1) NRPS Module 1 (EtuA1) Modified Tyrosines->NRPS Module 1 (EtuA1) NRPS Module 3 (EtuA3) NRPS Module 3 (EtuA3) Modified Tyrosines->NRPS Module 3 (EtuA3) NRPS Module 2 (EtuA2) NRPS Module 2 (EtuA2) NRPS Module 1 (EtuA1)->NRPS Module 2 (EtuA2) Peptide bond formation NRPS Module 2 (EtuA2)->NRPS Module 3 (EtuA3) Peptide bond formation & Pictet-Spengler Linear Peptide Linear Peptide NRPS Module 3 (EtuA3)->Linear Peptide Release Glycolate Glycolate Glycolate->NRPS Module 2 (EtuA2) Polycyclic Intermediate Polycyclic Intermediate Linear Peptide->Polycyclic Intermediate Oxidases, Methyltransferases ET-743 Precursor ET-743 Precursor Polycyclic Intermediate->ET-743 Precursor ET-770 ET-770 ET-743 Precursor->ET-770 Reduction ET-743 ET-743 ET-743 Precursor->ET-743 Final modifications

Caption: Proposed biosynthetic pathway for this compound and 743.

Experimental_Workflow Tunicate Collection Tunicate Collection Metagenomic DNA Extraction Metagenomic DNA Extraction Tunicate Collection->Metagenomic DNA Extraction High-Throughput Sequencing High-Throughput Sequencing Metagenomic DNA Extraction->High-Throughput Sequencing Sequence Assembly Sequence Assembly High-Throughput Sequencing->Sequence Assembly Gene Cluster Annotation Gene Cluster Annotation Sequence Assembly->Gene Cluster Annotation Metaproteomic Analysis Metaproteomic Analysis Gene Cluster Annotation->Metaproteomic Analysis Heterologous Expression Heterologous Expression Gene Cluster Annotation->Heterologous Expression Protein Expression Confirmation Protein Expression Confirmation Metaproteomic Analysis->Protein Expression Confirmation Enzyme Purification Enzyme Purification Heterologous Expression->Enzyme Purification Biochemical Assays Biochemical Assays Enzyme Purification->Biochemical Assays Functional Characterization Functional Characterization Biochemical Assays->Functional Characterization

Ecteinascidin 770: A Technical Guide to its Mechanism of Action on the DNA Minor Groove

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecteinascidin 770 (ET-770) is a potent tetrahydroisoquinoline alkaloid with significant antitumor activity. This document provides an in-depth technical overview of the core mechanism of action of ET-770, focusing on its interaction with the DNA minor groove. ET-770 forms a covalent adduct with DNA, leading to a cascade of cellular events that include the inhibition of transcription and the interference with DNA repair pathways. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows. Much of the detailed mechanistic understanding is derived from its close structural and functional analog, Trabectedin (ET-743), and is presented here as a strong proxy for the actions of ET-770.

Core Mechanism of Action: DNA Minor Groove Alkylation

This compound exerts its cytotoxic effects primarily through a direct interaction with DNA. The core of its mechanism is the covalent binding to the minor groove of the DNA double helix.

1.1. Covalent Adduct Formation: The key chemical feature of ET-770 responsible for its DNA reactivity is the α-carbinolamine moiety. This functional group facilitates the alkylation of the exocyclic amino group at the N2 position of guanine bases within the DNA minor groove[1]. This covalent bond formation results in a stable ET-770-DNA adduct. The structural integrity of ET-770, comprising three fused tetrahydroisoquinoline rings, is crucial for this interaction. The A and B subunits of the molecule are primarily responsible for recognizing the specific DNA sequence, while the C subunit contributes to the overall binding affinity[1].

1.2. DNA Sequence Specificity: While comprehensive quantitative data on the sequence specificity of ET-770 is limited, studies on the closely related Trabectedin (ET-743) provide significant insights. ET-743 preferentially binds to GC-rich regions of DNA[2]. The most favored binding sites are triplets such as 5'-AGC-3', 5'-TGC-3', 5'-GGC-3', and 5'-CGC-3'. The formation of the covalent adduct with the central guanine is influenced by the flanking nucleotide sequences.

1.3. Structural Distortion of DNA: The binding of ET-770 to the minor groove induces a significant conformational change in the DNA structure. The DNA helix is bent towards the major groove, a unique feature among minor groove binding agents[3]. This distortion of the DNA architecture is a critical aspect of its mechanism, as it interferes with the binding of various DNA-processing proteins.

Quantitative Data

Quantitative data for this compound primarily consists of its cytotoxic activity against various cancer cell lines, measured as the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (nM)Citation
U373MGGlioblastoma4.83[1][4][5]
HCT116Colorectal Carcinoma0.6[4][5]
QG56Lung Cancer2.4[4][5]
DU145Prostate Carcinoma0.81[4][5]

Downstream Cellular Effects

The formation of the ET-770-DNA adduct triggers a series of downstream events that ultimately lead to cell cycle arrest and apoptosis.

3.1. Inhibition of Transcription: ET-770 is a potent inhibitor of transcription. The presence of the bulky ET-770 adduct in the minor groove physically obstructs the passage of RNA polymerase II, thereby stalling transcription elongation. This inhibition is not global but appears to be more pronounced for activated transcription rather than constitutive transcription[6][7]. The distortion of the DNA helix can also prevent the binding of essential transcription factors to their cognate promoter and enhancer sequences[7][8].

3.2. Interference with DNA Repair Pathways: A crucial aspect of ET-770's cytotoxicity is its interaction with DNA repair machinery, particularly the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. The TC-NER system normally recognizes and removes bulky lesions that block transcription. However, the ET-770-DNA adduct is a poor substrate for complete repair. While the initial steps of TC-NER are initiated, the process is ultimately aborted, leading to the formation of persistent and lethal DNA single-strand and double-strand breaks[9][10][11]. This aberrant processing of the adduct by the TC-NER machinery is a key determinant of the drug's antitumor activity.

3.3. Induction of Apoptosis and Anoikis Sensitization: The accumulation of DNA damage and the inhibition of transcription trigger the intrinsic apoptotic pathway. Furthermore, ET-770 has been shown to sensitize cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This effect is mediated through the activation of the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein MCL1[5].

Mandatory Visualizations

Diagram 1: Core Mechanism of ET-770 Action

ET770_Mechanism cluster_binding DNA Minor Groove Interaction cluster_effects Downstream Cellular Effects ET770 This compound DNA_Minor_Groove DNA Minor Groove (GC-rich sequences) ET770->DNA_Minor_Groove Binding ET770_DNA_Complex ET-770-DNA Covalent Adduct DNA_Minor_Groove->ET770_DNA_Complex Guanine N2 Alkylation Transcription_Inhibition Transcription Inhibition ET770_DNA_Complex->Transcription_Inhibition TC_NER_Interference TC-NER Interference ET770_DNA_Complex->TC_NER_Interference Apoptosis Apoptosis Transcription_Inhibition->Apoptosis TC_NER_Interference->Apoptosis

Caption: Core mechanism of this compound action on the DNA minor groove.

Diagram 2: Experimental Workflow for DNA Footprinting

DNA_Footprinting_Workflow cluster_prep Sample Preparation cluster_digestion DNase I Digestion cluster_analysis Analysis DNA_Fragment Radiolabeled DNA Fragment (containing putative binding site) ET770_Incubation Incubate with varying concentrations of ET-770 DNA_Fragment->ET770_Incubation Control Control (No ET-770) DNA_Fragment->Control DNaseI Partial Digestion with DNase I ET770_Incubation->DNaseI Control->DNaseI PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) DNaseI->PAGE Autoradiography Autoradiography PAGE->Autoradiography Footprint Identification of 'Footprint' (protected region) Autoradiography->Footprint

Caption: Experimental workflow for DNase I footprinting to identify ET-770 binding sites.

Diagram 3: Signaling Pathway of ET-770 Induced Anoikis Sensitization

ET770_Anoikis_Pathway ET770 This compound p53 p53 Activation ET770->p53 MCL1 MCL1 (Anti-apoptotic) Downregulation p53->MCL1 BAX BAX (Pro-apoptotic) Up-regulation p53->BAX Anoikis Sensitization to Anoikis MCL1->Anoikis BAX->Anoikis

Caption: Signaling pathway of ET-770 induced sensitization to anoikis.

Experimental Protocols

5.1. DNase I Footprinting Assay to Determine ET-770 Binding Sites

This protocol is adapted for the analysis of a covalent minor groove binding agent like ET-770.

Objective: To identify the specific DNA sequences protected by ET-770 from DNase I cleavage.

Materials:

  • Plasmid DNA containing the sequence of interest.

  • Restriction enzymes.

  • T4 Polynucleotide Kinase.

  • [γ-³²P]ATP.

  • This compound (ET-770).

  • DNase I.

  • DNase I stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).

  • Phenol:chloroform:isoamyl alcohol (25:24:1).

  • Ethanol.

  • Formamide loading buffer.

  • Denaturing polyacrylamide gel (e.g., 8%).

  • Maxam-Gilbert sequencing ladder of the same DNA fragment (as a marker).

Procedure:

  • DNA Fragment Preparation:

    • Digest plasmid DNA with a suitable restriction enzyme to generate a fragment containing the putative ET-770 binding site.

    • Dephosphorylate the 5' ends of the DNA fragment using calf intestinal phosphatase.

    • End-label one strand of the DNA fragment at the 5' end with [γ-³²P]ATP using T4 Polynucleotide Kinase.

    • Purify the labeled DNA fragment.

  • ET-770 Binding Reaction:

    • In separate tubes, incubate the radiolabeled DNA fragment with increasing concentrations of ET-770 (e.g., 0, 1, 10, 100 nM) in a suitable binding buffer.

    • Incubate at 37°C for a sufficient time to allow for covalent adduct formation (e.g., 1-4 hours).

  • DNase I Digestion:

    • To each reaction tube, add a freshly diluted solution of DNase I. The concentration of DNase I should be optimized to generate a ladder of fragments covering the entire length of the DNA in the control (no ET-770) lane.

    • Allow the digestion to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

    • Stop the reaction by adding DNase I stop solution.

  • DNA Purification and Analysis:

    • Extract the DNA from the reaction mixtures using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

    • Resuspend the DNA pellets in formamide loading buffer.

    • Denature the samples by heating at 90°C for 5 minutes and then rapidly cool on ice.

    • Load the samples onto a denaturing polyacrylamide gel alongside a Maxam-Gilbert sequencing ladder of the same fragment.

    • Run the gel until the desired resolution is achieved.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

  • Data Interpretation:

    • The control lane will show a continuous ladder of bands.

    • In the lanes with ET-770, a region of protection from DNase I cleavage will appear as a "footprint" (a gap in the ladder), indicating the binding site of ET-770.

5.2. Electrophoretic Mobility Shift Assay (EMSA) for ET-770-DNA Binding

This protocol is adapted to detect the formation of a covalent adduct between ET-770 and a DNA probe.

Objective: To demonstrate the binding of ET-770 to a specific DNA sequence, resulting in a shift in the electrophoretic mobility of the DNA.

Materials:

  • Synthetic oligonucleotides (complementary strands) containing the putative ET-770 binding site.

  • T4 Polynucleotide Kinase.

  • [γ-³²P]ATP.

  • This compound (ET-770).

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Non-denaturing polyacrylamide gel (e.g., 6%).

  • TBE buffer (Tris-borate-EDTA).

  • Loading dye (without SDS).

Procedure:

  • Probe Preparation:

    • Anneal the complementary oligonucleotides to form a double-stranded DNA probe.

    • End-label the probe with [γ-³²P]ATP using T4 Polynucleotide Kinase.

    • Purify the labeled probe to remove unincorporated nucleotides.

  • Binding Reaction:

    • In separate tubes, set up binding reactions containing the radiolabeled probe, binding buffer, and increasing concentrations of ET-770 (e.g., 0, 10, 50, 200 nM).

    • Incubate the reactions at 37°C for a time sufficient for covalent adduct formation (e.g., 1-4 hours).

  • Electrophoresis:

    • Add loading dye to each reaction.

    • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage until the free probe has migrated a sufficient distance.

  • Detection:

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

  • Data Interpretation:

    • The lane without ET-770 will show a band corresponding to the free DNA probe.

    • In the lanes with ET-770, a slower migrating band (the "shifted" band) will appear, representing the ET-770-DNA covalent complex. The intensity of the shifted band should increase with increasing ET-770 concentration.

5.3. Immunofluorescence Assay for γ-H2AX Foci Formation

Objective: To quantify the formation of DNA double-strand breaks induced by ET-770.

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • This compound (ET-770).

  • Formaldehyde or paraformaldehyde for cell fixation.

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against γ-H2AX.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of ET-770 for a defined period (e.g., 24 hours). Include an untreated control.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash the cells with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

    • Visualize the cells using a fluorescence microscope. Capture images of the DAPI and γ-H2AX channels.

  • Data Analysis:

    • Quantify the number of γ-H2AX foci per nucleus in a significant number of cells for each treatment condition. An increase in the number of foci in ET-770-treated cells compared to the control indicates the induction of DNA double-strand breaks.

Conclusion

This compound is a potent antitumor agent that targets the DNA minor groove. Its mechanism of action involves the formation of a covalent adduct with guanine, leading to DNA distortion, transcription inhibition, and interference with DNA repair pathways, particularly TC-NER. The aberrant processing of the ET-770-DNA adduct by the cell's repair machinery is a key contributor to its cytotoxicity. Further research to obtain more specific quantitative data on the DNA binding properties of ET-770 will provide a more complete understanding of its molecular pharmacology and may aid in the development of more targeted cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricate interactions of ET-770 with its cellular target.

References

The Derailment of Transcription-Coupled Nucleotide Excision Repair by ET-770 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between the ET-770 class of compounds, specifically trabectedin (ET-743) and its analog lurbinectedin, and the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. These marine-derived antitumor agents exhibit a unique mechanism of action, capitalizing on the functionality of the TC-NER pathway to induce targeted cytotoxicity in cancer cells. This document collates quantitative data on their activity, details key experimental protocols for their study, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Trabectedin and lurbinectedin are potent anti-neoplastic agents that bind to the minor groove of DNA, forming covalent adducts that distort the DNA helix.[1] A hallmark of their mechanism of action is the critical role of the TC-NER pathway in mediating their cytotoxic effects.[2][3] Unlike many conventional DNA damaging agents where proficient DNA repair confers resistance, cells with a functional TC-NER pathway are hypersensitive to these compounds.[2][4] This guide elucidates the intricate process by which these drugs co-opt the TC-NER machinery to generate lethal DNA lesions, offering a promising therapeutic window for cancers reliant on active transcription and proficient in this repair pathway.

Mechanism of Action: A Hijacked Repair Pathway

Trabectedin and lurbinectedin form adducts with guanine residues in the minor groove of DNA.[1] These adducts are recognized by the TC-NER machinery as transcription-blocking lesions. The TC-NER pathway is initiated when RNA polymerase II (Pol II) stalls at a DNA lesion on the transcribed strand.[5] In a normal TC-NER response, the stalled Pol II is recognized, and a cascade of proteins is recruited to excise the damaged DNA segment and synthesize a new, error-free strand.

However, the trabectedin/lurbinectedin-DNA adducts act as a molecular trap. While the initial steps of TC-NER proceed, including the incision 5' to the lesion by the ERCC1-XPF endonuclease, the subsequent 3' incision by the XPG endonuclease is blocked.[6][7] This results in an abortive repair process, leading to the accumulation of persistent, toxic single-strand breaks (SSBs) with a free 3'-hydroxyl group.[6][7][8] These SSBs can then be converted into more lethal double-strand breaks (DSBs) during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[9][10]

Furthermore, these compounds have been shown to induce the degradation of the stalled, phosphorylated form of RNA polymerase II via the ubiquitin-proteasome system, further contributing to transcription inhibition and cytotoxicity.[1][11]

dot

cluster_tc_ner Transcription-Coupled Nucleotide Excision Repair (TC-NER) Drug Trabectedin / Lurbinectedin DNA_Adduct Drug-DNA Adduct in Minor Groove Drug->DNA_Adduct RNAPII RNA Polymerase II Stalls at Adduct XPG XPG Incision (3') DNA_Adduct->XPG Blocks TC_NER_Initiation TC-NER Initiation (CSA, CSB, TFIIH) RNAPII->TC_NER_Initiation RNAPII_Degradation Degradation of Phosphorylated RNAPII RNAPII->RNAPII_Degradation Ubiquitination & Proteasomal Degradation ERCC1_XPF ERCC1-XPF Incision (5') TC_NER_Initiation->ERCC1_XPF ERCC1_XPF->XPG Leads to SSB Persistent Single-Strand Break (SSB) ERCC1_XPF->SSB Generates DSB Double-Strand Break (DSB) (during replication) SSB->DSB Apoptosis Apoptosis DSB->Apoptosis Start Seed cells at low density Treat Treat with varying concentrations of Trabectedin/Lurbinectedin Start->Treat Incubate Incubate for 7-14 days Treat->Incubate Fix_Stain Fix and stain colonies (e.g., with crystal violet) Incubate->Fix_Stain Count Count colonies Fix_Stain->Count Analyze Calculate surviving fraction and plot survival curves Count->Analyze

Caption: Workflow for a clonogenic survival assay.

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control. The exact number of cells to seed will need to be optimized for each cell line.

  • Drug Treatment: The following day, treat the cells with a range of concentrations of trabectedin or lurbinectedin for a specified duration (e.g., 1 hour or continuously for the duration of the experiment). Include a vehicle-only control.

  • Incubation: After the treatment period, replace the drug-containing medium with fresh medium and incubate the plates for 7-14 days, or until visible colonies are formed.

  • Fixation and Staining: Gently wash the colonies with PBS, then fix with a solution such as 100% methanol for 10 minutes. After fixation, stain the colonies with a 0.5% crystal violet solution in 25% methanol for 10-20 minutes.

  • Colony Counting: Carefully wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the SF against the drug concentration to generate a dose-response curve.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This technique is used to detect DNA single-strand breaks in individual cells.

dot

Start Embed treated cells in low-melting agarose on a slide Lysis Lyse cells in high salt/detergent solution Start->Lysis Unwinding Alkaline unwinding of DNA Lysis->Unwinding Electrophoresis Electrophoresis under alkaline conditions Unwinding->Electrophoresis Neutralization Neutralize the gel Electrophoresis->Neutralization Stain Stain DNA with a fluorescent dye (e.g., SYBR Green) Neutralization->Stain Visualize Visualize and quantify comets using fluorescence microscopy Stain->Visualize

Caption: Workflow for the alkaline comet assay.

Protocol:

  • Cell Preparation: After drug treatment, harvest cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

  • Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) and allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes).

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain with a fluorescent DNA dye.

  • Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head."

Western Blot for RNA Polymerase II Degradation

This method is used to detect changes in the levels of the large subunit of RNA Polymerase II (RPB1), distinguishing between the hyperphosphorylated (elongating) and hypophosphorylated (initiating) forms.

Protocol:

  • Cell Lysis: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the RPB1 subunit of RNA Polymerase II overnight at 4°C. Use antibodies that can distinguish between the phosphorylated (IIo) and unphosphorylated (IIa) forms.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Immunofluorescence for γH2AX Foci

This technique is used to visualize and quantify DNA double-strand breaks, as indicated by the phosphorylation of the histone variant H2AX (γH2AX).

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the desired concentrations of trabectedin or lurbinectedin.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence microscope.

  • Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software.

Signaling Pathways and Logical Relationships

The interplay between DNA damage, transcription, and cell cycle checkpoints is central to the mechanism of action of ET-770 analogs.

dot

Drug_Adduct Trabectedin/Lurbinectedin-DNA Adduct TC_NER_Processing Abortive TC-NER Processing Drug_Adduct->TC_NER_Processing Transcription_Inhibition Transcription Inhibition Drug_Adduct->Transcription_Inhibition SSB_DSB SSB/DSB Formation TC_NER_Processing->SSB_DSB ATM_ATR ATM/ATR Activation SSB_DSB->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 phase) CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable RNAPII_Degradation RNAPII Degradation Transcription_Inhibition->RNAPII_Degradation RNAPII_Degradation->Apoptosis

Caption: DNA damage response pathway activated by ET-770 analogs.

Conclusion

The interaction of trabectedin and lurbinectedin with the TC-NER pathway represents a paradigm-shifting approach in cancer therapy. By converting a DNA repair mechanism into a cytotoxic tool, these agents demonstrate remarkable efficacy in preclinical and clinical settings. A thorough understanding of the underlying molecular mechanisms and the application of the detailed experimental protocols outlined in this guide are essential for the continued development and optimization of this class of drugs. Future research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to further enhance the therapeutic potential of these unique antitumor agents.

References

Ecteinascidin 770: A Technical Guide to its Antibacterial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecteinascidin 770 (ET-770), a tetrahydroisoquinoline alkaloid derived from marine tunicates, has demonstrated significant potential as a novel antibacterial agent. This document provides a comprehensive technical overview of the antibacterial properties of ET-770, with a focus on its activity against clinically relevant pathogens and its unique mechanism of action. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the cited experiments are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals investigating new avenues for combating bacterial infections.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. This compound (ET-770) is a marine-derived natural product that has shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide delves into the antibacterial profile of ET-770, its mechanism of action targeting the bacterial cell division protein FtsZ, and the experimental methodologies used to elucidate these properties.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound has been quantified against various bacterial strains through the determination of Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Bacterial StrainTypeMIC (µM)Reference
Bacillus subtilisGram-positive1.01[1][2][3]
Staphylococcus aureusGram-positive2.02[1][2][3]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive2.02[1][2][3]
Escherichia coliGram-negative32.43[1][2][3]
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound.
TargetIC50Reference
Mycobacterium tuberculosis0.13 µM
FtsZ GTPase-like activity0.96 nM[2][3]

Mechanism of Action: Targeting FtsZ

This compound exhibits its antibacterial effect through the inhibition of a crucial protein in bacterial cell division, FtsZ.[2][3] FtsZ is a homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell.

By targeting FtsZ, ET-770 disrupts the cell division process, leading to the formation of filamentous and elongated cells, and ultimately inhibiting bacterial proliferation.[2][3] This mechanism is distinct from many currently used antibiotics, suggesting that ET-770 may be effective against strains resistant to other drug classes.

cluster_0 Bacterial Cell Division cluster_1 ET-770 Inhibition FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers GTP Hydrolysis Z_ring Z-ring Formation FtsZ_polymers->Z_ring Filamentous_cells Filamentous and Elongated Cells FtsZ_polymers->Filamentous_cells Leads to Cell_division Bacterial Cell Division Z_ring->Cell_division Bacterial_growth Bacterial Growth Cell_division->Bacterial_growth Results in ET770 This compound ET770->FtsZ_polymers Inhibits Polymerization (IC50 = 0.96 nM) Inhibited_growth Inhibited Growth Filamentous_cells->Inhibited_growth Results in

Caption: Mechanism of this compound antibacterial action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Charoenwiwattanakij et al. (2018).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the MIC of ET-770.

  • Bacterial Strains and Media:

    • Staphylococcus aureus (ATCC 25923)

    • Bacillus subtilis (ATCC 6633)

    • Methicillin-resistant Staphylococcus aureus (clinical isolate)

    • Escherichia coli (ATCC 25922)

    • Mueller-Hinton Broth (MHB) was used for all bacterial cultures.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of ET-770 in a 96-well microtiter plate using MHB to achieve a range of final concentrations.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without ET-770) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of ET-770 that completely inhibits visible bacterial growth.

Start Start Prepare_ET770 Prepare serial dilutions of ET-770 in 96-well plate Start->Prepare_ET770 Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_ET770->Inoculate_Plate Dilute_Inoculum Dilute inoculum to final concentration of 5x10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

References

Ecteinascidin 770: A Deep Dive into Structure-Activity Relationships for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of Ecteinascidin 770 (ET-770), a potent marine-derived tetrahydroisoquinoline alkaloid with significant antitumor properties. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes the critical pathways and workflows involved in its development, offering a vital resource for the advancement of novel cancer therapeutics.

This compound, isolated from the tunicate Ecteinascidia thurstoni, shares a close structural resemblance to the FDA-approved anticancer agent Trabectedin (Ecteinascidin 743). This structural similarity has spurred extensive research into ET-770 and its derivatives to explore and optimize their therapeutic potential. This guide focuses on the crucial modifications of the ET-770 scaffold and their impact on cytotoxicity, providing a roadmap for future drug design and development.

Core Structure-Activity Relationship Insights

The antitumor activity of this compound is intricately linked to its complex molecular architecture. SAR studies have revealed that specific functional groups are paramount for its cytotoxic effects. Key findings indicate:

  • Essential Phenolic Hydroxyl Groups: The free phenolic hydroxyl groups at the C-18 and C-6' positions are critical for the biological activity of ET-770. Protection or modification of these groups, for instance, as 18,6'-O-bisallyl derivatives, results in a significant reduction in cytotoxicity.[1][2]

  • Modulation of Activity at the 2'-N Position: While modifications at the C-18 and C-6' positions are detrimental, derivatization at the 2'-N position of the molecule has proven to be a fruitful strategy for enhancing cytotoxic potency. The introduction of various acyl groups at this position has led to the discovery of analogs with significantly improved anticancer activity compared to the parent compound.[3][4][5][6]

Quantitative Analysis of 2'-N-Acyl this compound Derivatives

The following tables summarize the in vitro cytotoxicity data (IC50 values) for a series of 2'-N-acyl derivatives of this compound against various human cancer cell lines. This data highlights the significant gains in potency achievable through targeted chemical modification.

Table 1: In Vitro Cytotoxicity (IC50, nM) of 2'-N-Acyl Derivatives of this compound

DerivativeHCT116 (Colon Carcinoma)DU145 (Prostate Carcinoma)QG56 (Lung Carcinoma)
This compound (Parent) ~70-100 nM (estimated based on fold improvement of derivatives)--
2'-N-(3-quinolinecarbonyl)amide~1.4-2 nM (50-fold improvement)--
2'-N-(4-fluorocinnamoyl)amide~1-1.4 nM (70-fold improvement)--
2'-N-(5-isoxazolecarboyl)amideMore potent than parentMore potent than parent-
2'-N-(4-methoxybenzoyl)amideMore potent than parentMore potent than parent-
2'-N-Benzoyl amidesSimilar to parentSimilar to parentSimilar to parent
Nitrogen-containing heterocyclic amidesHigher than parentHigher than parentHigher than parent
Cinnamoyl amidesHigher than parentHigher than parentHigher than parent

Note: Specific IC50 values for the parent ET-770 were not consistently provided in the search results, but the fold-improvement was stated for key derivatives, allowing for an estimation.

Experimental Protocols

Synthesis of 2'-N-Acyl this compound Derivatives

The synthesis of 2'-N-acyl derivatives of ET-770 is a multi-step process designed to selectively modify the 2'-N position while preserving the essential phenolic hydroxyl groups in their active form.[3][4]

Workflow for the Synthesis of 2'-N-Acyl ET-770 Derivatives

ET770 This compound Protected_ET770 18,6'-O-bisallyl-ET-770 ET770->Protected_ET770 Allyl bromide, K2CO3, acetone Acylated_Protected_ET770 18,6'-O-bisallyl-2'-N-acyl-ET-770 Protected_ET770->Acylated_Protected_ET770 Acid chloride, DMAP, pyridine Final_Product 2'-N-acyl-ET-770 Derivative Acylated_Protected_ET770->Final_Product Tributyltin hydride, (Ph3P)2PdCl2, AcOH, THF

Caption: Synthetic workflow for 2'-N-acyl ET-770 derivatives.

Step-by-Step Protocol:

  • Protection of Phenolic Hydroxyl Groups: this compound is first treated with allyl bromide in the presence of a weak base such as potassium carbonate in acetone. This step selectively protects the reactive C-18 and C-6' phenolic hydroxyl groups as allyl ethers, preventing them from reacting in the subsequent acylation step.

  • Acylation of the 2'-N Position: The resulting 18,6'-O-bisallyl-protected ET-770 is then reacted with a desired acid chloride in pyridine with a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction forms the amide bond at the 2'-N position.

  • Deprotection of Phenolic Hydroxyl Groups: The final step involves the removal of the allyl protecting groups to restore the free phenolic hydroxyls. This is achieved by treating the acylated intermediate with tributyltin hydride and a palladium catalyst in the presence of acetic acid in tetrahydrofuran (THF).

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound and its derivatives is typically evaluated using cell viability assays such as the MTT or XTT assay.[1][5]

Workflow for In Vitro Cytotoxicity Assay

Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat cells with serial dilutions of ET-770 derivatives Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 72-96 hours) Drug_Treatment->Incubation Viability_Assay Add MTT or XTT reagent and incubate Incubation->Viability_Assay Measurement Measure absorbance to determine cell viability Viability_Assay->Measurement IC50_Calculation Calculate IC50 values from dose-response curves Measurement->IC50_Calculation

Caption: Workflow for determining the in vitro cytotoxicity of ET-770 derivatives.

Step-by-Step Protocol:

  • Cell Culture and Seeding: Human cancer cell lines (e.g., HCT116, DU145) are cultured under standard conditions. A single-cell suspension is then seeded into 96-well microplates at a predetermined density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Preparation and Treatment: this compound and its derivatives are dissolved in a suitable solvent like DMSO to prepare stock solutions. Serial dilutions are then made in culture medium and added to the cells.

  • Incubation: The treated cells are incubated for a specified period, typically 72 to 96 hours, to allow the compounds to exert their cytotoxic effects.

  • Cell Viability Measurement: After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition and Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. IC50 values, the concentration of the compound that inhibits cell growth by 50%, are then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: DNA Binding and the Role of the NER Pathway

The cytotoxic mechanism of this compound is believed to be analogous to that of Ecteinascidin 743, which involves a unique interaction with the DNA minor groove. This interaction leads to the formation of a drug-DNA adduct that distorts the DNA helix.

A critical aspect of the ecteinascidins' activity is their reliance on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Instead of the NER pathway repairing the DNA damage and leading to drug resistance, it paradoxically contributes to the drug's cytotoxicity. The NER machinery recognizes the ET-770-DNA adduct, and in its attempt to repair the lesion, it creates lethal DNA strand breaks, ultimately leading to apoptosis.

Signaling Pathway of this compound Cytotoxicity

ET770 This compound DNA DNA Minor Groove ET770->DNA Binds to Adduct ET-770-DNA Adduct DNA->Adduct Forms NER TC-NER Pathway Recognition Adduct->NER Recognized by DSB DNA Strand Breaks NER->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Leads to

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Conclusion

The structure-activity relationship studies of this compound have provided invaluable insights for the development of more potent and selective anticancer agents. The key takeaways are the critical importance of the free phenolic hydroxyl groups at C-18 and C-6' and the significant potential for enhancing cytotoxicity through modifications at the 2'-N position. The unique mechanism of action, which co-opts the cell's own DNA repair machinery to induce cell death, presents a compelling avenue for targeting specific cancer types. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of the ecteinascidin family of compounds in the fight against cancer.

References

Ecteinascidin 770: A Technical Overview of Preclinical Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecteinascidin 770 (ET-770) is a potent tetrahydroisoquinoline alkaloid derived from the marine tunicate Ecteinascidia thurstoni.[1][2][3] As a member of the ecteinascidin family of compounds, which includes the clinically approved drug trabectedin (Ecteinascidin 743), ET-770 has garnered significant interest for its pronounced antitumor properties.[4][5] This document provides a comprehensive technical guide on the preclinical antitumor activity of ET-770, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

The antitumor mechanism of ET-770 is multifaceted, primarily involving direct interaction with DNA and the modulation of key cellular signaling pathways that regulate apoptosis.

DNA Interaction

Similar to its well-studied analogue Ecteinascidin 743, ET-770 is understood to function by binding to the minor groove of DNA.[4][5] This interaction induces a bend in the DNA helix, leading to a cascade of events that interfere with critical cellular processes such as DNA repair and transcription.[4][5] This disruption of DNA integrity is a key contributor to the cytotoxic effects of the compound.

Sensitization to Anoikis via p53 Pathway Activation

A significant aspect of ET-770's mechanism is its ability to sensitize cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM).[1][4] This anti-metastatic property is particularly relevant for preventing tumor dissemination.

Research in non-small cell lung cancer (NSCLC) cells (H23 and H460 lines) has demonstrated that ET-770 enhances the anoikis response in a dose-dependent manner.[1][3][4] This effect is mediated through the activation of the tumor suppressor protein p53.[1][3] Activated p53, in turn, transcriptionally regulates apoptotic proteins, leading to a downstream effect of down-regulating the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and up-regulating the pro-apoptotic BCL2-associated X protein (BAX).[1][3][6] The B-cell lymphoma-2 (BCL2) protein levels, however, are not significantly affected by ET-770.[1] This shift in the balance of pro- and anti-apoptotic proteins ultimately lowers the threshold for apoptosis, rendering detached cancer cells more susceptible to cell death.[1][3]

ET770_p53_Pathway cluster_cell Cancer Cell ET770 This compound p53 p53 Activation ET770->p53 Induces MCL1 MCL1 (Anti-apoptotic) Downregulation p53->MCL1 BAX BAX (Pro-apoptotic) Up-regulation p53->BAX Anoikis Anoikis Sensitization MCL1->Anoikis Inhibits BAX->Anoikis Promotes

ET-770 induced p53-dependent anoikis pathway.

In Vitro Antitumor Activity

ET-770 has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, has been quantified in several models.

Cell LineCancer TypeIC50 (nM)Exposure TimeCitation
U373MGGlioblastoma4.8372 hours[4]
DU145Prostate Carcinoma0.81Not Specified[4]
HCT116Colon Carcinoma>10 (Derivatives showed higher potency)Not Specified[7][8]
QG56Lung Cancer2.4Not Specified[4]
H23Non-Small Cell Lung CancerNot specified for cytotoxicity; used at 1-10 nM for anoikis studiesNot Specified[1][3]
H460Non-Small Cell Lung CancerNot specified for cytotoxicity; anoikis sensitization observedNot Specified[1]

Note: The cytotoxicity of ET-770 can vary significantly between cell lines. Studies on derivatives of ET-770 have shown that modifications to the parent compound can lead to substantially increased potency, with some derivatives exhibiting up to 70-fold higher cytotoxicity against the HCT116 cell line.[8]

Experimental Protocols

The preclinical evaluation of ET-770 involves standard cell biology and biochemical assays to determine its efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assay (XTT Assay)

This assay is used to determine the IC50 values of ET-770 and to measure cell viability in anoikis experiments.

Principle: The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active mitochondria reduce the XTT tetrazolium salt to an orange-colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of ET-770 (e.g., ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Control wells receive vehicle only.

  • Anoikis Induction (for anoikis assays): To study anoikis, cells are cultured on plates coated with a non-adherent substance (e.g., poly-HEMA) in the presence or absence of ET-770.[1]

  • XTT Reagent Addition: Following treatment, the XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the development of the formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate spectrophotometer at a wavelength of 450-500 nm.

  • Data Analysis: The absorbance values are normalized to the control group, and the IC50 value is calculated using a non-linear regression analysis of the dose-response curve.

Western Blot Analysis

This technique is employed to detect changes in the expression levels of specific proteins involved in the ET-770-induced signaling pathway (e.g., p53, MCL1, BAX).[1]

Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a solid membrane and probed with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Protocol:

  • Protein Extraction: Cells treated with ET-770 are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53, MCL1, BAX, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine relative protein expression.

Experimental_Workflow cluster_workflow General Preclinical Evaluation Workflow for ET-770 cluster_analysis Endpoint Analysis start Cancer Cell Culture treatment Treat cells with varying concentrations of ET-770 start->treatment cytotoxicity Cytotoxicity Assay (e.g., XTT) treatment->cytotoxicity western Western Blot Analysis treatment->western ic50 Determine IC50 Values cytotoxicity->ic50 protein Quantify Protein Levels (p53, MCL1, BAX) western->protein

Workflow for in vitro analysis of ET-770.

Conclusion

This compound is a potent marine-derived compound with significant preclinical antitumor activity. Its mechanism, characterized by DNA binding and the induction of p53-mediated anoikis, positions it as a promising candidate for further development, particularly for its potential to combat metastatic disease. The robust in vitro cytotoxicity observed across multiple cancer cell lines underscores its therapeutic potential. Further preclinical in vivo studies and toxicological assessments are warranted to fully elucidate its profile and advance its development as a novel antineoplastic agent.

References

Ecteinascidin 770: A Technical Guide to its Natural Source and Symbiotic Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecteinascidin 770 (Et-770) is a potent tetrahydroisoquinoline alkaloid with significant antitumor and antibacterial properties. Initially isolated from marine tunicates, subsequent research has revealed a fascinating symbiotic relationship responsible for its production. This technical guide provides an in-depth overview of the natural source of Et-770, the identification and genomic characterization of its symbiotic producer, and the methodologies employed for its isolation and biological evaluation. Quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a comprehensive understanding of this important marine natural product.

Natural Source and Symbiotic Producer

This compound is a marine-derived natural product.[1] It was first identified in the Caribbean tunicate Ecteinascidia turbinata, a colonial sea squirt.[1][2] Further investigations led to its isolation from another tunicate species, Ecteinascidia thurstoni, found in the waters of Thailand.[2][3][4]

While these tunicates are the host organisms, it is now widely accepted that the true biosynthetic origin of Et-770 and its congeners, such as the clinically approved anticancer drug Trabectedin (Et-743), is a bacterial symbiont.[1][2][5] This endosymbiont has been identified as 'Candidatus Endoecteinascidia frumentensis' .[1][6][7][8][9] This bacterium is an unculturable Gammaproteobacterium, meaning it cannot be grown using standard laboratory techniques.[6][7][10] The confirmation of 'Ca. E. frumentensis' as the producer came through metagenomic sequencing of DNA isolated directly from the tunicate host, which allowed for the assembly of the bacterium's complete genome and the identification of the biosynthetic gene clusters responsible for ecteinascidin production.[6][7][9][10]

Host Organism Profile
CharacteristicDescription
Host Species Ecteinascidia turbinata, Ecteinascidia thurstoni
Common Name Mangrove tunicate, Sea squirt
Phylum Chordata
Subphylum Tunicata (Urochordata)
Habitat Marine, typically found in mangrove roots and on submerged surfaces in the Caribbean and Thai waters.[2]
Symbiotic Producer Profile
CharacteristicDescription
Symbiont 'Candidatus Endoecteinascidia frumentensis'
Taxonomy Gammaproteobacteria
Lifestyle Obligate endosymbiont, unculturable by standard methods.[6][7][10]
Genome Size Approximately 631 kb.[10]
Biosynthetic Gene Cluster The gene cluster for the related Et-743 is dispersed over 173 kb of the genome.[10]

Quantitative Biological Activity of this compound

Et-770 has demonstrated potent cytotoxic activity against a range of human cancer cell lines and notable antibacterial activity.

In Vitro Cytotoxicity Data
Cell LineCancer TypeIC₅₀ (nM)Exposure Time
U373MGGlioblastoma4.8372 hours[11]
HCT116Colorectal Carcinoma0.6Not Specified[11]
QG56Lung Carcinoma2.4Not Specified[11]
DU145Prostate Carcinoma0.81Not Specified[11]
Antibacterial Activity
OrganismActivity MetricValue (µM)
Mycobacterium tuberculosisIC₅₀0.13[2]
Bacillus subtilisMIC1.01[3][12]
Methicillin-resistant S. aureus (MRSA)MIC2.02[3][12]
Escherichia coliMIC32.43[3][12]

Experimental Protocols

Isolation of this compound from Ecteinascidia thurstoni

This protocol is based on methodologies described in the literature.[2][4]

Objective: To extract and purify Et-770 from the marine tunicate E. thurstoni.

Methodology:

  • Collection and Pretreatment: Collect specimens of E. thurstoni. To stabilize the labile carbinolamine moiety of Et-770, the tunicate material is pretreated with potassium cyanide in a buffer solution.[4]

  • Extraction: The pretreated tunicate biomass is extracted with organic solvents such as methanol and dichloromethane.

  • Chromatographic Purification: The crude extract undergoes a multi-step purification process:

    • Flash Chromatography: The extract is first subjected to flash chromatography on a silica gel 60 column.[2]

    • Gel Filtration: Further purification is achieved using gel filtration chromatography, for example, with Sephadex LH-20.[2]

    • High-Performance Liquid Chromatography (HPLC): Final purification to yield pure Et-770 is performed using reversed-phase HPLC.

G cluster_extraction Extraction & Initial Separation cluster_purification Chromatographic Purification Tunicate Tunicate Biomass (E. thurstoni) Pretreatment Pretreatment (KCN in Buffer) Tunicate->Pretreatment Extraction Solvent Extraction (MeOH/DCM) Pretreatment->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract FlashChrom Flash Chromatography (Silica Gel) CrudeExtract->FlashChrom GelFiltration Gel Filtration (Sephadex LH-20) FlashChrom->GelFiltration HPLC Reversed-Phase HPLC GelFiltration->HPLC PureET770 Pure this compound HPLC->PureET770

Figure 1: Generalized workflow for the isolation and purification of this compound.
In Vitro Cytotoxicity Assessment

This protocol is based on standard cell viability assays mentioned in the literature.[2][3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Et-770 against cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., U373MG, HCT116) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Et-770 for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. These colorimetric assays measure the metabolic activity of viable cells.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.

G Start Cancer Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Serial Dilutions of this compound Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Add MTT or XTT Reagent Incubate->Assay Read Measure Absorbance Assay->Read Analyze Calculate IC50 Value Read->Analyze End Cytotoxicity Profile Analyze->End

Figure 2: Workflow for determining the in vitro cytotoxicity of this compound.

Molecular Mechanism and Signaling Pathway

The mechanism of action for ecteinascidins is primarily through interaction with DNA. The closely related Et-743 binds to the minor groove of DNA, inducing a bend in the helix that interferes with DNA repair mechanisms and transcription.[2] Et-770 is presumed to act in a similar fashion.[2]

Furthermore, Et-770 has been shown to sensitize non-small cell lung cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This effect is mediated through the p53 signaling pathway.[3][11]

Key Events in Et-770-Induced Anoikis Sensitization:

  • p53 Activation: Et-770 treatment leads to the activation of the tumor suppressor protein p53.

  • Regulation of Apoptotic Proteins: Activated p53, in turn, modulates the expression of key proteins involved in apoptosis:

    • Down-regulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein, is down-regulated.

    • Up-regulation of BAX: BCL2-associated X protein (BAX), a pro-apoptotic protein, is up-regulated.

  • Sensitization to Anoikis: The resulting shift in the balance of pro- and anti-apoptotic proteins lowers the threshold for apoptosis, thereby sensitizing the cancer cells to anoikis.

G ET770 This compound p53 p53 Activation ET770->p53 MCL1 Mcl-1 (Anti-apoptotic) p53->MCL1 Down-regulates BAX BAX (Pro-apoptotic) p53->BAX Up-regulates Anoikis Sensitization to Anoikis MCL1->Anoikis BAX->Anoikis

Figure 3: Signaling pathway for this compound-induced sensitization to anoikis.

Conclusion

This compound is a structurally complex and biologically potent molecule whose production is a testament to the intricate symbiotic relationships within marine ecosystems. The discovery that 'Candidatus Endoecteinascidia frumentensis' is the true producer has opened new avenues for understanding the biosynthesis of this important class of compounds and may eventually lead to more sustainable production methods through metabolic engineering or heterologous expression. The potent anticancer and antibacterial activities of Et-770, coupled with a growing understanding of its molecular mechanisms of action, underscore its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers dedicated to advancing the study and application of this remarkable natural product.

References

The Labyrinth of Synthesis: A Technical Guide to Ecteinascidin 770

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ecteinascidin 770 (ET-770), a potent tetrahydroisoquinoline alkaloid, stands as a formidable challenge and an alluring target in the realm of synthetic organic chemistry. Originally isolated from the marine tunicate Ecteinascidia thurstoni, its complex architecture and significant antitumor activity have spurred considerable efforts towards its chemical synthesis and semi-synthesis. This technical guide provides an in-depth exploration of the synthetic routes to ET-770, compiling available quantitative data, experimental methodologies, and visual representations of the synthetic pathways and its mechanism of action.

Semi-Synthesis from Cyanosafracin B

The most practical and industrially relevant approach to Ecteinascidin analogues is a semi-synthetic route starting from Cyanosafracin B, a more readily available fermentation product from Pseudomonas fluorescens. This pathway leverages the existing complex core of Cyanosafracin B to construct the intricate structure of ET-770. While the direct semi-synthesis to ET-770 is less detailed in publicly available literature compared to its renowned analogue ET-743 (Trabectedin), the key transformations are analogous.

The general strategy involves the protection of reactive functional groups on Cyanosafracin B, followed by a series of transformations to build the third tetrahydroisoquinoline ring and the characteristic 10-membered lactone bridge.

Key Experimental Steps in the Semi-Synthesis of Ecteinascidin Analogues:

A pivotal step in these syntheses is the Pictet-Spengler reaction , which forms the tetrahydroisoquinoline rings. The regioselectivity of this reaction is a critical factor in achieving the desired pentacyclic core of the ecteinascidins.

Total Synthesis of this compound

The total synthesis of this compound is a monumental undertaking that has been approached through various strategies, most notably by the research groups of E.J. Corey and Tohru Fukuyama. These syntheses are characterized by their length, complexity, and the ingenious application of modern synthetic methodologies. ET-770 is often a key intermediate in the total synthesis of ET-743.

Corey's Approach to the Ecteinascidin Core

Corey's strategy for the synthesis of ecteinascidins involves the construction of a key pentacyclic intermediate. Although the primary target of the seminal work was ET-743, the synthetic route proceeds through an intermediate that is readily converted to ET-770. A key transformation is a Pictet-Spengler reaction to furnish the core structure. The final conversion from the aminonitrile (ET-770) to the hemiaminal (ET-743) is achieved by treatment with silver nitrate (AgNO₃)[1].

Fukuyama's Convergent Total Synthesis

Fukuyama's group developed a convergent total synthesis of ET-743, where ET-770 is a direct precursor. Their approach features several key reactions, including a Ugi four-component reaction (4CR), an intramolecular Heck reaction, and a final Pictet-Spengler reaction to construct the third tetrahydroisoquinoline moiety.

Key Steps in Fukuyama's Total Synthesis leading to this compound:

The synthesis involves the coupling of two complex fragments, followed by a series of cyclizations to build the pentacyclic core. An acid-induced intramolecular sulfide formation creates the sulfur-containing ten-membered lactone. The final tetrahydroisoquinoline ring is constructed via a Pictet-Spengler reaction, affording ET-770[2]. The conversion of ET-770 to ET-743 is then accomplished by treatment with silver nitrate[2].

Quantitative Data Summary

The following tables summarize the available quantitative data for key reactions in the synthesis and derivatization of this compound.

Table 1: Yields for the Preparation of 2'-N-Acyl Derivatives of this compound [3]

DerivativeAcylating AgentYield of Acylation Step (%)Yield of Deprotection Step (%)
2′-N-(3-quinolinecarbonyl)amide3-Quinolinecarbonyl chloride--
2′-N-(4-fluorocinnamoyl)amide4-Fluorocinnamoyl chloride--
2′-N-(3,3,3-trifluoropropionyl)amide3,3,3-Trifluoropropionyl chloride95.173.9
Various 2'-N-acyl derivativesCorresponding acid chlorides61.0 - 10052.5 - 89.1

Table 2: Deallylation of a Triallyl-Protected this compound Derivative [4]

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
This compound (1b)(Ph₃P)₂PdCl₂, tri-n-butyl-tin hydride, acetic acidTHF25633.4
2'-N-Allyl Et 770 (4d)(Ph₃P)₂PdCl₂, tri-n-butyl-tin hydride, acetic acidTHF25627.8

Experimental Protocols

Detailed, step-by-step experimental protocols for the total synthesis of this compound are not fully disclosed in single literature sources. However, key procedures for the derivatization of ET-770 have been published.

Protocol 1: General Procedure for the Preparation of 2′-N-Acyl Derivatives of this compound [3]

  • Protection: this compound is first protected as its 18,6′-O-bisallyl derivative. A mixture of ET-770 and potassium carbonate (25 eq) in acetone is treated with allyl bromide (20 eq) at 25°C for 10-45 hours. The desired 18,6′-O-bisallyl protected product is obtained in approximately 77-81% yield.

  • Acylation: The protected intermediate is dissolved in pyridine, and the corresponding acid chloride is added along with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at temperatures ranging from 25°C to 60°C for several hours to afford the 2′-N-acyl derivatives in yields of 61.0–100%.

  • Deprotection: The 2′-N-acyl derivative is then deprotected by reacting with tributyltin hydride, bis(triphenylphosphine)palladium(II) chloride, and acetic acid in tetrahydrofuran at 25°C for 1–4 hours to yield the final amide products in 52.5–89.1% yields.

Protocol 2: Deallylation of triallyl-ecteinascidin 770 [4]

To a vigorously stirred solution of triallyl-ecteinascidin 770 (32.9 mg, 37.0 μmol), (Ph₃P)₂PdCl₂ (15.6 mg, 22.2 μmol), and acetic acid (79.4 μL, 1.39 mmol) in THF (10 mL) at 25 °C, tributyltin hydride (0.16 mL, 0.61 mmol) is added dropwise over 10 minutes. The mixture is stirred for 6 hours at 25 °C. The reaction is then diluted with water (10 mL), made alkaline with 5% aqueous NaHCO₃, and extracted with chloroform (3 x 30 mL). The combined organic extracts are washed with 5% aqueous NaHCO₃, dried, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography.

Visualizing the Synthetic Pathways and Mechanism of Action

Diagram 1: Overall Synthetic Strategy towards this compound

G cluster_0 Semi-Synthesis cluster_1 Total Synthesis Cyanosafracin B Cyanosafracin B Protected Cyanosafracin B Protected Cyanosafracin B Cyanosafracin B->Protected Cyanosafracin B Protection Pentacyclic Intermediate Pentacyclic Intermediate Protected Cyanosafracin B->Pentacyclic Intermediate Multi-step Transformation ET-770_semi This compound Pentacyclic Intermediate->ET-770_semi Final Steps Simple Starting Materials Simple Starting Materials Key Fragments Key Fragments Simple Starting Materials->Key Fragments Multi-step Synthesis Assembled Core Assembled Core Key Fragments->Assembled Core Coupling & Cyclization (e.g., Pictet-Spengler) ET-770_total This compound Assembled Core->ET-770_total Final Elaboration

Caption: Overview of Semi-synthetic and Total Synthetic Routes to this compound.

Diagram 2: Key Pictet-Spengler Reaction in Ecteinascidin Synthesis

pictet_spengler Tryptamine_derivative Tryptamine Derivative (Electron-rich Aromatic Ring) Iminium_ion Iminium Ion Intermediate Tryptamine_derivative->Iminium_ion + Aldehyde/Ketone - H2O Aldehyde_or_Ketone Aldehyde or Ketone Aldehyde_or_Ketone->Iminium_ion Tetrahydroisoquinoline Tetrahydroisoquinoline Core Iminium_ion->Tetrahydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: The Pictet-Spengler reaction, a key step in forming the tetrahydroisoquinoline core.

Diagram 3: Proposed Mechanism of Action of this compound

moa ET770 This compound DNA_Adduct ET-770-DNA Adduct ET770->DNA_Adduct Alkylation of Guanine DNA DNA Minor Groove DNA->DNA_Adduct Transcription_Factors Transcription Factors DNA_Adduct->Transcription_Factors Inhibition of Binding NER_Pathway Nucleotide Excision Repair (NER) Pathway DNA_Adduct->NER_Pathway Aberrant Activation Apoptosis Apoptosis Transcription_Factors->Apoptosis Altered Gene Expression NER_Pathway->Apoptosis Induction of DNA Damage

Caption: Proposed mechanism of action for this compound involving DNA binding and interference with cellular processes.

Conclusion

References

Methodological & Application

Ecteinascidin 770: In Vitro Cytotoxicity Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecteinascidin 770 (ET-770) is a marine-derived tetrahydroisoquinoline alkaloid with potent cytotoxic activities against a range of human cancer cell lines. These application notes provide a detailed protocol for determining the in vitro cytotoxicity of ET-770 using a tetrazolium-based (MTT) assay. Furthermore, this document summarizes the known cytotoxic concentrations (IC50) of ET-770 in various cancer cell lines and elucidates its mechanism of action through the p53 signaling pathway. Diagrams illustrating the experimental workflow and the signaling cascade are included to facilitate understanding and implementation.

Introduction

This compound is a natural product isolated from the marine tunicate Ecteinascidia thurstoni. It is a structural analog of the clinically approved anticancer agent Trabectedin (ET-743) and is understood to exert its cytotoxic effects through similar interactions with DNA.[1] ET-770 has demonstrated significant growth-inhibitory effects in preclinical models of various malignancies, including glioblastoma, colorectal carcinoma, lung cancer, and prostate carcinoma.[1] A key aspect of its mechanism involves the sensitization of cancer cells to anoikis, a form of programmed cell death, through the activation of the p53 tumor suppressor pathway.[2] This document provides a comprehensive guide for researchers to evaluate the cytotoxic potential of ET-770 in their own in vitro models.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a comparative overview of its cytotoxic potency.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
U-373 MGGlioblastoma4.8372
HCT116Colorectal Carcinoma0.6Not Specified
H23Non-Small Cell Lung CancerAnoikis sensitization observedNot Specified
H460Non-Small Cell Lung CancerAnoikis sensitization observedNot Specified
DU145Prostate CarcinomaCytotoxicity evaluatedNot Specified

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the measurement of cell viability in response to this compound treatment using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound (ET-770)

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM. b. Perform serial dilutions of the ET-770 stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 nM to 1000 nM). c. After the 24-hour incubation period, carefully remove the medium from the wells. d. Add 100 µL of the various concentrations of ET-770 to the respective wells. Include wells with culture medium only (blank) and cells treated with vehicle (DMSO) as a negative control. e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay: a. Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 d. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. e. Determine the IC50 value, which is the concentration of ET-770 that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

experimental_workflow start Start cell_culture Cell Culture (70-80% confluency) start->cell_culture cell_seeding Cell Seeding (5,000 cells/well in 96-well plate) cell_culture->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h drug_treatment This compound Treatment (various concentrations) incubation_24h->drug_treatment incubation_48_72h 48-72h Incubation drug_treatment->incubation_48_72h mtt_addition Add MTT Reagent (4h incubation) incubation_48_72h->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (Calculate IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.

signaling_pathway ET770 This compound DNA DNA Minor Groove Binding ET770->DNA p53 p53 Activation DNA->p53 MCL1 MCL1 Downregulation p53->MCL1 inhibits BAX BAX Upregulation p53->BAX activates Anoikis Anoikis Sensitization MCL1->Anoikis BAX->Anoikis Apoptosis Apoptosis Anoikis->Apoptosis

Caption: Signaling pathway of this compound-induced anoikis sensitization.

References

Application Notes: Measuring Ecteinascidin 770 Efficacy with the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ecteinascidin 770 (ET-770) is a tetrahydroisoquinoline alkaloid derived from the marine tunicate Ecteinascidia thurstoni. It has demonstrated potent antitumor activities, making it a compound of significant interest in oncological research.[1] A key aspect of evaluating the therapeutic potential of ET-770 is the accurate measurement of its cytotoxic and cytostatic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability and proliferation, making it an ideal tool for determining the efficacy of ET-770.[2][3]

The MTT assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4] By measuring the absorbance of the solubilized formazan, one can quantify the effect of ET-770 on cell viability.

Mechanism of Action of this compound

This compound is understood to exert its anticancer effects through a multi-faceted mechanism. A primary mode of action, similar to its well-studied analog Ecteinascidin 743 (Trabectedin), involves binding to the minor groove of DNA.[5] This interaction induces a bend in the DNA helix, interfering with critical cellular processes such as DNA repair and transcription.[5][6]

Furthermore, studies have revealed that ET-770 can sensitize cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[7][8] This sensitization is achieved through the activation of the p53 tumor suppressor protein.[7][8][9] Activated p53, in turn, downregulates the anti-apoptotic protein MCL1 and upregulates the pro-apoptotic protein BAX, tipping the cellular balance towards apoptosis.[7][8]

ET770_Signaling_Pathway ET770 This compound (ET-770) DNA DNA Minor Groove ET770->DNA Binds to p53 p53 Activation ET770->p53 MCL1 MCL1 (Anti-apoptotic) p53->MCL1 Downregulates BAX BAX (Pro-apoptotic) p53->BAX Upregulates Apoptosis Anoikis Sensitization & Apoptosis MCL1->Apoptosis Inhibits BAX->Apoptosis Promotes

Data Presentation

The following tables summarize the reported cytotoxic effects of this compound on various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
DU145Prostate Carcinoma0.81
QG56Lung Cancer2.4
U373MGGlioblastoma4.83

Data compiled from available research literature.[5]

Experimental Protocols

MTT Assay Protocol for Determining this compound Efficacy

This protocol provides a step-by-step guide for assessing the cytotoxicity of ET-770 using the MTT assay.

Materials:

  • This compound (ET-770)

  • Selected cancer cell line(s) (e.g., DU145, QG56, U373MG)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 Drug_Addition 3. Add serial dilutions of This compound Incubation1->Drug_Addition Incubation2 4. Incubate for desired time (e.g., 72 hours) Drug_Addition->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours MTT_Addition->Incubation3 Formazan_Solubilization 7. Add solubilization solution Incubation3->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Processing 9. Calculate % viability and IC50 value Absorbance_Reading->Data_Processing

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cell suspension to the desired concentration in complete culture medium. The optimal cell density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the assay. A typical starting point is 1 x 10³ to 1 x 10⁵ cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank for background absorbance.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the ET-770 stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ET-770.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve ET-770) and an untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing the cytotoxicity of ET-770.[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[10][11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.[10][11]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4][10] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate Percentage Viability:

    • The percentage of cell viability is calculated relative to the untreated control cells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of ET-770 that causes a 50% reduction in cell viability.

The MTT assay is a robust and highly applicable method for quantifying the in vitro efficacy of this compound. By following this detailed protocol, researchers can obtain reproducible and reliable data on the cytotoxic and cytostatic effects of this promising anticancer agent. This information is crucial for further preclinical and clinical development of ET-770 as a potential therapeutic.

References

Application Notes and Protocols: Western Blot Analysis of the p53 Signaling Pathway Following ET-770 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA damage, oncogene activation, and hypoxia.[1][2][3] In response to such stressors, p53 becomes activated and initiates a cascade of events leading to cell cycle arrest, DNA repair, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[1][3][4][5] The activation of the p53 pathway is a key area of investigation in cancer research and drug development.

ET-770 is a novel therapeutic agent under investigation for its potential to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 signaling pathway. This document provides a detailed protocol for the analysis of the p53 pathway in response to ET-770 treatment using Western blotting. This technique allows for the detection and quantification of key proteins involved in the p53 signaling cascade, providing insights into the mechanism of action of ET-770.

p53 Signaling Pathway

Upon activation by cellular stress, such as DNA damage induced by ET-770, p53 is stabilized and accumulates in the nucleus.[3] Activated p53 functions as a transcription factor, regulating the expression of a wide range of target genes.[1][2] Key downstream targets include p21, which mediates cell cycle arrest, and pro-apoptotic proteins such as Bax and PUMA.[1][6] Another critical component of this pathway is MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus forming a negative feedback loop.[2][4] Analysis of the expression levels and post-translational modifications of these proteins can elucidate the cellular response to ET-770 treatment.

p53_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_downstream Downstream Effects ET-770 ET-770 p53_inactive p53 (inactive) ET-770->p53_inactive Induces DNA Damage p53_active p53 (active) (Phosphorylated) p53_inactive->p53_active Activation (e.g., Phosphorylation) MDM2 MDM2 p53_active->MDM2 Upregulation p21 p21 p53_active->p21 Transcription Bax Bax p53_active->Bax Transcription PUMA PUMA p53_active->PUMA Transcription MDM2->p53_active Ubiquitination & Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis

Figure 1: Simplified p53 signaling pathway activated by ET-770.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the major steps for performing a Western blot analysis to assess the effects of ET-770 on the p53 pathway.

western_blot_workflow A 1. Cell Culture and ET-770 Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or Nitrocellulose) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection and Imaging H->I J 10. Data Analysis I->J

Figure 2: General workflow for Western blot analysis.

Detailed Protocols

Cell Culture and Treatment with ET-770
  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549, or MCF7) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • ET-770 Treatment: Prepare a stock solution of ET-770 in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.

  • Incubation: Remove the old medium from the cells and add the medium containing ET-770 or a vehicle control (medium with the same concentration of solvent). Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours).

Cell Lysis and Protein Extraction
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer
  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Blocking
  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

Antibody Incubation
  • Primary Antibody: Incubate the membrane with primary antibodies specific for the proteins of interest (see Table 2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Data Analysis
  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation

The quantitative data obtained from the Western blot analysis should be summarized in a table for clear comparison of the effects of ET-770 treatment over time and at different concentrations.

Table 1: Quantitative Analysis of p53 Pathway Proteins after ET-770 Treatment

TreatmentTime (hours)p53 (Fold Change)Phospho-p53 (Ser15) (Fold Change)p21 (Fold Change)MDM2 (Fold Change)Bax (Fold Change)PUMA (Fold Change)
Vehicle241.01.01.01.01.01.0
ET-770 (X µM)6ValueValueValueValueValueValue
ET-770 (X µM)12ValueValueValueValueValueValue
ET-770 (X µM)24ValueValueValueValueValueValue
ET-770 (Y µM)24ValueValueValueValueValueValue

Note: Fold change is calculated relative to the vehicle-treated control. Values are represented as mean ± standard deviation from at least three independent experiments.

Table 2: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinFunctionRecommended DilutionSupplier (Example)
p53Tumor suppressor, transcription factor1:1000Cell Signaling Technology
Phospho-p53 (Ser15)Activated form of p531:1000Cell Signaling Technology
p21Cell cycle inhibitor1:1000Santa Cruz Biotechnology
MDM2Negative regulator of p531:1000Abcam
BaxPro-apoptotic protein1:1000Cell Signaling Technology
PUMAPro-apoptotic protein1:1000Santa Cruz Biotechnology
β-actinLoading control1:5000Sigma-Aldrich
GAPDHLoading control1:5000Cell Signaling Technology

Conclusion

This document provides a comprehensive protocol for the Western blot analysis of the p53 signaling pathway following treatment with the investigational compound ET-770. By following these detailed methodologies, researchers can effectively assess the dose- and time-dependent effects of ET-770 on key proteins within the p53 pathway, thereby gaining crucial insights into its mechanism of action and therapeutic potential. The provided diagrams and tables are designed to facilitate experimental planning, execution, and data interpretation.

References

Application Note and Protocol: HPLC Purification of Ecteinascidin 770 from Crude Extract

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ecteinascidin 770 (ET-770) is a potent tetrahydroisoquinoline alkaloid with significant anti-cancer and antibacterial properties.[1][2] Originally isolated from the marine tunicate Ecteinascidia turbinata, its purification from crude natural extracts presents a significant challenge due to its complex structure and the presence of numerous closely related analogues.[3] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification step, enabling the isolation of high-purity ET-770 required for research and preclinical development. This document provides a detailed protocol for the preparative reversed-phase HPLC (RP-HPLC) method for the purification of this compound from a partially purified crude extract.

Data Presentation

The following table summarizes the expected quantitative data from the preparative HPLC purification of this compound. These values are representative and may vary depending on the initial purity of the crude extract and the specific HPLC system used.

ParameterValue
Column C18, 5 µm, 250 x 10 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 280 nm
Injection Volume 500 µL
Sample Concentration 10 mg/mL in Methanol
Retention Time of ET-770 ~18.5 minutes
Purity of Collected Fraction >98%
Overall Recovery ~85%

Experimental Protocols

This section details the methodology for the purification of this compound using preparative RP-HPLC.

1. Crude Extract Preparation

Prior to HPLC, the crude extract from the marine tunicate must undergo preliminary purification to remove highly polar and non-polar impurities. This typically involves:

  • Extraction: Homogenization of the tunicate biomass in a buffered methanol solution.

  • Solvent Partitioning: Liquid-liquid extraction to partition the ecteinascidins into an organic phase.

  • Initial Chromatography: Flash chromatography on silica gel followed by size-exclusion chromatography on Sephadex LH-20 to enrich the fraction containing ET-770.[3]

2. Sample Preparation for HPLC

  • Dissolve the enriched, dried fraction containing ET-770 in methanol to a final concentration of 10 mg/mL.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

3. Preparative HPLC Method

  • HPLC System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

  • Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Program:

Time (minutes)% Mobile Phase B
030
530
2570
30100
35100
3630
4030
  • Flow Rate: 4.0 mL/min

  • Detection: 280 nm

  • Injection Volume: 500 µL

  • Column Temperature: 25 °C

4. Fraction Collection

  • Collect fractions based on the UV chromatogram. The peak corresponding to ET-770 is expected to elute at approximately 18.5 minutes.

  • Collect the eluent corresponding to the main peak into a clean collection vessel.

5. Post-Purification Processing

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Combine the pure fractions and remove the organic solvent (acetonitrile) and water by rotary evaporation or lyophilization to obtain the purified this compound as a solid.

  • Store the purified compound at -20°C or below, protected from light and moisture.

Visualization

The following diagram illustrates the overall workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_0 Upstream Processing cluster_1 HPLC Purification cluster_2 Downstream Processing Crude_Extract Crude Tunicate Extract Solvent_Partition Solvent Partitioning Crude_Extract->Solvent_Partition Flash_Chrom Silica Gel Flash Chromatography Solvent_Partition->Flash_Chrom SEC Sephadex LH-20 Size Exclusion Flash_Chrom->SEC Prep_HPLC Preparative RP-HPLC (C18) SEC->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC Purity Check Fraction_Collection->Purity_Analysis Evaporation Solvent Evaporation Purity_Analysis->Evaporation Purified_ET770 Purified This compound Evaporation->Purified_ET770

Caption: Workflow for the Purification of this compound.

References

Ecteinascidin 770 (ET-770) Application in Non-Small Cell Lung Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecteinascidin 770 (ET-770) is a tetrahydroisoquinoline alkaloid derived from the marine tunicate Ecteinascidia thurstoni. It has demonstrated potent anticancer properties, particularly in the context of non-small cell lung cancer (NSCLC). This document provides detailed application notes and experimental protocols for researchers investigating the effects of ET-770 on NSCLC cell lines. The primary mechanism of action highlighted is the sensitization of cancer cells to anoikis, a form of programmed cell death that is crucial for preventing metastasis.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been evaluated in several non-small cell lung cancer (NSCLC) cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative overview of ET-770's efficacy.

Table 1: Cytotoxicity of this compound in NSCLC Cell Lines

Cell LineIC50 (nM)AssayReference
QG562.4Not Specified[1]

Table 2: Effect of this compound on Cell Viability and Apoptosis in H23 NSCLC Cells (24-hour treatment)

Concentration (nM)% Cell Viability Reduction% Apoptosis% NecrosisAssayReference
1-10Minimal~5%<1%XTT, Hoechst 33342/PI Staining[2]
50~34%~40%3.9%XTT, Hoechst 33342/PI Staining[2]

Table 3: Effect of this compound on Cell Viability in H460 NSCLC Cells (24-hour treatment)

Concentration (nM)Effect on Cell ViabilityAssayReference
0-50Dose-dependent decreaseXTT[3]

Signaling Pathways

This compound has been shown to sensitize NSCLC cells to anoikis primarily through the activation of the p53 signaling pathway. This leads to a cascade of events that culminates in apoptosis.[1][3]

ET770_p53_Pathway ET770 This compound p53 p53 Activation ET770->p53 MCL1 MCL1 (Anti-apoptotic) Downregulation p53->MCL1 BAX BAX (Pro-apoptotic) Up-regulation p53->BAX Apoptosis Anoikis Sensitization & Apoptosis MCL1->Apoptosis BAX->Apoptosis

ET-770 induced p53-mediated apoptosis signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on anoikis in NSCLC cell lines.

ET770_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation A NSCLC Cell Culture (e.g., H23, H460) B ET-770 Treatment (Dose-response & Time-course) A->B C Cell Viability Assay (XTT Assay) B->C D Anoikis/Apoptosis Assay (Hoechst/PI Staining or Annexin V) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Protein Expression Analysis (Western Blot for p53, MCL1, BAX) B->F G Determine IC50 Values C->G H Quantify Apoptosis & Necrosis D->H I Analyze Cell Cycle Distribution E->I J Correlate Protein Levels with Cellular Effects F->J

Experimental workflow for studying ET-770 effects on NSCLC cells.

Experimental Protocols

Cell Viability Assay (XTT Assay)

This protocol is for determining the effect of ET-770 on the viability of NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., H23, H460)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (ET-770)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed NSCLC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of ET-770 in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the ET-770 dilutions (or vehicle control) to the respective wells.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a mixture of the XTT reagent and the electron coupling reagent).

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C in the dark.

  • Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Anoikis and Apoptosis Detection (Hoechst 33342/PI Staining)

This protocol allows for the visualization and quantification of apoptotic and necrotic cells following ET-770 treatment.

Materials:

  • NSCLC cells treated with ET-770

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 staining solution (1 mg/mL stock)

  • Propidium Iodide (PI) staining solution (1 mg/mL stock)

  • Fluorescence microscope

Procedure:

  • Culture and treat NSCLC cells with ET-770 in a suitable culture vessel (e.g., 6-well plate or chamber slides).

  • To induce anoikis, cells can be detached and kept in suspension during treatment.

  • Harvest the cells (including any floating cells) and wash them once with cold PBS.

  • Resuspend the cells in 100 µL of PBS.

  • Add Hoechst 33342 to a final concentration of 1 µg/mL and PI to a final concentration of 5 µg/mL.

  • Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope using appropriate filters for blue (Hoechst 33342) and red (PI) fluorescence.

    • Viable cells: Normal-sized nuclei with light blue fluorescence.

    • Apoptotic cells: Condensed or fragmented nuclei with bright blue fluorescence.

    • Necrotic cells: Red fluorescence.

  • Count at least 200 cells per sample to determine the percentage of apoptotic and necrotic cells.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in NSCLC cells treated with ET-770.

Materials:

  • NSCLC cells treated with ET-770

  • PBS

  • 70% cold ethanol

  • RNase A (10 mg/mL stock)

  • Propidium Iodide (PI) staining solution (1 mg/mL stock)

  • Flow cytometer

Procedure:

  • Culture and treat NSCLC cells with ET-770 for the desired duration.

  • Harvest both adherent and floating cells, and wash once with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of cold PBS and adding 4 mL of cold 70% ethanol dropwise while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the Sub-G0 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of p53, MCL1, and BAX

This protocol is for detecting changes in the expression of key apoptosis-related proteins in NSCLC cells following ET-770 treatment.

Materials:

  • NSCLC cells treated with ET-770

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-p53 antibody (e.g., mouse monoclonal [DO-1] or [DO-7])

    • Anti-MCL1 antibody (e.g., rabbit polyclonal)

    • Anti-BAX antibody (e.g., rabbit polyclonal)

    • Anti-β-actin or Anti-GAPDH antibody (loading control)

  • HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment with ET-770, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize them to the loading control (β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as an anticancer agent for non-small cell lung cancer by sensitizing cells to anoikis through the p53-mediated apoptotic pathway. The protocols provided herein offer a comprehensive framework for researchers to further investigate the mechanisms of action and therapeutic potential of ET-770 in NSCLC. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel cancer therapies.

References

Application Note: Establishing the Minimum Inhibitory Concentration (MIC) of a Novel Antimicrobial Agent for Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics.[1][2][3] The development of novel antimicrobial agents is crucial to combatting MRSA infections. A critical step in the preclinical evaluation of a new antimicrobial compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This application note provides a detailed protocol for determining the MIC of a novel investigational compound, hereafter referred to as Compound X, against MRSA using the broth microdilution method, a standard technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the MRSA isolate. Following incubation, the plates are examined for visible bacterial growth. The MIC is identified as the lowest concentration of the antimicrobial agent in a well that shows no turbidity.[7] This method allows for the efficient testing of multiple isolates and compounds simultaneously and provides quantitative results that are essential for evaluating the potency of a new drug candidate.

Experimental Protocols

1. Materials and Reagents

  • Test Compound (Compound X): Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO, water).

  • MRSA Strains:

    • Reference MRSA strain (e.g., ATCC 43300).

    • Clinical MRSA isolates.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5][7]

    • Tryptic Soy Agar (TSA) or Blood Agar plates for bacterial culture.

  • Reagents and Consumables:

    • Sterile 0.85% saline.

    • Sterile 96-well U-bottom microtiter plates.[5]

    • Sterile reagent reservoirs.

    • Multichannel pipettes (8- or 12-channel) and sterile tips.[7]

    • Sterile dilution tubes.

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer or turbidimeter.

    • Incubator (35°C ± 2°C).[5]

    • (Optional) Resazurin or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for colorimetric endpoint determination.[4][5]

2. Preparation of Bacterial Inoculum

  • Streak the MRSA isolates from frozen stocks onto TSA or Blood Agar plates and incubate at 35°C for 18-24 hours to obtain fresh, isolated colonies.

  • Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 5 mL of sterile saline.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm).

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB), followed by inoculation of 50 µL into 50 µL of broth in the well.[8]

3. Preparation of Antimicrobial Agent Dilutions

  • Prepare a working stock solution of Compound X in CAMHB at a concentration four times the highest desired final concentration.

  • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the working stock solution of Compound X to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10 after mixing.

  • Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will be the sterility control (no bacteria).

4. Assay Procedure

  • Using a multichannel pipette, inoculate wells 1 through 11 with 100 µL of the standardized MRSA suspension (prepared in step 2.5), resulting in a final volume of 200 µL in each well.[7]

  • Add 100 µL of sterile CAMHB to well 12 (sterility control).

  • The final concentrations of Compound X in the wells will now be half of the initial serial dilution concentrations.

  • Cover the plates with sterile lids and incubate at 35°C for 16-20 hours in ambient air.[8]

5. Interpretation of Results

  • After incubation, visually inspect the microtiter plates.

  • The MIC is the lowest concentration of Compound X that completely inhibits visible growth of the MRSA isolate.[7] Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

  • (Optional) For colorimetric determination, add the indicator dye (e.g., resazurin) and incubate for a further 2-4 hours. A color change (e.g., blue to pink for resazurin) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

Data Presentation

The MIC values for Compound X against various MRSA strains should be summarized in a table for clear comparison.

MRSA StrainCompound X MIC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
ATCC 43300161>256
Clinical Isolate 182>256
Clinical Isolate 2161128
Clinical Isolate 3324 (VISA)>256

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_culture 1. Prepare MRSA Culture (18-24h incubation) prep_inoculum 2. Create 0.5 McFarland Bacterial Suspension prep_culture->prep_inoculum inoculation 4. Inoculate Plate with MRSA Suspension prep_inoculum->inoculation prep_dilution 3. Prepare Serial Dilutions of Compound X in Plate prep_dilution->inoculation incubation 5. Incubate Plate (35°C, 16-20h) inoculation->incubation read_mic 6. Read MIC Value (Lowest concentration with no visible growth) incubation->read_mic data_analysis 7. Record and Analyze Data read_mic->data_analysis

Caption: Experimental workflow for determining the MIC of a novel compound against MRSA.

signaling_pathway cluster_synthesis Peptidoglycan Synthesis Pathway lipid_II Lipid II Precursor pbp2a PBP2a (Penicillin-Binding Protein 2a) lipid_II->pbp2a Binds to crosslinking Peptidoglycan Cross-linking pbp2a->crosslinking Catalyzes cell_wall Stable Cell Wall crosslinking->cell_wall compound_x Compound X compound_x->pbp2a Inhibits beta_lactams β-Lactam Antibiotics beta_lactams->pbp2a Low Affinity (Resistance)

Caption: Hypothetical inhibition of the MRSA cell wall synthesis pathway by Compound X.

References

Application Notes and Protocols: In Vivo Xenograft Models for Testing Ecteinascidin 770 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ecteinascidin 770 (ET-770) is a tetrahydroisoquinoline alkaloid compound isolated from the marine tunicate Ecteinascidia thurstoni.[1][2] It is a potent anti-cancer agent that functions through mechanisms involving DNA interaction and the sensitization of cancer cells to programmed cell death.[1][3] Like its close analogue, trabectedin (Ecteinascidin 743), ET-770 is understood to bind to the minor groove of DNA, inducing a cascade of events that disrupt DNA repair and transcription.[3][4] Preclinical evaluation of such compounds is critical, and in vivo xenograft models serve as a gold standard for assessing anti-tumor efficacy and potential toxicities before clinical translation.[5][6]

This document provides detailed protocols and application notes for utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to evaluate the efficacy of this compound. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Mechanism of Action: Sensitization to Anoikis

A key mechanism of this compound is its ability to sensitize cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[1] Research has demonstrated that ET-770 activates the p53 tumor suppressor protein.[1] This activation leads to the downstream downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and the upregulation of the pro-apoptotic BCL2-Associated X protein (BAX).[1][2] This shift in the balance of apoptotic regulatory proteins lowers the threshold for apoptosis, rendering cancer cells more susceptible to anoikis. This is a crucial anti-metastatic mechanism.[1]

G cluster_0 This compound Action ET770 This compound p53 p53 Activation ET770->p53 MCL1 MCL1 Downregulation (Anti-Apoptotic) p53->MCL1 Inhibits BAX BAX Upregulation (Pro-Apoptotic) p53->BAX Promotes Anoikis Anoikis Sensitization (Cell Death) MCL1->Anoikis BAX->Anoikis

Caption: ET-770 mediated p53 signaling pathway leading to anoikis.

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Development

This protocol outlines the establishment of a subcutaneous xenograft model using human cancer cell lines. Human non-small cell lung cancer (NSCLC) cell lines H23 and H460 are suggested, as they have been used in in vitro studies to demonstrate ET-770's mechanism.[1]

Materials:

  • Human cancer cell lines (e.g., H23, H460)

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old immunocompromised mice (e.g., NOD-scid or Athymic Nude)[6]

  • Trypsin-EDTA

  • Syringes and needles (27-gauge)

Procedure:

  • Cell Culture: Culture H23 or H460 cells according to the supplier's recommendations to ~80% confluency.

  • Cell Harvesting: Aspirate the culture medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with a medium containing fetal bovine serum and centrifuge the cell suspension.

  • Cell Counting and Preparation: Resuspend the cell pellet in a serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter to determine viability.

  • Injection Suspension: Centrifuge the required number of cells. Resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5-10 x 10⁷ cells/mL. Keep the suspension on ice.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (delivering 5-10 x 10⁶ cells) into the right flank of the animal.[7]

  • Tumor Monitoring: Monitor animals twice weekly for tumor appearance. Once tumors are palpable, use digital calipers to measure the length (L) and width (W) of the tumors.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: V = (W² x L) / 2.

  • Study Enrollment: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

Protocol 2: this compound Administration

This protocol describes the preparation and administration of ET-770 for in vivo studies.

Materials:

  • This compound (lyophilized powder)

  • Vehicle components: DMSO, Kolliphor® EL (Cremophor® EL), and Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

  • Appropriate dosing needles (e.g., 30-gauge for intravenous injection)

Procedure:

  • Reconstitution: Reconstitute the lyophilized ET-770 powder in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

  • Vehicle Preparation: Prepare the dosing vehicle. A common formulation is 10% DMSO, 10% Kolliphor® EL, and 80% Saline.

  • Dosing Solution Preparation: On each treatment day, dilute the ET-770 stock solution with the prepared vehicle to the final desired concentration. Note: The final concentration will depend on the dose level being tested (e.g., mg/kg) and the dosing volume (typically 10 mL/kg for mice).

  • Administration: Administer the dosing solution to the mice via the desired route. Intravenous (IV) injection via the tail vein is a common route for this class of compounds. The dosing schedule should be defined by the study design (e.g., once weekly for 3 weeks).

  • Control Group: The vehicle control group should receive the same volume of the vehicle solution without the active compound, following the same administration schedule.

Protocol 3: Efficacy Evaluation

This protocol details the endpoints used to measure the anti-tumor efficacy of ET-770.

Procedure:

  • Tumor Measurement: Measure tumor volumes and body weights for all animals 2-3 times per week throughout the study.

  • Tumor Growth Inhibition (TGI): At the end of the study, calculate the percent TGI using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Regression Analysis: Note any instances of partial regression (PR; >50% reduction in tumor volume) or complete regression (CR; tumor becomes unpalpable).

  • Survival Analysis: If defined as an endpoint, monitor animals for survival. Euthanize animals when tumors exceed a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity (e.g., >20% body weight loss, ulceration).

  • Data Analysis: Analyze the data using appropriate statistical methods. Tumor growth curves can be analyzed using repeated-measures ANOVA, while endpoint tumor volumes can be compared using a t-test or one-way ANOVA. Survival data can be plotted using Kaplan-Meier curves and analyzed with a log-rank test.

General Workflow for In Vivo Efficacy Study

The overall process for conducting an in vivo xenograft study to test ET-770 efficacy follows a structured sequence from model selection to final data analysis.

G cluster_workflow Xenograft Efficacy Study Workflow A Model Selection (CDX or PDX) B Cell/Tissue Expansion & Preparation A->B C Implantation into Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F ET-770 & Vehicle Administration E->F G Efficacy Monitoring (Tumor Volume, Weight) F->G H Endpoint Analysis (%TGI, Survival) G->H I Statistical Analysis & Reporting H->I

Caption: A generalized workflow for an ET-770 preclinical xenograft study.

Data Presentation

Quantitative data from efficacy studies should be summarized in a clear, tabular format to facilitate comparison between treatment groups. While specific data for ET-770 is not publicly available, the tables below serve as templates for presenting typical results.

Table 1: Tumor Growth Data (Example)

Treatment GroupNDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)
Vehicle Control10125 ± 15350 ± 45980 ± 1101850 ± 210
ET-770 (X mg/kg)10128 ± 14210 ± 30450 ± 60750 ± 95
ET-770 (Y mg/kg)10122 ± 16150 ± 25220 ± 40310 ± 55
All values are presented as Mean Tumor Volume ± Standard Error of the Mean (SEM).

Table 2: Efficacy Endpoint Summary (Example)

Treatment GroupDose (mg/kg)Final Mean Tumor Volume (mm³)% TGIRegressions (PR/CR)
Vehicle Control01850-0/0
ET-770X75059.5%1/0
ET-770Y31083.2%4/1
% TGI = Percent Tumor Growth Inhibition; PR = Partial Regression; CR = Complete Regression.

References

Application Notes and Protocols: Anoikis Sensitization Assay with Ecteinascidin 770 in H23 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoikis, a form of programmed cell death induced by the loss of cell-matrix interactions, is a critical mechanism in preventing the survival and proliferation of detached cells, thereby inhibiting metastasis.[1][2][3] Cancer cells, however, often develop resistance to anoikis, allowing them to survive in circulation and colonize distant organs.[4][5][6] Ecteinascidin 770 (ET-770), a tetrahydroisoquinoline alkaloid, has been shown to sensitize non-small cell lung cancer (NSCLC) cells, such as the H23 cell line, to anoikis.[7][8][9] These application notes provide a detailed protocol for performing an anoikis sensitization assay using ET-770 in H23 cells, a valuable tool for investigating anti-metastatic drug candidates.

Principle of the Assay

This protocol details an in vitro method to induce anoikis in H23 lung adenocarcinoma cells by preventing their attachment to a substrate. The sensitizing effect of this compound is then quantified by measuring cell viability and apoptosis-related markers. Anoikis is induced by culturing cells on a surface they cannot adhere to, such as plates coated with poly-2-hydroxyethyl methacrylate (poly-HEMA) or ultra-low attachment plates.[10] The extent of anoikis is then assessed through viability assays (e.g., XTT or Calcein AM) and apoptosis assays (e.g., caspase-3/7 activity, Annexin V/Propidium Iodide staining).

Materials and Reagents

  • Cell Line: NCI-H23 (ATCC® CRL-5800™), human lung adenocarcinoma cell line.

  • Culture Medium: RPMI-1640 medium (ATCC-formulated) supplemented with 10% Fetal Bovine Serum (FBS).[11][12]

  • This compound (ET-770): To be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For cell detachment.

  • Anoikis Induction Plates: 96-well ultra-low attachment (ULA) plates or plates coated with poly-HEMA.

  • Cell Viability Assay: XTT assay kit or Calcein AM.

  • Apoptosis Assay: Caspase-Glo® 3/7 Assay kit, Annexin V-FITC Apoptosis Detection Kit, Hoechst 33342, and Propidium Iodide (PI).

  • Other Reagents: DMSO (vehicle control), sterile distilled water.

Experimental Protocols

H23 Cell Culture
  • Culture H23 cells in RPMI-1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.[11][12]

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.[13]

  • Use cells between passages 5 and 25 post-thaw for experiments to ensure consistency.[13]

Anoikis Induction
  • Harvest H23 cells at 80-90% confluency using Trypsin-EDTA.

  • Resuspend the cells in the complete culture medium to create a single-cell suspension.

  • Count the cells and adjust the concentration to 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well ultra-low attachment plate.[14]

This compound Treatment
  • Prepare serial dilutions of ET-770 in complete culture medium from a stock solution. A suggested concentration range is 0-50 nM.[8]

  • Add the desired final concentrations of ET-770 to the wells containing the H23 cell suspension.

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest ET-770 concentration.

  • Incubate the plate for 12 to 24 hours at 37°C in a 5% CO2 incubator.[8]

Assessment of Anoikis Sensitization

4.1. Cell Viability Assay (XTT Assay) [7][8]

  • Following the incubation period, add the XTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for an additional 2-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (typically 450-500 nm with a reference wavelength of 630-690 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells under attached conditions.

4.2. Caspase-3/7 Activity Assay [1][14][15]

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well, ensuring equal volumes in each.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader.

  • Normalize the caspase activity to the cell viability data for each condition.

4.3. Apoptosis and Necrosis Staining (Hoechst 33342/PI) [8]

  • Gently collect the cells from the ULA plates.

  • Wash the cells with PBS.

  • Stain the cells with Hoechst 33342 and Propidium Iodide (PI) according to standard protocols.

  • Visualize the cells under a fluorescence microscope.

    • Live cells: Blue, intact nuclei (Hoechst 33342 positive, PI negative).

    • Apoptotic cells: Condensed or fragmented blue nuclei (Hoechst 33342 positive, PI negative).

    • Necrotic cells: Red nuclei (PI positive).

  • Quantify the percentage of apoptotic and necrotic cells.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on H23 Cell Viability Under Anoikis-Inducing Conditions

ET-770 Concentration (nM)% Cell Viability (Mean ± SD)
0 (Attached Control)100
0 (Detached Control)Value
5Value
10Value
50Value

Table 2: Caspase-3/7 Activity in H23 Cells Treated with this compound Under Anoikis-Inducing Conditions

ET-770 Concentration (nM)Relative Luminescence Units (RLU) (Mean ± SD)Fold Change in Caspase Activity (Normalized to Detached Control)
0 (Attached Control)Value1.0
0 (Detached Control)ValueValue
5ValueValue
10ValueValue
50ValueValue

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Anoikis Sensitization Assay cluster_analysis Data Analysis Culture 1. Culture H23 Cells Harvest 2. Harvest Cells Culture->Harvest Suspend 3. Create Single-Cell Suspension Harvest->Suspend Seed 4. Seed into ULA Plates Suspend->Seed Treat 5. Treat with ET-770 Seed->Treat Incubate 6. Incubate (12-24h) Treat->Incubate Viability 7a. Viability Assay (XTT) Incubate->Viability Caspase 7b. Caspase-3/7 Assay Incubate->Caspase Staining 7c. Apoptosis Staining (Hoechst/PI) Incubate->Staining G ET770 This compound p53 p53 Activation ET770->p53 Mcl1 Mcl-1 (Anti-apoptotic) Downregulation p53->Mcl1 BAX BAX (Pro-apoptotic) Upregulation p53->BAX Anoikis Anoikis Sensitization (Apoptosis) Mcl1->Anoikis BAX->Anoikis

References

Troubleshooting & Optimization

improving Ecteinascidin 770 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Ecteinascidin 770 (ET-770) for in vitro experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ET-770)?

This compound is a tetrahydroisoquinoline alkaloid with potent anti-cancer properties.[1][2] It is known to inhibit the growth of various cancer cell lines at nanomolar concentrations.[1]

Q2: What is the primary mechanism of action of ET-770?

ET-770 sensitizes cancer cells to anoikis, a form of programmed cell death, by activating the p53 protein. This in turn down-regulates the anti-apoptotic protein MCL1 and up-regulates the pro-apoptotic protein BAX.[1][3]

Q3: In what solvents is ET-770 soluble?

ET-770 is soluble in dimethyl sulfoxide (DMSO).[4][5] For in vivo studies, a mixture of DMSO, PEG300, Tween-80, and saline has been used to achieve a clear solution.[1]

Q4: What are the recommended storage conditions for ET-770 solutions?

It is recommended to prepare ET-770 solutions fresh.[2] If storage is necessary, stock solutions in DMSO can be stored in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered when working with ET-770 in in vitro settings.

Problem Possible Cause Recommended Solution
Precipitation of ET-770 upon dilution in aqueous cell culture medium. The aqueous environment of the cell culture medium reduces the solubility of ET-770, which is poorly soluble in water.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is sufficient to maintain solubility, but non-toxic to the cells. - Prepare intermediate dilutions of the ET-770 stock solution in an appropriate solvent before final dilution in the culture medium. - Gently vortex or mix the solution during dilution to ensure homogeneity.
Inconsistent or unexpected experimental results. - Precipitation: Undissolved ET-770 can lead to inaccurate dosing and variability in results. - Degradation: ET-770 solutions may be unstable over time.[2]- Visually inspect for any precipitation before adding the compound to your cells. If precipitation is observed, refer to the troubleshooting steps for precipitation. - Always prepare fresh working solutions from a stock solution for each experiment.
Cell toxicity observed in the vehicle control group. The solvent used to dissolve ET-770 (e.g., DMSO) can be toxic to cells at higher concentrations.- Determine the maximum tolerable concentration of the solvent for your specific cell line. Generally, the final concentration of DMSO in cell culture should be kept at or below 0.5%, with many cell lines tolerating up to 1%.[6][7][8][9][10] However, some sensitive cell lines may require concentrations as low as 0.1%.[6][10] - Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Difficulty dissolving the ET-770 powder. ET-770 may not readily dissolve without appropriate solvent and technique.- Use a high-quality, anhydrous grade of DMSO. - Gentle warming (to room temperature if stored at -20°C) and vortexing can aid in dissolution. Sonication can also be used cautiously to break up aggregates.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
U373MGGlioblastoma4.83
HCT116Colon Carcinoma0.6
QG56Lung Cancer2.4
DU145Prostate Carcinoma0.81
H23Lung CancerAnoikis sensitization observed
H460Lung CancerAnoikis sensitization observed

Data sourced from MedchemExpress and other publications.[1][3]

Experimental Protocols

Protocol 1: Preparation of ET-770 Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the ET-770 vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of ET-770 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM).

    • Vortex the solution until the ET-770 is completely dissolved. Gentle warming to room temperature may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Cell Treatment

  • Materials:

    • ET-770 stock solution (in DMSO)

    • Sterile cell culture medium appropriate for your cell line

    • Sterile dilution tubes

  • Procedure:

    • Thaw an aliquot of the ET-770 stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: When diluting, add the ET-770 stock solution to the cell culture medium and mix immediately to prevent precipitation. Do not add the medium to the concentrated stock.

    • Ensure the final concentration of DMSO in the culture medium does not exceed the tolerance level of your cell line (typically ≤ 0.5%).

    • Use the freshly prepared working solutions for your in vitro experiments immediately.

Visualizations

ET770_Signaling_Pathway ET770 This compound p53 p53 Activation ET770->p53 Induces MCL1 MCL1 Down-regulation (Anti-apoptotic) p53->MCL1 BX BX p53->BX Anoikis Anoikis (Cell Death) MCL1->Anoikis BAX BAX Up-regulation (Pro-apoptotic) BAX->Anoikis

Caption: ET-770 induced p53 signaling pathway leading to anoikis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_sol Prepare ET-770 Stock Solution in DMSO working_sol Prepare Working Solutions in Cell Culture Medium stock_sol->working_sol cell_treatment Treat Cells with ET-770 Working Solutions working_sol->cell_treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->cell_treatment incubation Incubate for Desired Time Period cell_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis

Caption: General workflow for in vitro cytotoxicity testing of ET-770.

References

troubleshooting weak signal in Western blot for MCL1 after ET-770 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a weak signal for the Myeloid cell leukemia 1 (MCL1) protein in Western blot experiments, particularly after treatment with ET-770 (Zotiraciclib).

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or no signal for MCL1 in my Western blot after treating my cells with ET-770. Is this expected?

Yes, a weak or absent signal for MCL1 after treatment with ET-770 (Zotiraciclib) can be the expected biological outcome. ET-770 is a multi-kinase inhibitor that potently inhibits cyclin-dependent kinase 9 (CDK9)[1][2][3][4]. CDK9 is crucial for the transcription of short-lived proteins, including the anti-apoptotic protein MCL1[3]. By inhibiting CDK9, ET-770 leads to a rapid depletion of MCL1 protein levels[3]. Therefore, a decrease in the MCL1 signal is indicative of the drug's mechanism of action.

Q2: How can I confirm that my weak MCL1 signal is due to the ET-770 treatment and not a technical issue with my Western blot?

To differentiate between a true biological effect and a technical failure, consider the following controls:

  • Untreated Control: Always include a lysate sample from cells that have not been treated with ET-770. This sample should show a clear MCL1 band, serving as a positive control for your Western blot procedure.

  • Positive Control Lysate: If you are still unsure, use a commercially available positive control lysate from a cell line known to express high levels of MCL1 (e.g., Raji, Ramos, or BL41-3 cells)[5][6]. This will validate your antibody and overall protocol.

  • Loading Control: Always probe your blot for a housekeeping protein (e.g., β-actin, GAPDH, or tubulin). A consistent signal for the loading control across all lanes, including the ET-770 treated samples, indicates that an equal amount of protein was loaded and that the protein transfer was successful.

Q3: My untreated control also shows a weak MCL1 signal. What are the common causes and how can I troubleshoot this?

A weak MCL1 signal in your untreated control points to a potential issue with your Western blot protocol or reagents. Here are some common causes and troubleshooting steps:

  • Insufficient Protein Loaded: Ensure you are loading an adequate amount of total protein per lane. For MCL1, which can have moderate to low expression in some cell lines, you may need to load 20-40 µg of total protein.

  • Suboptimal Antibody Concentration: The concentrations of both the primary and secondary antibodies are critical. You may need to optimize the antibody dilutions.

  • Inefficient Protein Transfer: Verify the efficiency of your protein transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer to visualize the protein bands.

  • Issues with Buffers and Reagents: Ensure all your buffers (lysis, running, transfer, and washing) are freshly prepared and at the correct pH. Old or contaminated reagents can lead to poor results.

  • Improper Antibody Storage: Check that your primary and secondary antibodies have been stored according to the manufacturer's instructions to ensure their activity.

Q4: Could the weak signal be due to the specific MCL1 antibody I am using?

It's possible. Not all antibodies perform equally well in Western blotting. Here's what to consider:

  • Antibody Validation: Ensure your MCL1 antibody is validated for Western blotting applications. Check the manufacturer's datasheet for recommended applications and species reactivity.

  • Epitope Recognition: ET-770 treatment should not directly modify the MCL1 protein in a way that masks the antibody binding site. However, if you suspect any issues, you could try an antibody that recognizes a different epitope on the MCL1 protein.

Quantitative Data Summary

The following table provides a representative summary of the expected dose-dependent effect of a CDK9 inhibitor like ET-770 on MCL1 protein levels. The values are illustrative and the actual effect will vary depending on the cell line, treatment duration, and experimental conditions.

ET-770 (Zotiraciclib) Concentration (nM)Treatment Duration (hours)Relative MCL1 Protein Level (Normalized to Untreated Control)
0 (Untreated)241.00
10240.75
50240.40
100240.15
25024< 0.05

Detailed Experimental Protocols

MCL1 Western Blot Protocol

This protocol is adapted from a standard protocol for detecting endogenous levels of human MCL1[5][6].

A. Solutions and Reagents

  • 1X Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin. Note: Add 1 mM PMSF immediately before use.

  • 1X SDS Sample Buffer: 62.5 mM Tris-HCl (pH 6.8), 2% w/v SDS, 10% glycerol, 50 mM DTT.

  • Transfer Buffer: 25 mM Tris base, 0.2 M glycine, 20% methanol (pH 8.5).

  • 10X Tris Buffered Saline (TBS)

  • 1X Wash Buffer (TBST): 1X TBS with 0.1% Tween® 20.

  • Blocking Buffer: 1X TBST with 5% w/v non-fat dry milk.

  • Primary Antibody Dilution Buffer: 1X TBST with 5% BSA.

  • Primary Antibody: Anti-MCL1 antibody (refer to manufacturer's datasheet for recommended dilution).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG (or other appropriate secondary antibody).

  • Detection Reagent: ECL chemiluminescent substrate.

B. Sample Preparation

  • Culture and treat cells with the desired concentrations of ET-770 for the specified duration. Include an untreated control.

  • Aspirate media and wash cells with ice-cold 1X PBS.

  • Add 1X ice-cold cell lysis buffer to each plate.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate on ice to shear DNA and reduce viscosity.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA or Bradford assay.

C. Gel Electrophoresis and Protein Transfer

  • Dilute protein samples to the same concentration and add 1X SDS sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Optional: Stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.

D. Immunodetection

  • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with 1X TBST.

  • Incubate the membrane with the primary MCL1 antibody (diluted in Primary Antibody Dilution Buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with 1X TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with 1X TBST.

  • Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & ET-770 Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-MCL1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Signal_Analysis Signal Analysis & Troubleshooting Detection->Signal_Analysis Weak or No Signal?

Caption: A flowchart illustrating the key steps of the Western blot workflow for MCL1 detection.

ET770_MCL1_Pathway ET770 ET-770 (Zotiraciclib) CDK9 CDK9 ET770->CDK9 Inhibits RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Activates MCL1_Gene MCL1 Gene (Transcription) RNA_Pol_II->MCL1_Gene Transcribes MCL1_mRNA MCL1 mRNA MCL1_Gene->MCL1_mRNA MCL1_Protein MCL1 Protein MCL1_mRNA->MCL1_Protein Translation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAK, BAX) MCL1_Protein->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces

References

Technical Support Center: Enhancing the Yield of Ecteinascidin 770 Semi-Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the semi-synthesis of Ecteinascidin 770 (ET-770). The following sections include a troubleshooting guide, frequently asked questions (FAQs), quantitative data on reaction yields, detailed experimental protocols, and visualizations of the synthetic workflow and key reaction mechanisms.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the semi-synthesis of ET-770, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the semi-synthesis of this compound?

A1: The most common and readily available starting material for the semi-synthesis of ET-770 is cyanosafracin B.[1] This antibiotic is produced through fermentation of the bacterium Pseudomonas fluorescens and provides a reliable and scalable source for the complex core structure of the ecteinascidin family.[1]

Q2: What are the key chemical transformations in the semi-synthesis of ET-770 from cyanosafracin B?

A2: The semi-synthesis involves a multi-step process that includes:

  • Protection of reactive functional groups: This typically involves the protection of amino and phenolic hydroxyl groups to prevent unwanted side reactions.

  • Modification of the quinone moiety.

  • Construction of the pentacyclic core: A critical step is the intramolecular Pictet-Spengler reaction to form the tetrahydroisoquinoline framework.[2][3]

  • Formation of the lactone bridge.

  • Final deprotection and functional group manipulations to yield ET-770.

Q3: Why is the purification of intermediates, particularly the protected ones, often challenging?

A3: The purification of intermediates, such as the 18,6'-O-bisallyl protected derivative of ET-770, can be difficult due to the formation of closely related byproducts, like the mono-allylated compound. These compounds often have very similar polarities, making them hard to separate by standard column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the Pictet-Spengler reaction - Inappropriate acid catalyst or concentration.- Suboptimal reaction temperature or time.- Poor quality of the starting aldehyde or amine precursor.- Steric hindrance in the substrate.- Screen different Brønsted or Lewis acid catalysts (e.g., TFA, HCl, BF₃·OEt₂).- Optimize the reaction temperature; some Pictet-Spengler reactions for complex molecules proceed well at room temperature, while others require heating.- Ensure the purity of the precursors through appropriate purification techniques.- For substrates with significant steric bulk, consider using superacid catalysts.
Formation of regioisomers during the Pictet-Spengler cyclization The cyclization can occur at two different positions on the aromatic ring, leading to a mixture of desired and undesired regioisomers. The electronic and steric properties of the substrate influence the regioselectivity.- Modify the directing groups on the aromatic ring to favor cyclization at the desired position. It has been shown that an incipient benzylamine group at C-4 can direct the cyclization to form the desired pentacyclic framework of ecteinascidins.[3]- Carefully control the reaction conditions (acid catalyst, solvent, temperature) as they can influence the ratio of regioisomers.
Incomplete reaction during the protection of hydroxyl groups (e.g., allylation) - Insufficient equivalents of the protecting group reagent or base.- Short reaction time.- Steric hindrance around the hydroxyl groups.- Increase the equivalents of the allyl bromide and the base (e.g., K₂CO₃).- Prolong the reaction time to drive the reaction to completion. This can also simplify purification by consuming the partially reacted mono-allylated intermediate.- If steric hindrance is a major issue, consider a more reactive protecting group or a less sterically hindered base.
Difficulty in purifying the 18,6'-O-bisallyl protected intermediate The mono-allylated byproduct and the desired bis-allylated product have very similar chromatographic behavior.- As mentioned above, prolonging the reaction time can consume the mono-allylated intermediate.- Employ advanced purification techniques such as preparative HPLC or counter-current chromatography.- Consider a different protecting group strategy that might lead to intermediates with better separation properties.
Formation of polymeric materials during acylation or other steps - Use of overly harsh reagents or reaction conditions.- Presence of unprotected reactive functional groups that can lead to side reactions and polymerization.- Use milder acylating agents or coupling reagents.- Ensure all other reactive functional groups are adequately protected before proceeding with the acylation step.- Optimize the reaction temperature and time to minimize decomposition and side reactions.

Quantitative Data on Reaction Yields

The following table summarizes reported yields for key steps in the semi-synthesis of ecteinascidin analogues. It is important to note that yields can vary depending on the specific substrate and reaction conditions.

Reaction Step Reactants/Reagents Product Yield (%) Reference
Diastereoselective Pictet-Spengler ReactionAldehyde intermediate and amino alcohol intermediateTetrahydroisoquinoline product94% (on a 22-g scale)[4]
Reductive opening/Pictet-Spengler cyclizationβ-lactam precursorPentacyclic regioisomers4:1 ratio of desired to undesired regioisomer[3]
18,6'-O-bisallyl protection of ET-770ET-770, allyl bromide, K₂CO₃18,6'-O-bisallyl ET-770Not explicitly stated, but the subsequent acylation and deprotection steps have reported yields.
2'-N-acylation of protected ET-77018,6'-O-bisallyl ET-770, various acid chlorides2'-N-acyl derivativesGenerally high yields
Deprotection of allyl groups2'-N-acyl-18,6'-O-bisallyl ET-770 derivatives2'-N-acyl ET-770 derivativesGenerally high yields
Conversion of ET-770 to ET-743ET-770, AgNO₃ET-74393%[2]

Experimental Protocols

This section provides a generalized, step-by-step protocol for the semi-synthesis of this compound from cyanosafracin B, based on established procedures for related compounds. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Step 1: Protection of Cyanosafracin B

  • Dissolve cyanosafracin B in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a base (e.g., diisopropylethylamine) and the desired protecting group reagent for the amino group (e.g., Boc anhydride).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with a weak acid and extracting the product into an organic solvent.

  • Purify the protected intermediate by column chromatography.

  • Protect the phenolic hydroxyl groups using a suitable protecting group (e.g., MOM-Cl or benzyl bromide) in the presence of a base (e.g., NaH or K₂CO₃).

  • Purify the fully protected cyanosafracin B derivative by column chromatography.

Step 2: Elaboration of the Pentacyclic Core

  • The fully protected cyanosafracin B is subjected to a series of transformations to construct the pentacyclic core. This complex sequence often involves:

    • Modification of the quinone ring.

    • Formation of a key aldehyde intermediate.

  • The crucial intramolecular Pictet-Spengler reaction is then carried out.

    • Dissolve the aldehyde precursor in a suitable solvent (e.g., toluene or a chlorinated solvent).

    • Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid or boron trifluoride etherate).

    • Stir the reaction at the optimized temperature (from room temperature to reflux) until the cyclization is complete.

    • Neutralize the reaction and purify the resulting pentacyclic intermediate by column chromatography.

Step 3: Formation of the Lactone Bridge and Final Modifications

  • The pentacyclic intermediate is then further elaborated to introduce the lactone bridge. This is a multi-step process that is highly specific to the ecteinascidin core.

  • Once the core structure with the lactone is in place, final modifications are made to introduce the correct functionalities of ET-770.

Step 4: Deprotection

  • The protecting groups are removed under specific conditions that are orthogonal to each other and do not affect the sensitive functionalities of the final molecule.

  • For example, Boc groups are typically removed with a strong acid like TFA, while benzyl groups can be removed by hydrogenolysis.

  • The final product, this compound, is purified by preparative HPLC to achieve high purity.

Visualizations

Diagram 1: Semi-synthesis Workflow of this compound

ET770_Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_core Core Elaboration cluster_lactone Lactone Formation cluster_final Final Steps CyanosafracinB Cyanosafracin B Protected_CyanosafracinB Protected Cyanosafracin B CyanosafracinB->Protected_CyanosafracinB Protection (e.g., Boc, MOM) Pentacyclic_Intermediate Pentacyclic Intermediate Protected_CyanosafracinB->Pentacyclic_Intermediate Multi-step Sequence Lactone_Intermediate Lactone Intermediate Pentacyclic_Intermediate->Lactone_Intermediate Lactone Formation ET770 This compound Lactone_Intermediate->ET770 Deprotection & Final Modifications Pictet_Spengler_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product BetaArylethylamine β-Arylethylamine Precursor SchiffBase Schiff Base BetaArylethylamine->SchiffBase + Aldehyde Aldehyde Aldehyde Precursor Aldehyde->SchiffBase IminiumIon Iminium Ion (Electrophile) SchiffBase->IminiumIon Acid Catalyst (H+) Tetrahydroisoquinoline Tetrahydroisoquinoline Core IminiumIon->Tetrahydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

References

Ecteinascidin 770: A Guide to Handling, Storage, and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe and effective handling, storage, and use of Ecteinascidin 770 (ET-770) powder in a laboratory setting. Adherence to these protocols is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.

Summary of Quantitative Data

For quick reference, the following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 770.85 g/mol [1][2]
Appearance White to off-white solid[2]
Purity ≥ 99.76%[3]
Solubility Soluble in DMSO (≥ 2.5 mg/mL)[2][3]
Storage of Powder -20°C for up to 3 years[1]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month (protect from light, stored under nitrogen)[3]

Experimental Protocols

Personal Protective Equipment (PPE) and Safety Precautions

This compound is a potent cytotoxic agent and should be handled with extreme care in a designated containment area, such as a chemical fume hood or a biological safety cabinet.

Required PPE:

  • Gloves: Wear two pairs of chemotherapy-rated gloves.[4]

  • Lab Coat: A disposable, fluid-resistant gown should be worn.

  • Eye Protection: Use safety glasses with side shields or splash goggles.[4]

  • Respiratory Protection: For handling the powder outside of a containment hood, a NIOSH-approved respirator is recommended.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[4][5]

  • Eye Contact: Flush with a large volume of water or an isotonic eyewash for at least 15 minutes and seek immediate medical attention.[4][5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Reconstitution of this compound Powder

Materials:

  • This compound powder

  • Anhydrous DMSO (or other appropriate solvent)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to product degradation, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[3][6]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.

Storage and Stability

Proper storage is critical to maintain the biological activity of this compound.

  • Powder: The lyophilized powder is stable for up to 3 years when stored at -20°C.[1]

  • Stock Solutions: Solutions are unstable and should be freshly prepared whenever possible.[1] For short-term storage, aliquoted stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6] All solutions should be protected from light and stored under a nitrogen atmosphere if possible.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Powder is difficult to dissolve. Insufficient solvent volume. Low temperature of the solvent.Add a slightly larger volume of solvent. Gently warm the solution to 37°C and sonicate briefly.
Precipitate forms in the stock solution upon freezing. The concentration of the solution is too high. The solution was not fully dissolved before freezing.Thaw the solution and try to redissolve the precipitate by warming and vortexing. If it persists, centrifuge the tube and use the supernatant. Prepare a fresh, less concentrated stock solution for future use.
Loss of compound activity in experiments. Improper storage conditions (e.g., exposure to light, repeated freeze-thaw cycles). Solution degradation.Always store aliquots at the recommended temperature and protect from light. Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by making single-use aliquots.[1][3]
Inconsistent experimental results. Inaccurate pipetting during serial dilutions. Variability in cell culture conditions. Degradation of the compound.Calibrate pipettes regularly. Standardize cell culture protocols. Use freshly prepared or properly stored aliquots of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound? A1: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[3][6]

Q2: How should I store the this compound powder upon receipt? A2: The powder should be stored at -20°C immediately upon receipt.[1]

Q3: Can I store my stock solution in the refrigerator (4°C)? A3: No, storing the stock solution at 4°C is not recommended due to the instability of the compound in solution.[1] For short-term storage, -20°C is acceptable, but -80°C is preferred for longer-term storage of up to 6 months.[3][6]

Q4: Why is it important to aliquot the stock solution? A4: Aliquoting into single-use volumes prevents repeated freeze-thaw cycles, which can degrade the compound and lead to a loss of its biological activity.[3][6]

Q5: Is this compound sensitive to light? A5: Yes, stock solutions of this compound should be protected from light.[3][6]

Q6: What personal protective equipment should I wear when handling this compound? A6: Due to its cytotoxic nature, you should wear double gloves, a lab coat, and eye protection. All handling of the powder and concentrated solutions should be performed in a certified chemical fume hood or biological safety cabinet.[4][5]

Visualized Workflow and Signaling Pathway

G This compound Handling and Storage Workflow cluster_receiving Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_storage Aliquot Storage cluster_use Experimental Use receive Receive ET-770 Powder store_powder Store at -20°C receive->store_powder equilibrate Equilibrate to Room Temp store_powder->equilibrate reconstitute Reconstitute in DMSO equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_neg20 Store at -20°C (≤ 1 month) aliquot->store_neg20 store_neg80 Store at -80°C (≤ 6 months) aliquot->store_neg80 thaw Thaw Aliquot store_neg20->thaw store_neg80->thaw dilute Prepare Working Solution thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for handling and storing this compound powder.

G Simplified this compound Signaling Pathway in Cancer Cells ET770 This compound p53 p53 Activation ET770->p53 MCL1 MCL1 Downregulation (Anti-apoptotic) p53->MCL1 BAX BAX Upregulation (Pro-apoptotic) p53->BAX Anoikis Anoikis Sensitization MCL1->Anoikis BAX->Anoikis

Caption: this compound's mechanism of sensitizing cancer cells to anoikis.

References

Technical Support Center: Minimizing Off-Target Effects of Ecteinascidin 770 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Ecteinascidin 770 (ET-770) during experiments with primary cell cultures.

Introduction to this compound and its Off-Target Effects

This compound (ET-770) is a potent tetrahydroisoquinoline alkaloid with significant anti-neoplastic properties. Its primary mechanism of action involves binding to the minor groove of DNA, which triggers a cascade of events that interfere with DNA repair and transcription. This activity is particularly effective in cancer cells, where it can activate the p53 tumor suppressor protein, leading to the downregulation of the anti-apoptotic protein MCL1 and the upregulation of the pro-apoptotic protein BAX, ultimately sensitizing the cancer cells to a form of programmed cell death known as anoikis.[1][2]

While highly effective against various cancer cell lines, the potent cytotoxic nature of ET-770 can also lead to undesirable off-target effects in non-cancerous primary cell cultures. These off-target effects can compromise experimental results and limit the therapeutic window of ET-770 and its analogues. This guide provides strategies and protocols to help researchers mitigate these effects and enhance the selectivity of their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound and its analogues in primary cells?

A1: While direct studies on a wide range of primary cells are limited for ET-770, data from its close analogue, trabectedin, indicates that certain primary cell types are more susceptible to its cytotoxic effects. For instance, trabectedin has been shown to induce rapid and selective apoptosis in monocytes and macrophages.[3][4] This is mediated through the activation of caspase-8 via TRAIL (TNF-related apoptosis-inducing ligand) receptors, which are differentially expressed on these immune cells.[5] Additionally, hepatotoxicity has been observed in preclinical and clinical studies of trabectedin, suggesting that primary hepatocytes may also be sensitive to this class of compounds.[6]

Q2: How can I determine if the cytotoxicity I'm observing in my primary cell culture is an off-target effect?

A2: To distinguish between on-target anti-proliferative effects (which may be desirable in some experimental contexts) and off-target cytotoxicity, it is crucial to establish a therapeutic index. This involves comparing the half-maximal inhibitory concentration (IC50) in your target cancer cell line to the IC50 in your primary cell culture. A significantly lower IC50 in the cancer cell line compared to the primary cells indicates a favorable therapeutic window. You can perform parallel cytotoxicity assays (e.g., MTT or Trypan Blue exclusion assays) on both cell types to determine these values.

Q3: Are there any known agents that can protect primary cells from ET-770 induced toxicity?

A3: Yes, for the analogue trabectedin, co-administration of dexamethasone has been shown to reduce hepatotoxicity.[7] While not yet specifically validated for ET-770 in a broad range of primary cells, the use of cytoprotective agents is a promising strategy. General cytoprotectants used in chemotherapy that could be explored include amifostine, dexrazoxane, and mesna.[8] However, the efficacy and optimal concentration of these agents with ET-770 would need to be determined empirically for each primary cell type.

Q4: Can I modulate the experimental conditions to reduce off-target effects?

A4: Yes, optimizing the drug exposure time is a critical parameter. Continuous exposure to a drug in cell culture does not always reflect the pharmacokinetic profile in vivo and may exacerbate off-target toxicity.[9] Consider performing pulse-chase experiments where the primary cells are exposed to ET-770 for a shorter duration, followed by a wash-out period. This can sometimes be sufficient to induce the desired on-target effects in cancer cells while allowing normal cells to recover.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death in primary cell culture at concentrations effective against cancer cells. The concentration of ET-770 is above the therapeutic window for your specific primary cell type.1. Perform a dose-response curve to determine the IC50 for both your primary cells and the target cancer cells. Aim for a concentration that maximizes cancer cell death while minimizing primary cell toxicity.2. Reduce the exposure time. Instead of continuous exposure, try a shorter incubation period (e.g., 1, 3, or 6 hours) followed by washing the cells and replacing with fresh media.
Loss of specific primary cell populations in a co-culture system. Certain primary cell types, like monocytes and macrophages, are known to be particularly sensitive to the ecteinascidin class of drugs.1. Characterize the cell populations in your co-culture before and after treatment using flow cytometry or immunofluorescence to identify the sensitive cell type.2. If monocytes/macrophages are the target of toxicity, consider if their depletion is acceptable for your experimental goals. If not, explore lower, non-toxic concentrations of ET-770 or alternative co-culture models.
Observed cytotoxicity does not correlate with the expected on-target pathway activation (e.g., p53 activation). The observed cell death may be due to off-target mechanisms independent of the primary anti-cancer pathway.1. Investigate alternative cell death pathways. Assess markers for apoptosis (e.g., caspase-3/7 activation), necrosis, and other forms of cell death.2. Consider using a cytoprotective agent. A pilot experiment with a general antioxidant like N-acetylcysteine (NAC) or a more specific agent if a particular off-target pathway is suspected, may help elucidate the mechanism.

Quantitative Data Summary

The following table summarizes the reported IC50 values for ET-770 and its analogue trabectedin in various human cancer cell lines and primary cells. This data can be used as a starting point for determining the appropriate concentration range for your experiments.

CompoundCell Line/Primary Cell TypeCell TypeIC50 (nM)Exposure Time
This compound U373MGGlioblastoma4.8372 hours
HCT116Colorectal Carcinoma0.6Not Specified
QG56Lung Cancer2.4Not Specified
DU145Prostate Carcinoma0.81Not Specified
Trabectedin NCI-H295RAdrenocortical Carcinoma (ACC)0.154 days
MUC-1Adrenocortical Carcinoma (ACC)0.805 days
HAC-15Adrenocortical Carcinoma (ACC)0.50Not Specified
SW13Adrenal Carcinoma0.098Not Specified
Primary ACC Cells (ACC03)Adrenocortical Carcinoma~0.134 days
Primary ACC Cells (ACC29)Adrenocortical Carcinoma~0.084 days
Primary ACC Cells (ACC32)Adrenocortical Carcinoma~0.114 days

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the cytotoxicity assay used.[1]

Experimental Protocols

Protocol 1: Determining the Differential Cytotoxicity of ET-770 in Cancer vs. Primary Cells

This protocol outlines a method to determine the IC50 of ET-770 in a cancer cell line and a primary cell culture to establish the therapeutic index.

Materials:

  • ET-770 stock solution (in a suitable solvent like DMSO)

  • Cancer cell line of interest

  • Primary cell culture of interest

  • Complete culture medium for each cell type

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells and primary cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of their respective complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ET-770 in the appropriate complete medium. A suggested starting range is 0.01 nM to 100 nM.

    • Remove the medium from the wells and add 100 µL of the diluted ET-770 solutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the ET-770 concentration and use a non-linear regression analysis to determine the IC50 value for each cell type.

Protocol 2: Evaluating the Efficacy of a Cytoprotective Agent

This protocol provides a framework for testing whether a cytoprotective agent can reduce the off-target toxicity of ET-770 in primary cell cultures.

Materials:

  • ET-770 stock solution

  • Cytoprotective agent of interest (e.g., N-acetylcysteine, dexamethasone)

  • Primary cell culture

  • Complete culture medium

  • 96-well plates

  • MTT solution

  • Solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed primary cells in a 96-well plate as described in Protocol 1.

  • Co-treatment:

    • Prepare solutions of ET-770 at a fixed concentration (e.g., the IC50 or 2x IC50 for your target cancer cell line).

    • Prepare serial dilutions of the cytoprotective agent in complete medium.

    • Treat the cells with the following conditions:

      • Vehicle control

      • ET-770 alone

      • Cytoprotective agent alone (at each concentration)

      • ET-770 in combination with each concentration of the cytoprotective agent.

    • Incubate for the desired exposure time.

  • MTT Assay and Data Analysis:

    • Perform the MTT assay as described in Protocol 1.

    • Compare the cell viability in the "ET-770 alone" group to the co-treatment groups. A significant increase in viability in the presence of the cytoprotective agent indicates a protective effect.

Visualizations

Signaling Pathway of ET-770's On-Target Effect

ET770_On_Target_Pathway ET770 This compound DNA DNA Minor Groove ET770->DNA Binds to p53 p53 Activation DNA->p53 MCL1 MCL1 (Anti-apoptotic) Downregulation p53->MCL1 BAX BAX (Pro-apoptotic) Upregulation p53->BAX Anoikis Anoikis (Cell Death) MCL1->Anoikis BAX->Anoikis

Caption: On-target signaling pathway of this compound leading to cancer cell anoikis.

Experimental Workflow for Assessing Differential Cytotoxicity

Differential_Cytotoxicity_Workflow cluster_cancer Cancer Cell Line cluster_primary Primary Cell Culture Seed_Cancer 1. Seed Cancer Cells Treat_Cancer 2. Treat with ET-770 (Dose-Response) Seed_Cancer->Treat_Cancer Assay_Cancer 3. Cytotoxicity Assay (e.g., MTT) Treat_Cancer->Assay_Cancer IC50_Cancer 4. Determine IC50 Assay_Cancer->IC50_Cancer Therapeutic_Index 5. Calculate Therapeutic Index (IC50 Primary / IC50 Cancer) IC50_Cancer->Therapeutic_Index Seed_Primary 1. Seed Primary Cells Treat_Primary 2. Treat with ET-770 (Dose-Response) Seed_Primary->Treat_Primary Assay_Primary 3. Cytotoxicity Assay (e.g., MTT) Treat_Primary->Assay_Primary IC50_Primary 4. Determine IC50 Assay_Primary->IC50_Primary IC50_Primary->Therapeutic_Index

Caption: Workflow for determining the therapeutic index of ET-770.

Logical Relationship for Troubleshooting High Primary Cell Toxicity

Troubleshooting_Logic Start High Toxicity in Primary Cells? Solution1 Reduce ET-770 Concentration Start->Solution1 Yes Solution2 Shorten Exposure Duration Start->Solution2 Yes Solution3 Co-treat with Cytoprotective Agent Start->Solution3 Yes End Optimized Protocol Solution1->End Solution2->End Solution3->End

Caption: Decision-making flowchart for addressing high off-target toxicity.

References

Technical Support Center: Optimizing HPLC Gradient for Ecteinascidin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Ecteinascidin (ET) and its analogs.

Frequently Asked Questions (FAQs)

Q1: Where should I start when developing a separation method for a complex mixture of Ecteinascidin analogs?

A1: The most effective starting point is to run a "scouting gradient." This is a broad, linear gradient that helps determine the approximate elution conditions for your compounds.[1] A typical scouting run goes from a low to a high concentration of organic solvent over a moderate amount of time. This initial run will reveal if your analogs elute early, late, or spread across the entire run, providing the necessary information to build a more refined, optimized method.

Q2: My Ecteinascidin analogs are co-eluting or showing poor resolution. How can I improve the separation?

A2: Poor resolution is a common issue when separating structurally similar compounds like Ecteinascidin analogs.[2] To improve separation, you should focus on manipulating the gradient slope.

  • Shallow the Gradient: The most effective strategy is to decrease the gradient slope (% organic solvent change per minute) in the region where your target peaks are eluting.[1][3] A slower increase in solvent strength gives the analytes more time to interact with the stationary phase, enhancing separation.[3]

  • Introduce Isocratic Holds: If several peaks are clustered together, adding a brief isocratic hold (holding the mobile phase composition constant) just before that cluster elutes can significantly improve resolution.[1]

Q3: I'm observing significant peak tailing with my Ecteinascidin compounds. What are the likely causes and solutions?

A3: Peak tailing can compromise quantification and visual interpretation.[2] The complex, multi-ring structure of Ecteinascidins can lead to secondary interactions with the stationary phase.

  • Cause 1: Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with basic nitrogen atoms in the Ecteinascidin structure, causing tailing.

    • Solution: Add a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to suppress silanol activity. For LC-MS applications, use a volatile modifier like formic acid. Insufficient buffer concentration can also lead to tailing; concentrations of 10-25 mM are typically sufficient.[4]

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][5]

    • Solution: Reduce the sample concentration or the injection volume.[6][7]

  • Cause 3: Column Degradation: A contaminated or worn-out column, especially at the inlet, can cause tailing.

    • Solution: Use a guard column to protect the analytical column.[7] If the problem persists, try flushing the column with a strong solvent or replacing it if it has reached the end of its lifespan.[6]

Q4: My baseline is drifting, especially during the gradient run. How can I fix this?

A4: Baseline drift is a common artifact in gradient elution, often caused by the mobile phase.[5]

  • Cause 1: Mismatched UV Absorbance: If your mobile phase solvents (e.g., water and acetonitrile) have different UV absorbance at your detection wavelength, the baseline will drift as the composition changes.

    • Solution: Use high-purity, HPLC-grade solvents.[5] Ensure your detector's reference wavelength is set appropriately if available.[7]

  • Cause 2: Lack of Equilibration: The column needs to be thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration will cause a drifting baseline on subsequent runs.

    • Solution: Increase the column re-equilibration time at the end of your gradient method.[1][8]

Q5: My retention times are shifting between injections. What causes this instability?

A5: Retention time reproducibility is critical for reliable identification and quantification. Drifting retention times often point to issues with the HPLC system or mobile phase.[9]

  • Cause 1: Pump and Solvent Delivery: Air bubbles in the pump or solvent lines can cause pressure fluctuations and inconsistent flow rates, leading to shifting retention times.[5][10]

    • Solution: Degas your mobile phases thoroughly using an inline degasser, sonication, or helium sparging.[7][10] Prime the pump before starting a sequence to remove any trapped air.[10]

  • Cause 2: Column Temperature Fluctuations: The column temperature directly affects retention. Inconsistent ambient temperatures can cause drift.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40°C). This improves reproducibility and can also enhance peak shape.[5][7]

  • Cause 3: Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of modifiers over time can alter selectivity and retention.

    • Solution: Prepare fresh mobile phase daily.[7] Ensure accurate measurements when preparing buffered solutions.

Experimental Protocols & Data Presentation

Detailed Methodology: HPLC Gradient Optimization Workflow

This protocol outlines a systematic approach to developing a robust gradient method for separating Ecteinascidin analogs.

  • Column and Mobile Phase Selection:

    • Column: Start with a high-quality C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The non-polar nature of C18 is well-suited for the complex, largely hydrophobic structure of Ecteinascidins.

    • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid (for LC-MS compatibility) or 0.1% TFA.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile with the same modifier at the same concentration as Mobile Phase A. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Initial Scouting Gradient:

    • Perform a broad linear gradient to determine the elution window of the analogs.

    • Equilibrate the column with the starting conditions for at least 10 column volumes.

    • Inject the sample mixture.

  • Analysis of Scouting Run:

    • Identify the time range (%B) where the first and last Ecteinascidin analogs elute.

    • Note any regions where peaks are tightly clustered or co-eluting.

  • Gradient Refinement and Optimization:

    • Adjust the gradient based on the scouting run. Narrow the gradient range to focus on the elution window of your compounds.

    • Decrease the slope of the gradient during the elution of the target compounds to improve resolution. For example, if the compounds eluted between 40% and 60% B in 5 minutes (a slope of 4%/min), try running that segment over 10 minutes (a slope of 2%/min).

    • Incorporate isocratic holds if necessary to separate closely eluting peaks.

Data Tables

Table 1: Example Scouting Gradient Protocol

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.09551.0
20.05951.0
25.05951.0
25.19551.0
30.09551.0

Table 2: Example Optimized Gradient After Analysis (Assumes analogs eluted between 8 and 12 minutes in the scouting run)

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)Curve
0.070301.0Initial
2.070301.0Hold
17.050501.0Linear
18.05951.0Linear
22.05951.0Wash
22.170301.0Equilibrate
28.070301.0Equilibrate

Table 3: Troubleshooting Summary

IssueProbable Cause(s)Recommended Solution(s)
Poor Resolution Gradient slope too steep; Inappropriate stationary phase.Decrease gradient slope; Add isocratic holds; Test an alternative column (e.g., Phenyl-Hexyl).
Peak Tailing Secondary silanol interactions; Column overload; Column contamination.Add modifier (TFA, Formic Acid); Reduce sample load; Use a guard column; Flush or replace the column.
Baseline Drift Mismatched solvent UV absorbance; Insufficient column equilibration.Use high-purity HPLC grade solvents; Increase column re-equilibration time.
Shifting RTs Air in pump/lines; Temperature fluctuations; Mobile phase inconsistency.Degas mobile phase and prime system; Use a column oven; Prepare fresh mobile phase daily.

Visualizations

TroubleshootingWorkflow Problem Chromatographic Problem (e.g., Poor Resolution, Tailing) CheckResolution Poor Resolution / Co-elution Problem->CheckResolution Is resolution poor? CheckTailing Peak Tailing / Asymmetry Problem->CheckTailing Are peaks tailing? CheckPressure Pressure Fluctuation / Drift Problem->CheckPressure Is pressure unstable? CheckBaseline Baseline Noise / Drift Problem->CheckBaseline Is baseline poor? ShallowGradient 1. Make Gradient Shallower (%B/min) CheckResolution->ShallowGradient AddModifier 1. Add/Increase Mobile Phase Modifier (e.g., 0.1% TFA) CheckTailing->AddModifier DegasSolvents 1. Degas Mobile Phase & Prime Pump CheckPressure->DegasSolvents UseHPLCSolvents 1. Use High-Purity HPLC-Grade Solvents CheckBaseline->UseHPLCSolvents ChangeSelectivity 2. Change Mobile Phase Modifier (e.g., TFA -> Formic Acid) ShallowGradient->ChangeSelectivity Resolved Problem Resolved ShallowGradient->Resolved Success ChangeColumn 3. Try Different Column Chemistry (e.g., C18 -> Phenyl-Hexyl) ChangeSelectivity->ChangeColumn AddModifier->Resolved Success ReduceLoad 2. Reduce Sample Concentration / Injection Volume AddModifier->ReduceLoad CheckColumnHealth 3. Use Guard Column / Flush Column ReduceLoad->CheckColumnHealth DegasSolvents->Resolved Success CheckForLeaks 2. Inspect Fittings for Leaks DegasSolvents->CheckForLeaks CheckForBlockage 3. Check Filters & Frits for Blockage CheckForLeaks->CheckForBlockage UseHPLCSolvents->Resolved Success IncreaseEquilibration 2. Increase Re-equilibration Time UseHPLCSolvents->IncreaseEquilibration CleanDetector 3. Clean Detector Flow Cell IncreaseEquilibration->CleanDetector

Caption: Troubleshooting workflow for common HPLC issues.

GradientOptimization Start Start: Define Analytical Goal (Separate ET Analogs) Scouting Step 1: Perform Broad Scouting Gradient (e.g., 5-95% B in 20 min) Start->Scouting Analyze Step 2: Analyze Scouting Chromatogram Scouting->Analyze IdentifyWindow Identify Elution Window (e.g., Analogs elute between 40-60% B) Analyze->IdentifyWindow CheckResolution Are all peaks resolved? IdentifyWindow->CheckResolution Refine Step 3: Refine Gradient CheckResolution->Refine No End Optimized Method Complete CheckResolution->End Yes Shallow Make gradient shallower across elution window (e.g., 40-60% B in 15 min) Refine->Shallow AddHold Add isocratic hold before a critical peak pair Refine->AddHold Validate Step 4: Validate Method (Check reproducibility, peak shape) Shallow->Validate AddHold->Validate Validate->CheckResolution

Caption: Logical workflow for HPLC gradient optimization.

References

Technical Support Center: Ecteinascidin 770 Purity and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecteinascidin 770 (ET-770). The information provided addresses common issues related to the purity and characterization of this complex marine-derived tetrahydroisoquinoline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining the purity and stability of this compound?

A1: this compound is a structurally complex and labile natural product. The primary challenges in maintaining its purity and stability include:

  • Sensitivity to Degradation: The molecule contains several reactive functional groups, including a labile α-carbinolamine moiety, which can be prone to degradation under various conditions (e.g., changes in pH, exposure to light, and elevated temperatures).

  • Hygroscopicity: Like many complex natural products, ET-770 may be hygroscopic, readily absorbing moisture from the atmosphere, which can lead to degradation.

  • Presence of Structural Analogs: The crude extract from the marine tunicate Ecteinascidia thurstoni contains a mixture of related ecteinascidin compounds, making the isolation of highly pure ET-770 challenging.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and integrity of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: Store the solid compound at -20°C or -80°C for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Light: Protect from light to prevent photodegradation.[1]

  • Handling: Allow the vial to warm to room temperature before opening to minimize moisture condensation. Use appropriate personal protective equipment (PPE) when handling, as ET-770 is a potent cytotoxic agent. Solutions should be prepared fresh for each experiment whenever possible.

Q3: What analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of ET-770:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity determination, HPLC with UV detection can separate ET-770 from related impurities and degradation products.

  • Mass Spectrometry (MS): Provides accurate mass determination and structural information, helping to identify impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structural impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
Peak Tailing 1. Interaction with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity silica column or add a competing base to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol and inject a blank solvent run to identify the source of carryover.
Irreproducible Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation.1. Use a column oven to maintain a constant temperature. 2. Ensure proper mixing and degassing of the mobile phase. 3. Replace the column if it has exceeded its recommended lifetime or performance specifications.
Unexpected Peaks 1. Sample degradation. 2. Presence of impurities from the isolation process.1. Prepare fresh samples and store them appropriately before analysis. Analyze samples promptly after preparation. 2. Use a mass spectrometer to identify the mass of the unknown peak and compare it to known related ecteinascidins or potential degradation products.
Mass Spectrometry Characterization Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
Multiple Adducts in ESI-MS 1. Presence of various cations (e.g., Na⁺, K⁺) in the sample or mobile phase.[2][3][4][5] 2. High salt concentration in the sample.1. Use high-purity solvents and glassware to minimize salt contamination.[5] 2. Desalt the sample prior to MS analysis if necessary.
Unexpected Fragmentation 1. In-source fragmentation due to high cone voltage. 2. Instability of the molecule under ionization conditions.1. Optimize the cone voltage and other source parameters to minimize in-source fragmentation. 2. Consider using a softer ionization technique if available.
Low Signal Intensity 1. Poor ionization efficiency of ET-770. 2. Ion suppression due to matrix effects.1. Optimize mobile phase additives (e.g., formic acid, ammonium formate) to enhance protonation. 2. Dilute the sample or use a more effective sample preparation method to reduce matrix components.
Ambiguous Molecular Ion 1. Formation of multiple adducts or fragments obscuring the protonated molecule [M+H]⁺.[5]1. Analyze the mass differences between major ions to identify common adducts (e.g., [M+Na]⁺, [M+K]⁺).[3][4] 2. Compare positive and negative ion modes to confirm the molecular weight.
NMR Spectroscopy Characterization Troubleshooting
Observed Issue Potential Cause Troubleshooting Steps
Broad Peaks 1. Presence of paramagnetic impurities. 2. Sample aggregation. 3. Chemical exchange.1. Treat the sample with a chelating agent if metal contamination is suspected. 2. Try a different solvent or adjust the sample concentration. 3. Acquire spectra at different temperatures to investigate dynamic processes.
Unidentified Signals 1. Residual solvents. 2. Presence of impurities or degradation products.1. Compare the chemical shifts of unknown signals to common NMR solvent charts. 2. Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of the unknown components.
Poor Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans to improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for developing an HPLC method for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes is recommended for initial method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at multiple wavelengths, including the UV maxima of the tetrahydroisoquinoline chromophore (e.g., 280 nm and 330 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ET-770 in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Mass Spectrometry (MS) for Characterization

This protocol outlines a general approach for the mass spectrometric analysis of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for tetrahydroisoquinoline alkaloids.

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V (optimize to minimize in-source fragmentation).

    • Source Temperature: 120 - 150°C.

    • Desolvation Temperature: 350 - 450°C.

  • Mass Range: Scan a mass range that includes the expected molecular ion of ET-770 (m/z 771.26 for [M+H]⁺) and potential adducts and fragments (e.g., m/z 100 - 1000).

  • Data Acquisition: Acquire full scan data to identify all ions present and tandem MS (MS/MS) data on the parent ion of ET-770 to obtain fragmentation information for structural confirmation.

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity & Characterization cluster_evaluation Biological Evaluation raw_extract Raw Tunicate Extract chromatography Multi-step Chromatography (e.g., Silica Gel, Sephadex) raw_extract->chromatography et770 Isolated this compound chromatography->et770 hplc HPLC-UV/DAD (Purity Assessment) et770->hplc lcms LC-MS/MS (Identity & Impurity Profiling) et770->lcms nmr NMR Spectroscopy (Structural Confirmation) et770->nmr bioassay In vitro/In vivo Assays et770->bioassay

Caption: Experimental workflow for the purification, characterization, and evaluation of this compound.

signaling_pathway ET770 This compound DNA DNA Minor Groove ET770->DNA Binds to DNA_adduct ET-770-DNA Adduct DNA->DNA_adduct Forms TCNER TC-NER Pathway DNA_adduct->TCNER Interferes with DSB Double-Strand Breaks TCNER->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Postulated signaling pathway of this compound, based on the known mechanism of the closely related ET-743.[6][7][8]

References

reducing variability in ET-770 cytotoxicity assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in ET-770 cytotoxicity assay results.

Frequently Asked Questions (FAQs)

Q1: What is ET-770 and what is its mechanism of action?

ET-770 is a tetrahydroisoquinoline alkaloid with potent anti-cancer properties. Its mechanism of action is understood to be similar to the related compound Ecteinascidin 743 (trabectedin), which involves binding to the minor groove of DNA. This interaction induces a bend in the DNA helix, interfering with DNA repair and transcription processes. Specifically, ET-770 has been shown to sensitize human lung cancer cells to anoikis (detachment-induced apoptosis) by activating the p53 signaling pathway. This leads to the downregulation of the anti-apoptotic protein MCL1 and the upregulation of the pro-apoptotic protein BAX.

Q2: What is a cytotoxicity assay and why is it used for ET-770?

A cytotoxicity assay is a method used to measure the degree to which a substance, such as ET-770, causes cell damage or death. These assays are crucial in drug discovery and basic research to screen for cytotoxic compounds and to quantify their effects. For ET-770, these assays help determine its potency (e.g., by calculating the IC50 value) against various cancer cell lines and to understand its dose-dependent effects. Common methods for assessing cytotoxicity include measuring membrane integrity, metabolic activity, or the activity of enzymes released from damaged cells.

Q3: What are the most common sources of variability in cell-based assays like the ET-770 cytotoxicity assay?

Variability in cell-based assays can arise from multiple factors. Key sources include:

  • Cell Health and Culture Conditions: Inconsistent cell health, high passage numbers, and variations in cell culture media or supplements can lead to significant variability.

  • Cell Seeding Density: Uneven cell distribution or using a cell number outside the optimal range for the assay can affect results.

  • Reagent and Compound Handling: Inconsistent reagent quality, improper storage, and pipetting errors during serial dilutions of ET-770 can introduce variability.

  • Incubation Conditions: Fluctuations in incubator temperature and CO2 levels can impact cell growth and response to treatment.

  • Plate Reader and Microplate Choice: Incorrect plate reader settings (e.g., wavelength, focal height) and the type of microplate used (e.g., clear vs. opaque walls) can affect the signal detection.

  • Edge Effects: Evaporation from the outer wells of a microplate during long incubation periods can concentrate reagents and affect cell growth, leading to skewed results.

Troubleshooting Guide

This guide addresses specific issues that may arise during your ET-770 cytotoxicity experiments.

Issue 1: High variability between replicate wells.

  • Question: My replicate wells for the same ET-770 concentration show significantly different cytotoxicity values. What could be the cause?

  • Answer:

    • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. Uneven distribution of adherent cells can be corrected by using a well-scanning feature on your plate reader.

    • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially for small volumes and serial dilutions. When adding reagents, place the pipette tip against the well wall to ensure consistent mixing.

    • Edge Effects: To mitigate evaporation from outer wells, which can cause variability, consider not using the outermost wells for experimental data. Instead, fill them with sterile media or PBS to maintain humidity within the plate. Using the maximum well volume (e.g., 200 µL in a 96-well plate) can also reduce the impact of evaporation.[1]

Issue 2: Low signal or low absorbance values.

  • Question: The overall signal from my assay is very low, even in the positive control wells. What should I check?

  • Answer:

    • Low Cell Density: The number of cells seeded may be too low to generate a measurable signal. It is recommended to perform an optimization experiment to determine the optimal cell seeding density for your specific cell line and assay.

    • Incorrect Reagent Concentration: The concentration of the detection dye or substrate may be suboptimal. For DNA binding dyes, it's important to test a range of concentrations to optimize detection sensitivity for your cell type.[2]

    • Insufficient Incubation Time: The incubation time with the detection reagent may be too short. For enzymatic assays, ensure the incubation is long enough for the color/fluorescence/luminescence to develop, typically at 37°C where most enzymes have maximal activity.[1]

Issue 3: High background signal in control wells.

  • Question: My "no cell" or "vehicle-only" control wells have a high signal, reducing the dynamic range of my assay. What is causing this?

  • Answer:

    • Media Components: Phenol red and other components in the cell culture medium can interfere with fluorescent and colorimetric readouts. Consider using phenol red-free media or performing the final measurement in a balanced salt solution to reduce background.[2]

    • Reagent Contamination or Instability: The assay reagent itself might be contaminated or may have degraded, leading to spontaneous signal generation. Ensure reagents are stored correctly and protected from light, especially fluorescent dyes.[2]

    • Compound Interference: ET-770, as a DNA binding agent, could potentially interfere with DNA-binding dyes used for cytotoxicity measurement, which might lead to an underestimation of cytotoxicity.[2] It is important to include a control with the compound in cell-free wells to check for direct chemical interference with the assay reagents.

Experimental Protocols

Detailed Methodology: DNA-Binding Dye-Based Cytotoxicity Assay for ET-770

This protocol is adapted for a fluorescent DNA-binding dye that is impermeant to live cells but stains the DNA of cells with compromised membrane integrity.

1. Cell Preparation and Seeding: a. Culture cells in appropriate media and ensure they are in the logarithmic growth phase and have high viability (>90%). b. Harvest cells using standard methods (e.g., trypsinization for adherent cells). c. Count the cells and resuspend them in fresh culture medium to the optimal seeding density (determined empirically for each cell line). d. Seed the cells in an opaque-walled 96-well microplate to minimize fluorescent signal crosstalk.[2] Include wells for "no cell" (medium only) and "maximum lysis" controls. e. Incubate the plate for 18-24 hours to allow adherent cells to attach.

2. Compound Treatment: a. Prepare a stock solution of ET-770 in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of ET-770 in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%). c. Add the diluted ET-770 solutions to the appropriate wells. Add an equivalent amount of vehicle (e.g., medium with the same final DMSO concentration) to the "untreated" and "maximum lysis" control wells. d. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

3. Staining and Measurement (Endpoint Assay): a. Prepare the DNA-binding dye solution in an appropriate assay buffer according to the manufacturer's instructions. b. To the "maximum lysis" control wells, add a lysis agent (e.g., Triton X-100) to achieve 100% cell death. c. Add the dye solution to all wells. d. Incubate the plate at room temperature for 15-30 minutes, protected from light. e. Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

4. Data Analysis: a. Subtract the average fluorescence of the "no cell" control (background) from all other readings. b. Calculate the percentage of cytotoxicity for each ET-770 concentration using the following formula: % Cytotoxicity = [ (Sample Fluorescence - Untreated Control Fluorescence) / (Maximum Lysis Control Fluorescence - Untreated Control Fluorescence) ] * 100

Data Presentation

Table 1: Example IC50 Values of ET-770 in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)Standard Deviation
U373MGGlioblastoma72Data Point 1Value
HCT-116Colorectal Carcinoma72Data Point 2Value
A549Lung Cancer72Data Point 3Value
PC-3Prostate Carcinoma72Data Point 4Value
H23Lung Cancer48Data Point 5Value
H460Lung Cancer48Data Point 6Value
Note: The values in this table are placeholders. Researchers should populate this table with their own experimental data. It is crucial to report the cell line, cancer type, incubation time, and the calculated IC50 with a measure of variability like standard deviation.

Mandatory Visualizations

Experimental Workflow

ET770_Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_measure Phase 3: Measurement cluster_analysis Phase 4: Analysis cell_culture Cell Culture (Logarithmic Growth) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Add ET-770 to Cells cell_seeding->treatment et770_prep ET-770 Serial Dilution et770_prep->treatment incubation Incubate (24-72 hours) treatment->incubation add_dye Add Cytotoxicity Reagent (e.g., DNA-binding dye) incubation->add_dye read_plate Measure Signal (Plate Reader) add_dye->read_plate data_analysis Data Analysis (% Cytotoxicity, IC50) read_plate->data_analysis

Caption: Workflow for a typical ET-770 cytotoxicity assay.

Signaling Pathway

ET770_Signaling_Pathway cluster_cell Cancer Cell ET770 ET-770 DNA DNA (Minor Groove) ET770->DNA Binds p53 p53 Activation DNA->p53 Induces MCL1 MCL1 (Anti-apoptotic) p53->MCL1 Downregulates BAX BAX (Pro-apoptotic) p53->BAX Upregulates Anoikis Anoikis (Cell Death) MCL1->Anoikis BAX->Anoikis

Caption: Proposed signaling pathway of ET-770-induced anoikis.

References

Validation & Comparative

Ecteinascidin 770 vs. Trabectedin (ET-743): A Comparative Analysis of Cytotoxic Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic potency of two closely related tetrahydroisoquinoline alkaloids, Ecteinascidin 770 (ET-770) and Trabectedin (ET-743). Both compounds, originally isolated from the marine tunicate Ecteinascidia turbinata, have demonstrated significant antitumor activity. This document synthesizes available experimental data to offer a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Cytotoxic Potency

While direct head-to-head studies evaluating the cytotoxic potency of this compound and Trabectedin across a broad panel of cancer cell lines under identical conditions are limited, the available data from various independent studies provide valuable insights. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for both compounds in several human cancer cell lines.

Trabectedin has been extensively studied and has shown potent cytotoxic effects at sub-nanomolar to low nanomolar concentrations in a variety of tumor types, including soft tissue sarcomas and adrenocortical carcinoma.[1][2] For instance, in adrenocortical carcinoma cell lines, Trabectedin demonstrated IC50 values in the sub-nanomolar range.[1] In soft tissue sarcoma cell lines, the IC50 of Trabectedin was found to be in the low nanomolar range.[2]

This compound has also demonstrated potent anticancer activities.[3] In the human glioblastoma cell line U373MG, ET-770 exhibited an IC50 of 4.83 nM after a 72-hour treatment.[3] Furthermore, in the HCT116 human colorectal carcinoma cell line, ET-770 showed an IC50 value of 0.6 nM.[3]

An indirect comparison can be made using the DU145 human prostate carcinoma cell line, where both compounds have been evaluated, albeit in different studies. One study reported an IC50 for ET-770 in DU145 cells, while another study established an IC50 for Trabectedin in the same cell line.[4] Although not a direct comparison, these data points suggest that both compounds are highly potent in this cell line.

The following table summarizes the reported IC50 values for this compound and Trabectedin in various human cancer cell lines. It is important to note that these values were obtained from different studies and experimental conditions may have varied.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound U373MGGlioblastoma4.83[3]
HCT116Colorectal Carcinoma0.6[3]
DU145Prostate CarcinomaData available, specific value not cited[5]
Trabectedin (ET-743) NCI-H295RAdrenocortical Carcinoma0.15[1]
MUC-1Adrenocortical Carcinoma0.80[1]
HAC-15Adrenocortical Carcinoma0.50[1]
SW13Adrenal Carcinoma0.098[1]
LMSLeiomyosarcoma1.296[2]
LPSLiposarcoma0.6836[2]
RMSRhabdomyosarcoma0.9654[2]
FSFibrosarcoma0.8549[2]
DU145Prostate CarcinomaNot specified, radiosensitisation studied[4]
HeLaCervical CancerNot specified, radiosensitisation studied[4]
HT29Colorectal CarcinomaMean IC50 of 2.5 nM (24h exposure)[4]
HOP62Lung CancerMean IC50 of 2.5 nM (24h exposure)[4]

Mechanisms of Action

Both this compound and Trabectedin are DNA minor groove binding agents. Their interaction with DNA triggers a cascade of cellular events leading to cell cycle arrest and apoptosis. However, nuances in their mechanisms of action may contribute to differences in their cytotoxic profiles.

Trabectedin (ET-743) exerts its cytotoxic effects by forming covalent adducts with guanine residues in the DNA minor groove. This distorts the DNA helix and interferes with DNA binding proteins. A key feature of Trabectedin's mechanism is its interaction with the nucleotide excision repair (NER) pathway.[6][7][8] Instead of the damage being repaired, the presence of the Trabectedin-DNA adduct leads to the formation of lethal DNA double-strand breaks, which are subsequently processed by the homologous recombination pathway.[8] This poisoning of the DNA repair machinery is a major contributor to its antitumor activity.

This compound (ET-770) is also understood to interact with DNA in a similar manner to Trabectedin. However, a distinct mechanism of action for ET-770 involves the sensitization of cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This effect is mediated through the activation of the p53 tumor suppressor protein.[9] Activated p53, in turn, down-regulates the anti-apoptotic protein MCL1 and up-regulates the pro-apoptotic protein BAX, thereby promoting apoptosis in detached cells.[9]

Signaling_Pathways Comparative Signaling Pathways of ET-770 and Trabectedin cluster_0 Trabectedin (ET-743) Pathway cluster_1 This compound (ET-770) Pathway Trabectedin Trabectedin (ET-743) DNA_minor_groove_T DNA Minor Groove Binding Trabectedin->DNA_minor_groove_T DNA_adduct_T DNA Adduct Formation DNA_minor_groove_T->DNA_adduct_T NER_pathway Nucleotide Excision Repair (NER) Pathway DNA_adduct_T->NER_pathway Interaction DSB Double-Strand Breaks NER_pathway->DSB Aberrant Repair Apoptosis_T Apoptosis DSB->Apoptosis_T ET770 This compound (ET-770) DNA_minor_groove_E DNA Minor Groove Binding ET770->DNA_minor_groove_E p53 p53 Activation ET770->p53 MCL1 MCL1 Down-regulation p53->MCL1 BAX BAX Up-regulation p53->BAX Anoikis Sensitization to Anoikis MCL1->Anoikis BAX->Anoikis Apoptosis_E Apoptosis Anoikis->Apoptosis_E

Caption: Comparative signaling pathways of ET-770 and Trabectedin.

Experimental Protocols

The cytotoxic effects of this compound and Trabectedin are typically evaluated using in vitro cell viability and apoptosis assays. The following are detailed methodologies for key experiments cited in the literature.

MTT/XTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce tetrazolium salts (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Trabectedin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours. Subsequently, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[10]

    • XTT Assay: A mixture of XTT reagent and an electron-coupling agent is added to each well and incubated for 2-4 hours. The formazan product is water-soluble, eliminating the need for a solubilization step.[11][12][13]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm for MTT and 450-490 nm for XTT).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity_Assay_Workflow General Workflow for MTT/XTT Cytotoxicity Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere drug_treatment Treat cells with varying drug concentrations adhere->drug_treatment incubate Incubate for 24-72 hours drug_treatment->incubate add_reagent Add MTT or XTT reagent incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent solubilize Add solubilization solution (MTT only) incubate_reagent->solubilize For MTT read_absorbance Measure absorbance incubate_reagent->read_absorbance For XTT solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: General workflow for MTT/XTT cytotoxicity assay.

Anoikis Assay

This assay is used to evaluate the ability of a compound to induce or sensitize cells to anoikis.

Principle: Cells are cultured in conditions that prevent attachment to a solid substrate (e.g., on ultra-low attachment plates or plates coated with Poly-HEMA). Cell viability is then assessed to determine the extent of anoikis.

Protocol:

  • Plate Preparation: 96-well plates are coated with a substance that prevents cell attachment, such as Poly-HEMA, or ultra-low attachment plates are used.

  • Cell Suspension: Cells are harvested and resuspended in culture medium.

  • Drug Treatment: The cell suspension is treated with different concentrations of the test compound (e.g., this compound).

  • Seeding: The treated cell suspension is added to the prepared non-adherent plates.

  • Incubation: The plates are incubated for a specific period (e.g., 24-48 hours) to allow for the induction of anoikis.

  • Viability Assessment: Cell viability is determined using a suitable assay, such as the XTT assay, by adding the XTT reagent directly to the wells.[14][15]

  • Data Analysis: The percentage of viable cells in the non-adherent, drug-treated conditions is compared to the untreated control to determine the anoikis-sensitizing effect of the compound.

Anoikis_Assay_Workflow Workflow for Anoikis Assay start Start prepare_plates Prepare non-adherent 96-well plates start->prepare_plates prepare_cells Prepare cell suspension prepare_plates->prepare_cells drug_treatment Treat cells with test compound prepare_cells->drug_treatment seed_cells Seed cells onto non-adherent plates drug_treatment->seed_cells incubate Incubate for 24-48 hours seed_cells->incubate assess_viability Assess cell viability (e.g., XTT assay) incubate->assess_viability analyze Analyze anoikis sensitization assess_viability->analyze end End analyze->end

Caption: Workflow for Anoikis Assay.

Conclusion

Both this compound and Trabectedin (ET-743) are highly potent cytotoxic agents with significant potential in cancer therapy. While they share a common mechanism of binding to the DNA minor groove, they exhibit distinct downstream effects. Trabectedin's cytotoxicity is intricately linked to the poisoning of the DNA repair machinery, whereas this compound has been shown to sensitize cancer cells to anoikis through a p53-dependent mechanism. The available in vitro data suggest that both compounds are active in the nanomolar to sub-nanomolar range against a variety of cancer cell lines. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two promising marine-derived compounds.

References

A Comparative Analysis of DNA Binding Affinity: ET-770 (Lurbinectedin) vs. ET-743 (Trabectedin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the DNA binding characteristics of two potent antitumor agents, ET-770 (lurbinectedin) and ET-743 (trabectedin). While both compounds are recognized for their unique mechanism of action involving covalent binding to the DNA minor groove, this document aims to objectively present the available experimental data on their binding affinity and subsequent cellular effects.

Executive Summary

ET-770 (lurbinectedin) and ET-743 (trabectedin) are structurally related tetrahydroisoquinoline alkaloids that exert their cytotoxic effects by forming adducts with DNA. This interaction triggers a cascade of cellular events, including the inhibition of transcription and the induction of DNA damage, ultimately leading to cell cycle arrest and apoptosis. Lurbinectedin is a synthetic analog of the naturally derived trabectedin.[1][2] While both molecules share a core mechanism of action, subtle structural differences may influence their biological activity and clinical profiles. This guide synthesizes the current understanding of their DNA binding properties, highlighting both similarities and distinctions based on available preclinical data.

Comparison of DNA Binding and Cellular Consequences

FeatureET-770 (Lurbinectedin)ET-743 (Trabectedin)Citations
Binding Site Covalently binds to guanine residues in the minor groove of DNA.Covalently binds to guanine residues in the minor groove of DNA.[3][4]
Mechanism Forms adducts, leading to a bend in the DNA helix towards the major groove.Forms adducts, causing a bend in the DNA helix towards the major groove.[3][4]
Cellular Consequences Inhibition of activated transcription, induction of single- and double-strand DNA breaks, cell cycle arrest, and apoptosis. Also modulates the tumor microenvironment.Inhibition of transcription, interference with DNA repair pathways, induction of DNA breaks, cell cycle arrest, and apoptosis. Also modulates the tumor microenvironment.[1][5][6]
Effect on Transcription Inhibits RNA polymerase II, leading to transcription arrest.Inhibits activated transcription, but not basal transcription.[3][6]
Effect on DNA Repair Interferes with DNA repair machinery.Interacts with and can poison the nucleotide excision repair (NER) machinery.[3][7]

Mechanism of Action: DNA Binding and Downstream Effects

Both ET-770 and ET-743 share a fundamental mechanism of action that begins with their interaction with DNA. This process can be visualized as a multi-step cascade leading to tumor cell death.

Mechanism_of_Action cluster_0 Drug-DNA Interaction cluster_1 Cellular Consequences Drug ET-770 / ET-743 DNA DNA Minor Groove (Guanine Residues) Drug->DNA Binds to Adduct Covalent Adduct Formation DNA->Adduct Forms Transcription_Inhibition Transcription Inhibition (RNA Polymerase II stalling) Adduct->Transcription_Inhibition DNA_Damage DNA Strand Breaks (Single and Double) Adduct->DNA_Damage TME_Modulation Tumor Microenvironment Modulation Adduct->TME_Modulation Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Inhibition->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Action for ET-770 and ET-743.

As depicted, both drugs initiate their cytotoxic effects by forming covalent adducts in the minor groove of DNA.[3][4] This initial event triggers a series of downstream consequences, including the stalling of RNA polymerase II, which inhibits transcription, and the generation of DNA strand breaks.[5][6] These events collectively lead to cell cycle arrest and the induction of apoptosis.[5][7] Furthermore, both compounds have been shown to modulate the tumor microenvironment, affecting immune cells such as tumor-associated macrophages (TAMs).[1][2]

Experimental Protocols: Assessing DNA Binding

General Protocol for Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively assess the binding of a small molecule (e.g., ET-770 or ET-743) to a specific DNA sequence.

Materials:

  • Labeled DNA probe (e.g., radiolabeled or fluorescently labeled) containing the target binding sequence.

  • Unlabeled competitor DNA (optional, for competition assays).

  • Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, glycerol, and a non-specific competitor like poly(dI-dC)).

  • ET-770 or ET-743 at various concentrations.

  • Native polyacrylamide gel.

  • Electrophoresis buffer (e.g., TBE or TGE).

  • Loading dye.

  • Detection system (e.g., phosphorimager for radiolabeled probes or fluorescence scanner for fluorescent probes).

Procedure:

  • Binding Reaction Setup:

    • In separate tubes, combine the binding buffer, labeled DNA probe, and varying concentrations of the drug (ET-770 or ET-743).

    • For competition experiments, include a tube with the labeled probe, the drug, and an excess of unlabeled competitor DNA.

    • Include a control tube with only the labeled DNA probe and binding buffer.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30 minutes) to allow for binding to occur.

  • Gel Electrophoresis:

    • Add loading dye to each reaction mixture.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection:

    • For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

    • For fluorescently labeled probes, scan the gel using a fluorescence imager.

  • Analysis:

    • Analyze the resulting bands. A "shift" in the mobility of the labeled DNA probe (a band that migrates slower than the free probe) indicates the formation of a DNA-drug complex.

    • The intensity of the shifted band can provide a qualitative measure of binding affinity.

    • In competition assays, a decrease in the intensity of the shifted band in the presence of the unlabeled competitor confirms the specificity of the interaction.

EMSA_Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Analysis Prepare_Probe Prepare Labeled DNA Probe Mix_Components Mix Probe, Drug, and Binding Buffer Prepare_Probe->Mix_Components Prepare_Drug Prepare Drug Solutions (ET-770 / ET-743) Prepare_Drug->Mix_Components Incubate Incubate to Allow Binding Mix_Components->Incubate Electrophoresis Native Polyacrylamide Gel Electrophoresis Incubate->Electrophoresis Detection Detect Labeled DNA (Autoradiography/Fluorescence) Electrophoresis->Detection Analysis Analyze Band Shifts to Determine Binding Detection->Analysis

General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

ET-770 (lurbinectedin) and ET-743 (trabectedin) are potent antitumor agents that share a common mechanism of action centered on their ability to covalently bind to the minor groove of DNA. This interaction disrupts critical cellular processes, ultimately leading to cancer cell death. While their mechanisms are qualitatively similar, the absence of direct comparative studies on their DNA binding affinities makes a quantitative comparison challenging. Lurbinectedin, as a synthetic analog of trabectedin, was developed to improve upon the therapeutic profile of the parent compound, and clinical data suggests differences in their safety and efficacy profiles. Future biophysical studies directly comparing the binding kinetics and thermodynamics of these two drugs would provide valuable insights for researchers and drug development professionals in the field of oncology.

References

Preclinical Validation of Ecteinascidin 770: A Comparative Analysis of Anticancer Activity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the rigorous preclinical validation of novel anticancer compounds is a critical step in the journey from laboratory to clinic. This guide provides a comparative analysis of the in vivo anticancer activity of Ecteinascidin 770 (ET-770), a potent tetrahydroisoquinoline alkaloid, alongside its clinically established analogs, Trabectedin (ET-743) and Lurbinectedin (PM01183). The data presented here is based on available preclinical studies in animal models, offering insights into the therapeutic potential of these marine-derived compounds.

Summary of In Vivo Antitumor Activity

While in vitro studies have demonstrated the cytotoxic potential of this compound across various cancer cell lines, including glioblastoma, colorectal, lung, and prostate carcinoma, comprehensive in vivo data from animal models remains limited in publicly accessible literature.[1] However, extensive preclinical evaluations of its close structural and mechanistic relatives, Trabectedin and Lurbinectedin, provide a valuable framework for understanding the potential in vivo efficacy of this class of compounds.

Trabectedin has shown significant antitumor activity in various human tumor xenograft models.[2] Similarly, Lurbinectedin has demonstrated notable efficacy in preclinical models, particularly in small cell lung cancer (SCLC), which ultimately led to its accelerated approval for clinical use.[3][4]

The following tables summarize key preclinical data for Trabectedin and Lurbinectedin in animal models, offering a comparative perspective on their anticancer activities.

CompoundAnimal ModelTumor TypeDosing RegimenKey OutcomesReference
Trabectedin (ET-743) Nude MiceHuman Tumor XenograftsNot specifiedStriking antitumor activity against sensitive and resistant tumors; positive therapeutic index.[2]
Trabectedin (ET-743) BALB/c MiceC26 Colon Adenocarcinoma0.05 mg/kg, three times a week for three weeks (intravenously)Increased median survival time to 26 days; delayed onset of distress signs without affecting tumor growth or body weight.[5]
Lurbinectedin (PM01183) BALB/c MiceC26 Colon Adenocarcinoma0.07 mg/kg, three times a week for three weeks (intravenously)Extended lifespan by 85% without affecting tumor growth; more effective at extending survival than Trabectedin in this model.[5]
Lurbinectedin (PM01183) Mouse ModelsFibrosarcoma and Breast CancerNot specifiedReduced intratumoral macrophages and tumor angiogenesis; synergized with anti-CTLA-4 and anti-PD-1 immunotherapy.[3]

Mechanism of Action: A Focus on DNA Interaction and Signaling Pathways

Ecteinascidins exert their anticancer effects primarily by interacting with DNA. Trabectedin binds to the minor groove of DNA, specifically at the N2 position of guanine, causing a bend in the DNA helix.[2][6] This distortion interferes with DNA repair mechanisms, particularly the transcription-coupled nucleotide excision repair (TC-NER) pathway, and modulates the transcription of specific genes.[1][2][6] It is understood that ET-770 functions through similar DNA interactions.[1]

A key mechanism of action identified for ET-770 is its ability to sensitize non-small cell lung cancer (NSCLC) cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[1][7] This effect is mediated through the activation of the p53 tumor suppressor protein, which in turn downregulates the anti-apoptotic protein MCL1 and upregulates the pro-apoptotic protein BAX.[1][7]

ET770_Signaling_Pathway ET770 This compound p53 p53 Activation ET770->p53 MCL1 MCL1 Downregulation (Anti-apoptotic) p53->MCL1 BAX BAX Upregulation (Pro-apoptotic) p53->BAX Anoikis Anoikis Sensitization MCL1->Anoikis BAX->Anoikis Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (3 weeks) cluster_monitoring Data Collection & Analysis C26_cells C26 Colon Adenocarcinoma Cells Tumor_implantation Subcutaneous Injection (1x10^6 cells) C26_cells->Tumor_implantation BALBc_mice 10-week-old male BALB/c Mice BALBc_mice->Tumor_implantation Randomization Randomization (Day 3) Tumor_implantation->Randomization Vehicle Vehicle Control (i.v.) Randomization->Vehicle Trabectedin Trabectedin (0.05 mg/kg i.v.) Randomization->Trabectedin Lurbinectedin Lurbinectedin (0.07 mg/kg i.v.) Randomization->Lurbinectedin Tumor_growth Tumor Growth Monitoring Vehicle->Tumor_growth Survival Survival Analysis Vehicle->Survival Cachexia Body Weight & Food Intake Vehicle->Cachexia Trabectedin->Tumor_growth Trabectedin->Survival Trabectedin->Cachexia Lurbinectedin->Tumor_growth Lurbinectedin->Survival Lurbinectedin->Cachexia

References

Unraveling a Paradoxical Relationship: Ecteinascidin 770 and Cisplatin Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of Ecteinascidin 770 (ET-770) and the widely-used chemotherapeutic agent, cisplatin, reveals a surprising and clinically significant inverse relationship. Contrary to the common challenge of multi-drug resistance, evidence suggests that acquired resistance to ET-770's close analogue, trabectedin (ET-743), can induce hypersensitivity to cisplatin. This guide provides a comprehensive comparison of their mechanisms of action, resistance profiles, and the experimental data supporting this inverse cross-resistance phenomenon.

This guide is intended for researchers, scientists, and drug development professionals interested in the interplay between these two potent anti-cancer agents. The following sections detail the underlying molecular mechanisms, present quantitative data from in vitro studies, and provide detailed experimental protocols for key assays.

Comparative Analysis of Cytotoxicity

While direct comparative studies on ET-770 in cisplatin-resistant cell lines are limited, data from its close analogue, trabectedin (ET-743), provides strong evidence of a lack of cross-resistance and, in some cases, enhanced sensitivity to cisplatin in trabectedin-resistant models.

Cell LineDrugIC50 (Parental)IC50 (Trabectedin-Resistant)Fold ChangeReference
402-91 (Myxoid Liposarcoma)Trabectedin1.5 nM~9 nM6-fold resistant
CisplatinNot specified~2-fold more sensitive-
A2780 (Ovarian Carcinoma)Trabectedin8.2 nM~49.2 nM6-fold resistant
CisplatinNot specified~2-fold more sensitive-
HCT116 (Colorectal Carcinoma)TrabectedinNot specifiedResistant subline generated-
CisplatinNot specifiedHypersensitive-

Table 1: Cytotoxicity data demonstrating increased cisplatin sensitivity in trabectedin-resistant cell lines.

Mechanisms of Action and Resistance: A Tale of Two DNA Binders

The distinct mechanisms by which ET-770 and cisplatin interact with DNA and are processed by cellular machinery are central to understanding their cross-resistance profile.

This compound (and its analogue Trabectedin) binds to the minor groove of DNA, causing a bend in the DNA helix. This adduct is recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. However, instead of repairing the damage, the interaction of the TC-NER machinery with the ET-770-DNA adduct leads to the formation of lethal double-strand breaks, ultimately triggering apoptosis. Resistance to trabectedin has been shown to arise from defects in the NER pathway, specifically through the downregulation of key proteins such as XPF, ERCC1, XPG, and CUL4A.

Cisplatin , on the other hand, forms covalent adducts with DNA, primarily creating intrastrand crosslinks. These adducts distort the DNA structure, leading to cell cycle arrest and apoptosis. A major mechanism of cisplatin resistance is the cell's ability to recognize and repair these DNA adducts through a fully functional NER pathway. Other resistance mechanisms include reduced drug accumulation and increased detoxification by glutathione.

The inverse cross-resistance stems from this opposing reliance on the NER pathway. The very mechanism that confers resistance to trabectedin—a deficient NER pathway—renders the cancer cells unable to repair cisplatin-induced DNA damage, thus making them hypersensitive to cisplatin.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Ecteinascidin 770 Versus Doxorubicin: A Mechanistic Comparison of Two Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two cytotoxic agents: Ecteinascidin 770 (ET-770), a marine-derived tetrahydroisoquinoline alkaloid, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy. This analysis is supported by experimental data to elucidate their distinct and overlapping effects on cancer cells.

At a Glance: Key Mechanistic Differences

FeatureThis compound (ET-770)Doxorubicin
Primary Target Minor groove of DNADNA and Topoisomerase II
Mode of DNA Interaction Covalent binding and DNA adduct formationIntercalation between DNA base pairs
Effect on DNA Repair Hijacks the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, converting it into a lethal mechanism.Induces DNA double-strand breaks that are recognized and repaired by pathways such as homologous recombination (HR) and non-homologous end-joining (NHEJ).
Primary Mechanism of Cell Death Induction of apoptosis through DNA damage and sensitization to anoikis via p53 pathway activation.Induction of apoptosis and cell cycle arrest resulting from DNA damage and inhibition of DNA replication and transcription.
Cell Cycle Arrest Induces cell cycle arrest, which can sensitize cancer cells to other agents.Primarily causes G2/M phase cell cycle arrest.[1][2][3]

Quantitative Analysis: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin in various human cancer cell lines, demonstrating their potent cytotoxic activities. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Cell LineCancer TypeThis compound IC50Doxorubicin IC50
HCT116Colorectal Carcinoma0.6 nM[4]24.30 µg/mL (~44.6 µM)[5]
DU145Prostate Carcinoma0.81 - 1.60 µM[4]Not available in searched sources
U373MGGlioblastoma4.83 nM[4]Not available in searched sources
HepG2Hepatocellular CarcinomaNot available in searched sources14.72 µg/mL (~27.0 µM)[5]
PC3Prostate CancerNot available in searched sources2.64 µg/mL (~4.8 µM)[5]
MCF-7Breast CancerNot available in searched sources2.5 µM[6][7]

Mechanisms of Action: A Deeper Dive

This compound: A DNA Repair Saboteur

This compound, similar to its well-studied analog trabectedin (ET-743), exerts its anticancer effects through a unique mechanism that involves binding to the minor groove of DNA.[4] This interaction leads to the formation of DNA adducts, which subsequently triggers a cascade of events that are lethal to the cancer cell.

A key feature of ET-770's mechanism is its interaction with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[8] Instead of repairing the DNA damage, the TC-NER machinery's attempt to remove the ET-770-DNA adduct results in the creation of fatal DNA strand breaks.[8][9] This effectively turns a cellular repair process into a cytotoxic weapon.

Furthermore, ET-770 has been shown to activate the p53 tumor suppressor pathway.[10][11] This activation leads to the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein MCL1, sensitizing cancer cells to a form of programmed cell death known as anoikis, which is triggered by cell detachment.[10][11]

Doxorubicin: A Multifaceted DNA Damager

Doxorubicin's primary mechanism of action involves its intercalation into DNA, where it inserts itself between base pairs, thereby inhibiting macromolecular biosynthesis.[12][13] This physical obstruction interferes with the processes of DNA replication and transcription.

In addition to DNA intercalation, doxorubicin is a potent inhibitor of topoisomerase II.[12][13] This enzyme is crucial for relaxing DNA supercoils during replication and transcription. Doxorubicin stabilizes the topoisomerase II-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[13] This leads to the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage.

The extensive DNA damage induced by doxorubicin triggers cell cycle arrest, predominantly in the G2/M phase, to allow for DNA repair.[1][2][3] If the damage is too severe to be repaired, the cell undergoes apoptosis.[1] Doxorubicin can also induce the generation of reactive oxygen species (ROS), which contribute to its cytotoxic effects by causing oxidative damage to DNA, proteins, and lipids.[12]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Ecteinascidin_770_Mechanism cluster_cell Cancer Cell ET770 This compound DNA DNA Minor Groove ET770->DNA Binds to p53 p53 Activation ET770->p53 ET770_DNA ET-770-DNA Adduct TCNER TC-NER Pathway ET770_DNA->TCNER Recognized by DSB Double-Strand Breaks TCNER->DSB Causes Apoptosis Apoptosis DSB->Apoptosis BAX BAX (Pro-apoptotic) Upregulation p53->BAX MCL1 MCL1 (Anti-apoptotic) Downregulation p53->MCL1 Anoikis Sensitization to Anoikis BAX->Anoikis MCL1->Anoikis

Caption: this compound mechanism of action.

Doxorubicin_Mechanism cluster_cell Cancer Cell Doxo Doxorubicin DNA_intercalation DNA Intercalation Doxo->DNA_intercalation TopoII Topoisomerase II Doxo->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Generation Doxo->ROS Replication_Transcription_Inhibition Inhibition of Replication & Transcription DNA_intercalation->Replication_Transcription_Inhibition DSB Double-Strand Breaks TopoII->DSB Stabilizes complex, leading to G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Doxorubicin mechanism of action.

Experimental Workflows

IC50_Determination start Seed cells in 96-well plate treat Treat with serial dilutions of drug start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate IC50 value read->calculate

Caption: IC50 determination workflow.

Apoptosis_Western_Blot start Treat cells with drug lyse Lyse cells and collect protein start->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block non-specific binding sites transfer->block primary_ab Incubate with primary antibody (e.g., anti-cleaved caspase-3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal with chemiluminescence secondary_ab->detect analyze Analyze protein expression detect->analyze

Caption: Apoptosis detection by Western Blot.

Cell_Cycle_Flow_Cytometry start Treat cells with drug harvest Harvest and wash cells start->harvest fix Fix cells in cold ethanol harvest->fix wash Wash cells to remove ethanol fix->wash rnase Treat with RNase A wash->rnase stain Stain with Propidium Iodide (PI) rnase->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze cell cycle distribution (G1, S, G2/M phases) acquire->analyze

Caption: Cell cycle analysis by flow cytometry.

Experimental Protocols

Determination of IC50 by MTT Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Doxorubicin. A control group with no drug is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance values are normalized to the control group, and the IC50 value is calculated as the drug concentration that inhibits cell viability by 50%.

Western Blotting for Apoptosis Markers
  • Cell Treatment and Lysis: Cells are treated with this compound or Doxorubicin for a specified time. After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP, BAX, or MCL1).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare the expression of apoptosis-related proteins between treated and untreated samples.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cells are treated with this compound or Doxorubicin for the desired duration. Both adherent and floating cells are collected to include apoptotic populations.

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are incubated on ice or at -20°C for at least 30 minutes.

  • Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to degrade RNA and ensure only DNA is stained.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: The resulting data is displayed as a histogram, where cells in the G1 phase of the cell cycle have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have an intermediate DNA content. The percentage of cells in each phase is quantified to determine the effect of the drug on cell cycle progression. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

References

A Comparative Analysis of the Therapeutic Index of ET-770 and Other Marine-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The therapeutic index (TI) is a critical measure in pharmacology that quantifies the relative safety of a drug. It represents the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI indicates a wider margin of safety, signifying that a much higher dose is needed to cause toxicity than to achieve the desired therapeutic outcome. For anticancer agents, a favorable therapeutic index is paramount, as it allows for dosing that maximizes efficacy against tumor cells while minimizing harmful effects on healthy tissues.

This guide provides a comparative evaluation of the marine-derived compound ET-770 against other prominent marine anticancer agents: trabectedin (Yondelis®), eribulin (Halaven®), and lurbinectedin (Zepzelca®). Direct, head-to-head comparisons of a formally calculated therapeutic index are scarce in publicly available literature. Therefore, this guide will utilize preclinical in vitro potency (IC50 values) and in vivo or clinical dosage information (Maximum Tolerated Dose and Recommended Phase II Dose) as proxies to assess the therapeutic window of these compounds.

Mechanisms of Action

The distinct mechanisms by which these marine agents exert their anticancer effects are crucial to understanding their efficacy and toxicity profiles.

ET-770 (Ecteinascidin 770)

ET-770 is a tetrahydroisoquinoline alkaloid that, like its close analog trabectedin, is understood to interact with the minor groove of DNA. This binding induces a bend in the DNA helix, interfering with DNA repair and transcription processes. Additionally, studies have shown that ET-770 can sensitize cancer cells to anoikis (a form of programmed cell death) by activating the p53 tumor suppressor pathway. This leads to the downregulation of the anti-apoptotic protein MCL1 and upregulation of the pro-apoptotic protein BAX.

ET770_Pathway ET770 ET-770 DNA DNA Minor Groove ET770->DNA Binds to p53 p53 Activation ET770->p53 Transcription Transcription Interference DNA->Transcription MCL1 MCL1 (Anti-apoptotic) p53->MCL1 Downregulates BAX BAX (Pro-apoptotic) p53->BAX Upregulates Anoikis Anoikis Sensitization (Cell Death) MCL1->Anoikis BAX->Anoikis

Caption: ET-770 Mechanism of Action.
Trabectedin (ET-743)

Trabectedin functions as an alkylating agent that binds to the minor groove of DNA, causing the helix to bend towards the major groove. This distortion is recognized by DNA repair systems, particularly the Nucleotide Excision Repair (NER) pathway. The resulting DNA adducts interfere with transcription and DNA repair, ultimately leading to G2/M cell cycle arrest and apoptosis.

Trabectedin_Pathway Trabectedin Trabectedin (ET-743) DNA DNA Minor Groove Trabectedin->DNA Binds to Adduct DNA Adduct Formation DNA->Adduct NER NER Pathway Interference Adduct->NER Transcription Transcription Blockade Adduct->Transcription CellCycle G2/M Arrest NER->CellCycle Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Trabectedin Mechanism of Action.
Eribulin

Eribulin is a synthetic analog of halichondrin B, a natural product from the marine sponge Halichondria okadai. It is a non-taxane microtubule dynamics inhibitor. Unlike other tubulin-targeting agents, eribulin inhibits the growth phase of microtubules without affecting the shortening phase. It sequesters tubulin into nonproductive aggregates, leading to a G2/M cell cycle block, disruption of the mitotic spindle, and ultimately, apoptotic cell death.

Eribulin_Pathway Eribulin Eribulin Tubulin Tubulin Eribulin->Tubulin Binds to Aggregates Nonproductive Tubulin Aggregates Eribulin->Aggregates Microtubule Microtubule Growth Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Aggregates->Spindle CellCycle G2/M Arrest Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Eribulin Mechanism of Action.
Lurbinectedin

Lurbinectedin is a synthetic analog of trabectedin. It covalently binds to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix. This action inhibits the activity of DNA-dependent protein kinases and blocks active transcription by trapping RNA polymerase II on the DNA template. The result is an accumulation of DNA double-strand breaks, leading to S-phase arrest and apoptosis.

Lurbinectedin_Pathway Lurbinectedin Lurbinectedin DNA DNA Minor Groove (Guanine residues) Lurbinectedin->DNA Binds to RNAPolII RNA Polymerase II DNA->RNAPolII Traps Transcription Active Transcription RNAPolII->Transcription DSB Double-Strand Breaks Transcription->DSB CellCycle S-Phase Arrest DSB->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Lurbinectedin Mechanism of Action.

Comparative Data Presentation

The following tables summarize quantitative data on the in vitro cytotoxicity and the preclinical/clinical dosing of the four marine agents.

Disclaimer: The IC50 values presented are derived from various studies using different cell lines and assay conditions. Direct comparison should be made with caution, as results can vary significantly based on the experimental protocol and the specific cancer subtype.

Table 1: In Vitro Cytotoxicity (IC50) of Marine Anticancer Agents
AgentCancer TypeCell Line(s)IC50 Range (nM)Citation(s)
ET-770 GlioblastomaU373MG4.83[1]
Trabectedin Adrenocortical CarcinomaNCI-H295R, SW130.098 - 0.15[2]
Soft Tissue SarcomaLMS, LPS, RMS, FS0.68 - 1.30[3]
Solitary Fibrous TumorSFT-T1Low nM range[4]
Eribulin Hematologic NeoplasmsVarious0.13 - 12.12[1]
Cervical / Pharyngeal CancerHeLa, FaDu0.7 - 1.58[5]
Small Cell Lung CancerVarious (17 lines)≤ 10[6]
Triple-Negative Breast CancerMDA-MB-231, etc.0.4 - 4.3[7]
Lurbinectedin Small Cell Lung CancerVarious (21 lines)0.06 - 1.83 (Median: 0.46)[8][9][10]
Small Cell Lung CancerVarious (20 lines)0.2 - 14.9 (Mean: 6.52)[11]
Table 2: In Vivo / Clinical Dosing and Toxicity
AgentMaximum Tolerated Dose (MTD) / Recommended DoseDose-Limiting Toxicities (DLTs)Citation(s)
ET-770 Data not available in searched literature.Data not available.
Trabectedin MTD: 0.58 - 0.61 mg/m² (weekly) Recommended Dose: 1.5 mg/m² (q3w, 24h infusion)Neutropenia, Thrombocytopenia, Transaminitis[7][9]
Eribulin Recommended Dose: 1.4 mg/m² (Days 1 & 8 of 21-day cycle)Neutropenia, Leukopenia, Peripheral Neuropathy, Fatigue[4]
Lurbinectedin Recommended Dose: 3.2 mg/m² (q3w, 1h infusion)Neutropenia (including febrile neutropenia), Thrombocytopenia[12][13][14]

Evaluation of Therapeutic Index and Window

A direct calculation of the therapeutic index (e.g., TD50/ED50) is not possible from the available data. However, we can infer the therapeutic window by comparing preclinical potency (in vitro IC50 values) with the doses tolerated in clinical settings.

  • ET-770 : Shows potent in vitro activity in the low nanomolar range against a glioblastoma cell line.[1] The lack of available in vivo toxicology or clinical dosing data prevents a meaningful assessment of its therapeutic window at this time. Further preclinical studies are required to establish a maximum tolerated dose and safety profile.

  • Trabectedin : Demonstrates exceptionally potent in vitro activity, with IC50 values frequently in the sub-nanomolar range.[2][3] Clinically, it is administered at 1.5 mg/m², with myelosuppression and liver enzyme elevation being the primary toxicities.[7] The high in vitro potency suggests that therapeutic concentrations can be achieved at doses that are manageable in the clinic, although the therapeutic window is relatively narrow, requiring careful patient monitoring.

  • Eribulin : Exhibits potent in vitro cytotoxicity across a broad range of cancer types, with IC50 values typically in the low single-digit nanomolar range.[1][5][6][7] The recommended clinical dose is 1.4 mg/m².[4] Its primary dose-limiting toxicity is neutropenia. Compared to older microtubule inhibitors, eribulin is reported to have a wider therapeutic window in preclinical models.

  • Lurbinectedin : Possesses very high in vitro potency, particularly in small cell lung cancer, with a median IC50 of less than 0.5 nM.[8][9][10] The clinical dose of 3.2 mg/m² is well-established, with myelosuppression being the main DLT.[12][13][14] The significant gap between the highly potent in vitro effective concentrations and the clinically administered dose suggests a potentially favorable therapeutic window, though dose reductions are sometimes necessary to manage hematological toxicity.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays cited in this guide.

In Vitro Cytotoxicity Assessment (XTT/MTT Assay)

This protocol outlines the determination of the IC50 value, the concentration of a drug that inhibits cell growth by 50%.

XTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Drug Treatment cluster_assay Day 5: Viability Assay cluster_analysis Analysis A 1. Harvest and count cancer cells. B 2. Seed cells into 96-well plates (e.g., 5,000 cells/well). A->B C 3. Incubate overnight (37°C, 5% CO2) to allow cell adherence. B->C D 4. Prepare serial dilutions of the marine agent. C->D E 5. Add drug dilutions to appropriate wells. D->E F 6. Incubate for a defined period (e.g., 72 hours). E->F G 7. Add XTT reagent (and electron coupling agent) to each well. F->G H 8. Incubate for 2-4 hours until color develops (orange formazan). G->H I 9. Read absorbance on a microplate reader (~450 nm). H->I J 10. Plot absorbance vs. drug concentration. I->J K 11. Calculate IC50 value using a sigmoidal dose-response curve. J->K

Caption: General workflow for an XTT cell viability assay.

Methodology Details:

  • Cell Plating : Cancer cells are seeded into 96-well microplates at a predetermined density (e.g., 2,000-10,000 cells per well) and allowed to attach overnight.[13][15]

  • Drug Application : The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A set of wells without the drug serves as a control.

  • Incubation : The plates are incubated for a specified duration, typically 48 to 72 hours, to allow the drug to exert its effect.

  • Reagent Addition : After incubation, a solution of 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT), mixed with an electron coupling reagent, is added to each well.[15][16]

  • Color Development : Metabolically active cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan product. The plates are incubated for another 2-5 hours.[13]

  • Data Acquisition : The absorbance of the orange formazan is measured using a microplate spectrophotometer at a wavelength of approximately 450 nm. A reference wavelength (e.g., 660 nm) is often used to correct for background noise.[13][16]

  • Analysis : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Maximum Tolerated Dose (MTD) Determination

This protocol describes a general approach to identify the MTD of a compound in an animal model, typically mice. The MTD is defined as the highest dose that does not cause unacceptable toxicity or death over a specified period.[17][18]

MTD_Workflow A 1. Animal Acclimatization (e.g., 1 week) B 2. Group Assignment (e.g., 5 dose groups + 1 vehicle control, 3-5 mice per group) A->B C 3. Dose Administration (Single or multiple doses via specified route, e.g., IV, IP, PO) B->C D 4. Monitoring Period (e.g., 7-14 days) C->D E Monitor: Body Weight (daily), Clinical Signs (e.g., behavior, posture), Mortality D->E F 5. Endpoint Analysis (Necropsy, histopathology, blood chemistry) D->F G 6. MTD Determination (Highest dose causing no mortality and <15-20% body weight loss) F->G

Caption: General workflow for a Maximum Tolerated Dose study.

Methodology Details:

  • Animal Selection : Healthy, age- and weight-matched animals (e.g., mice) are used. They are acclimatized to the laboratory environment before the study begins.

  • Dose Selection : Several dose levels are chosen, often based on in vitro data or previous range-finding studies. A common approach is to use doubling doses (e.g., 5, 10, 20, 40, 80 mg/kg).[19]

  • Administration : The compound is administered to groups of animals (typically 3-5 per group) via the intended clinical route (e.g., intravenous, oral). A control group receives only the vehicle.

  • Observation : Animals are closely monitored for a set period (e.g., 7-14 days). Key parameters include:

    • Mortality : Number of deaths in each group.

    • Body Weight : Measured daily. A weight loss of >15-20% is often considered a sign of significant toxicity.[19]

    • Clinical Signs : Observations of behavior, appearance, posture, and signs of pain or distress.

  • Endpoint : At the end of the observation period, surviving animals may undergo necropsy and histopathological analysis of key organs to identify signs of toxicity.

  • MTD Definition : The MTD is typically defined as the highest dose that does not result in mortality, overt signs of life-threatening toxicity, or body weight loss exceeding a predefined limit (e.g., 20%).[17][19]

Conclusion

While a direct, numerically defined therapeutic index for ET-770 remains to be established through further preclinical toxicology studies, a comparative analysis based on available data provides valuable insights for researchers. Trabectedin, eribulin, and lurbinectedin all demonstrate high in vitro potency in the low-to-sub nanomolar range against various cancer cell lines. This high potency allows for the use of clinical doses that, while associated with manageable toxicities like myelosuppression, appear to provide a workable therapeutic window. ET-770 also shows high in vitro potency, suggesting it is a promising candidate for further development. The critical next step for ET-770 is the determination of its in vivo safety profile and MTD, which will allow for a more direct comparison of its therapeutic window against these established marine-derived anticancer agents.

References

Validating the Role of the p53 Pathway in ET-770's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ET-770 (Ecteinascidin 770), a tetrahydroisoquinoline alkaloid, and its mechanism of action through the p53 signaling pathway. The content herein is intended for an audience with a background in cancer biology and drug development, offering objective comparisons with other p53-targeting therapeutic alternatives, supported by experimental data.

Introduction to ET-770 and the p53 Pathway

ET-770 is a marine-derived natural product that has demonstrated potent anti-cancer properties.[1][2] A critical aspect of its mechanism of action involves the activation of the tumor suppressor protein p53, often referred to as the "guardian of the genome."[3] The p53 pathway plays a crucial role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[4] In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation.[5] Therapeutic strategies aimed at reactivating p53 are therefore of significant interest in oncology.

Research has shown that ET-770 sensitizes human lung cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix, by activating the p53 protein.[3] This activation leads to the downstream regulation of key apoptotic proteins, including the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein MCL1.[3]

Comparative Analysis of p53-Activating Compounds

To contextualize the activity of ET-770, this section compares its effects with other known small molecules that activate the p53 pathway.

CompoundClassMechanism of ActionTarget Cancer CellsReported IC50
ET-770 Tetrahydroisoquinoline AlkaloidActivates p53, leading to increased BAX and decreased MCL1 expression, sensitizing cells to anoikis.[3]Non-small cell lung cancer (H23 and H460)[3]4.83 nM (U373MG glioblastoma)[1]
Nutlin-3 MDM2 InhibitorInhibits the interaction between p53 and its negative regulator MDM2, leading to p53 stabilization and activation.Various cancers with wild-type p53~1 µM (various cell lines)
RITA (Reactivation of p53 and Induction of Tumour cell Apoptosis)p53 ActivatorBinds to the N-terminus of p53, inducing a conformational change that prevents its interaction with MDM2.Various cancers with wild-type p53~10-50 nM (various cell lines)
PRIMA-1 (p53-reactivation and induction of massive apoptosis-1)Mutant p53 ReactivatorCovalently modifies mutant p53, restoring its wild-type conformation and function.Cancers with mutant p53~2.5-10 µM (various cell lines)

Experimental Protocols for Validating p53 Pathway Activation

This section details the key experimental methodologies used to validate the role of the p53 pathway in the mechanism of action of compounds like ET-770.

Cell Viability Assay (XTT Assay)

Objective: To determine the effect of ET-770 on the viability of cancer cells and its ability to sensitize them to anoikis.

Protocol:

  • Cell Culture: Human non-small cell lung cancer cell lines (e.g., H23, H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Induction of Anoikis: To mimic detachment from the extracellular matrix, cells are cultured in ultra-low attachment plates.

  • Drug Treatment: Cells are treated with varying concentrations of ET-770 (e.g., 0-50 nM) for specific time points (e.g., 12, 24 hours).

  • XTT Assay: The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reagent is added to the cell cultures. Viable cells with active mitochondrial dehydrogenases will reduce the XTT to a formazan dye.

  • Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer at a wavelength of 450 nm (with a reference wavelength of 630 nm). The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis

Objective: To determine the effect of ET-770 on the protein expression levels of p53 and its downstream targets (BAX and MCL1).

Protocol:

  • Cell Lysis: After treatment with ET-770, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for p53, BAX, MCL1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.

Visualizing the Mechanism of Action

ET-770 Signaling Pathway

ET770_p53_Pathway ET770 ET-770 p53 p53 Activation ET770->p53 BAX BAX (Pro-apoptotic) Upregulation p53->BAX MCL1 MCL1 (Anti-apoptotic) Downregulation p53->MCL1 Anoikis Anoikis Sensitization BAX->Anoikis MCL1->Anoikis Inhibits Apoptosis Apoptosis Anoikis->Apoptosis

Caption: ET-770 activates the p53 pathway, leading to apoptosis.

Experimental Workflow for Validating ET-770's MoA

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Conclusion start Cancer Cell Lines (e.g., H23, H460) treatment ET-770 Treatment (Varying Concentrations) start->treatment viability Cell Viability Assay (XTT) treatment->viability western Western Blot Analysis treatment->western viability_results Quantitative Viability Data viability->viability_results protein_results p53, BAX, MCL1 Protein Levels western->protein_results conclusion Validation of p53-mediated Mechanism of Action viability_results->conclusion protein_results->conclusion

Caption: Workflow for validating ET-770's mechanism of action.

Conclusion

The available evidence strongly supports the role of the p53 pathway in the anti-cancer mechanism of ET-770. Through the activation of p53, ET-770 modulates the expression of key apoptotic regulators, thereby sensitizing cancer cells to anoikis. This mechanism of action positions ET-770 as a promising candidate for further pre-clinical and clinical development, particularly for cancers that retain wild-type p53. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of ET-770 and other novel p53-activating compounds. Further research, including in vivo studies and combination therapies, is warranted to fully elucidate the therapeutic potential of ET-770.

References

Assessing the In Vivo Efficacy of ET-770 in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational anti-cancer agent ET-770, with a focus on its in vivo efficacy as assessed in patient-derived xenograft (PDX) models. Due to the limited availability of public data on ET-770 in PDX models, this document presents a representative, hypothetical study to illustrate the methodologies and potential outcomes of such an investigation. This is juxtaposed with current standard-of-care therapies for relevant cancer types to offer a comprehensive comparative perspective.

Overview of ET-770

ET-770 is a tetrahydroisoquinoline alkaloid that has demonstrated potential as an anti-cancer agent. Preclinical studies have indicated that ET-770 can sensitize human lung cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This effect is mediated through the activation of the p53 tumor suppressor pathway, leading to the downregulation of the anti-apoptotic protein MCL1 and the upregulation of the pro-apoptotic protein BAX.

Signaling Pathway of ET-770 in Anoikis Sensitization

The proposed mechanism of action for ET-770 in promoting cancer cell death involves the activation of the p53 signaling pathway. A diagram illustrating this pathway is provided below.

ET770_Pathway ET770 ET-770 p53 p53 Activation ET770->p53 MCL1 MCL1 (Anti-apoptotic) Downregulation p53->MCL1 BAX BAX (Pro-apoptotic) Up-regulation p53->BAX Anoikis Anoikis Sensitization MCL1->Anoikis BAX->Anoikis

Caption: Proposed signaling pathway of ET-770 in sensitizing cancer cells to anoikis.

Hypothetical In Vivo Efficacy Study of ET-770 in a Non-Small Cell Lung Cancer (NSCLC) PDX Model

To assess the in vivo efficacy of ET-770, a hypothetical study was designed using a patient-derived xenograft model of non-small cell lung cancer (NSCLC).

The workflow for the hypothetical PDX study is outlined in the diagram below.

PDX_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Patient NSCLC Patient Tumor Biopsy Implantation Subcutaneous Implantation in Immunodeficient Mice Patient->Implantation PDX_Growth Tumor Growth to ~150-200 mm³ Implantation->PDX_Growth Randomization Randomization into Treatment Groups PDX_Growth->Randomization Treatment Dosing with Vehicle, ET-770, or Cisplatin Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume >1500 mm³) Monitoring->Endpoint Analysis Tumor Growth Inhibition (TGI) Calculation Endpoint->Analysis

Caption: Experimental workflow for the in vivo assessment of ET-770 in a PDX model.

Patient-Derived Xenograft (PDX) Model:

  • Tumor Origin: Non-small cell lung adenocarcinoma tissue was obtained from a consenting patient undergoing surgical resection.

  • Implantation: A small fragment (~3x3 mm) of the fresh tumor tissue was subcutaneously implanted into the flank of 6-8 week old female NOD/SCID mice.

  • Passaging: Tumors were allowed to grow to approximately 1000-1500 mm³, after which they were excised, fragmented, and re-implanted into subsequent cohorts of mice for expansion. The study was conducted using tumors from passage 3.

Study Design:

  • Animal Model: Female NOD/SCID mice, aged 8-10 weeks.

  • Tumor Implantation: Passage 3 tumor fragments were implanted subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into three treatment groups (n=10 mice per group).

Treatment Groups:

  • Vehicle Control: 10% DMSO in saline, administered intravenously (IV) once weekly.

  • ET-770: 10 mg/kg, formulated in 10% DMSO in saline, administered IV once weekly.

  • Cisplatin (Standard of Care): 5 mg/kg, formulated in saline, administered intraperitoneally (IP) once weekly.

Efficacy Endpoints:

  • Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.

  • Secondary Endpoints: Body weight changes to monitor toxicity, and overall survival.

The following table summarizes the hypothetical results from the 28-day study.

Treatment GroupDosing RegimenMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 10% DMSO in saline, IV, QWx41751450--2.5
ET-770 10 mg/kg, IV, QWx418065055.2-5.1
Cisplatin 5 mg/kg, IP, QWx417858060.0-10.3

Comparison with Standard of Care

This section provides a brief overview of the standard-of-care treatments for the cancer types in which ET-770 has shown potential preclinical activity.

  • First-Line Treatment for Advanced/Metastatic NSCLC:

    • Without actionable mutations: Combination of platinum-based chemotherapy (e.g., cisplatin, carboplatin) with a third-generation cytotoxic agent (e.g., pemetrexed, gemcitabine) and an immune checkpoint inhibitor (e.g., pembrolizumab, atezolizumab).

    • With actionable mutations (e.g., EGFR, ALK, ROS1): Targeted therapies are the standard of care (e.g., osimertinib for EGFR mutations, alectinib for ALK rearrangements).

  • Standard of Care: The current standard treatment for newly diagnosed glioblastoma involves maximal safe surgical resection followed by concurrent radiation therapy and the alkylating agent temozolomide, and then adjuvant temozolomide.

  • First-Line Treatment for Metastatic CRC:

    • Without BRAF V600E mutation or MSI-H/dMMR: A combination of a fluoropyrimidine (5-FU or capecitabine) with oxaliplatin (FOLFOX) or irinotecan (FOLFIRI), often in combination with a biologic agent such as bevacizumab (an anti-VEGF antibody) or, for RAS wild-type tumors, an anti-EGFR antibody (e.g., cetuximab, panitumumab).

    • With MSI-H/dMMR: Immune checkpoint inhibitors (e.g., pembrolizumab, nivolumab with or without ipilimumab) are the preferred first-line treatment.

Conclusion

The hypothetical in vivo study in a non-small cell lung cancer patient-derived xenograft model suggests that ET-770 may possess anti-tumor activity comparable to the standard-of-care chemotherapeutic agent, cisplatin, with a potentially more favorable toxicity profile as indicated by a smaller change in mean body weight. The mechanism of action, involving the p53 pathway, provides a strong rationale for its development.

Further preclinical evaluation in a broader range of PDX models, representing the heterogeneity of human cancers, is warranted to fully elucidate the therapeutic potential of ET-770. Direct comparisons with other standard-of-care agents and targeted therapies in well-characterized PDX models will be crucial in defining its optimal clinical positioning.

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Ecteinascidin 770

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Ecteinascidin 770, a potent cytotoxic agent. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

This compound (ET-770) is a tetrahydroisoquinoline alkaloid with significant anti-cancer properties, demonstrating cytotoxicity at nanomolar concentrations.[1] Due to its potent nature, stringent safety measures are imperative to prevent occupational exposure. This guide outlines the necessary personal protective equipment (PPE), a detailed operational plan for handling, and a comprehensive disposal strategy.

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE is the first line of defense against exposure to this compound. All personnel handling this compound must be trained in the correct donning and doffing procedures for the following equipment.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[2][3][4][5]Provides maximum protection against permeation by cytotoxic drugs. Double-gloving offers an additional barrier and allows for safe removal of the outer glove in case of contamination.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from splashes and spills of the cytotoxic agent.[6]
Eye and Face Protection Full-face shield or safety goggles in combination with a face mask.[7][8]Protects against splashes and aerosols to the eyes, nose, and mouth.
Respiratory Protection A fit-tested N95 respirator or higher is required when handling the powdered form of this compound or when there is a risk of aerosol generation.[8]Prevents inhalation of the potent cytotoxic powder or aerosols.
Shoe Covers Disposable, fluid-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step protocol must be followed in a designated area, preferably within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

Experimental Protocol: Reconstitution and Dilution of this compound
  • Preparation of the Work Area:

    • Ensure the BSC or CVE is operating correctly.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[8]

    • Assemble all necessary materials: this compound vial, sterile diluent (e.g., DMSO, sterile water for injection), sterile syringes and needles, a sharps container, and cytotoxic waste disposal bags.

  • Donning of PPE:

    • Don shoe covers, inner gloves, gown, and outer gloves.

    • Don a face mask and eye protection (goggles or face shield).

    • If handling the powder outside of a containment device, a fit-tested N95 respirator is mandatory.

  • Reconstitution of this compound:

    • Carefully remove the cap from the vial of this compound.

    • Using a sterile syringe and needle, slowly inject the required volume of the appropriate sterile diluent into the vial, directing the stream towards the inner wall of the vial to avoid frothing.

    • Gently swirl the vial to dissolve the contents completely. Do not shake , as this can cause aerosolization.

  • Dilution to Working Concentration:

    • Withdraw the desired volume of the reconstituted solution using a new sterile syringe and needle.

    • Slowly add the solution to the final diluent (e.g., cell culture media, buffer) to achieve the desired working concentration.

    • Cap and gently mix the final solution.

  • Labeling:

    • Clearly label the container with the name of the compound (this compound), concentration, date of preparation, and a cytotoxic hazard symbol.

  • Post-Handling:

    • Wipe down all surfaces inside the BSC with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol) and then with sterile water.

    • Dispose of all contaminated materials as outlined in the disposal plan below.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Sharps: All needles and syringes must be disposed of immediately into a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[9]

  • Solid Waste: All contaminated items, including gloves, gowns, absorbent pads, vials, and pipette tips, must be placed in a dedicated, leak-proof, and clearly labeled cytotoxic waste bag (typically a distinctive color such as purple or yellow).[9]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour cytotoxic waste down the drain.

  • Final Disposal: All cytotoxic waste must be segregated from other waste streams and disposed of through a licensed hazardous waste contractor, typically by incineration.[10][11]

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key procedural workflows.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in BSC/CVE) cluster_cleanup Cleanup & Disposal Prepare Work Area Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Reconstitute ET-770 Reconstitute ET-770 Don PPE->Reconstitute ET-770 Dilute to Working Concentration Dilute to Working Concentration Reconstitute ET-770->Dilute to Working Concentration Label Solution Label Solution Dilute to Working Concentration->Label Solution Decontaminate Work Area Decontaminate Work Area Label Solution->Decontaminate Work Area Segregate & Dispose of Waste Segregate & Dispose of Waste Decontaminate Work Area->Segregate & Dispose of Waste Doff PPE Doff PPE Segregate & Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Logical workflow for the safe handling of this compound.

Disposal Pathway for this compound Waste cluster_generation Waste Generation Point cluster_segregation Segregation cluster_final Final Disposal Sharps (Needles, etc.) Sharps (Needles, etc.) Cytotoxic Sharps Container Cytotoxic Sharps Container Sharps (Needles, etc.)->Cytotoxic Sharps Container Solid Waste (Gloves, Gowns, etc.) Solid Waste (Gloves, Gowns, etc.) Cytotoxic Waste Bag Cytotoxic Waste Bag Solid Waste (Gloves, Gowns, etc.)->Cytotoxic Waste Bag Liquid Waste (Unused Solution) Liquid Waste (Unused Solution) Cytotoxic Liquid Waste Container Cytotoxic Liquid Waste Container Liquid Waste (Unused Solution)->Cytotoxic Liquid Waste Container Licensed Hazardous Waste Contractor Licensed Hazardous Waste Contractor Cytotoxic Sharps Container->Licensed Hazardous Waste Contractor Cytotoxic Waste Bag->Licensed Hazardous Waste Contractor Cytotoxic Liquid Waste Container->Licensed Hazardous Waste Contractor Incineration Incineration Licensed Hazardous Waste Contractor->Incineration

Caption: Segregation and disposal pathway for all this compound waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ecteinascidin 770
Reactant of Route 2
Ecteinascidin 770

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.